Product packaging for Gelomulide N(Cat. No.:)

Gelomulide N

Cat. No.: B1632585
M. Wt: 432.5 g/mol
InChI Key: YOELDOOOBJSHSZ-SRFZOMHBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gelomulide N is a naphthofuran.
This compound has been reported in Suregada aequorea with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O7 B1632585 Gelomulide N

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H32O7

Molecular Weight

432.5 g/mol

IUPAC Name

[(1S,3R,8R,10S,11R,12S,14S,16R)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate

InChI

InChI=1S/C24H32O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(7-8-24(16)20(19)31-24)22(4,5)17(28-12(2)25)10-18(23)29-13(3)26/h14-18,20H,7-10H2,1-6H3/t14-,15-,16+,17+,18+,20-,23-,24+/m1/s1

InChI Key

YOELDOOOBJSHSZ-SRFZOMHBSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]3[C@]4([C@H](CC[C@@]35[C@@H]2O5)C([C@H](C[C@@H]4OC(=O)C)OC(=O)C)(C)C)C)OC1=O

Canonical SMILES

CC1=C2C(CC3C4(C(CCC35C2O5)C(C(CC4OC(=O)C)OC(=O)C)(C)C)C)OC1=O

Origin of Product

United States

Foundational & Exploratory

Gelomulide N: A Technical Guide to its Discovery, Natural Source, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelomulide N is a naturally occurring ent-abietane diterpenoid that has been isolated from plants of the Suregada genus. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sources, and detailed experimental procedures for its isolation and characterization. The document summarizes the available spectroscopic and biological data, offering a valuable resource for researchers interested in the potential therapeutic applications of this compound.

Discovery and Natural Source

This compound was first discovered as part of a bioassay-guided fractionation of a dichloromethane-soluble extract of Gelonium aequoreum, a plant belonging to the Euphorbiaceae family.[1] This plant is also referred to by its synonym, Suregada aequorea.[2] Subsequent research has also identified this compound in the leaves of Suregada glomerulata.[]

The discovery was the result of a systematic investigation into the cytotoxic constituents of Gelonium aequoreum. Researchers isolated seventeen ent-abietane diterpenes, named gelomulides K through X, with this compound being one of these identified compounds.[1]

Physicochemical Properties

An overview of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C₂₄H₃₂O₇[4]
Molecular Weight 432.51 g/mol []
CAS Number 1005212-02-1[4]
Class ent-Abietane Diterpenoid[1]

Experimental Protocols

Bioassay-Guided Isolation of this compound

The isolation of this compound from its natural source, Gelonium aequoreum, is achieved through a multi-step bioassay-guided fractionation process. This method involves the sequential separation of the plant extract into fractions, with each fraction being tested for its biological activity to guide the subsequent purification steps.

A generalized workflow for this process is outlined below:

Bioassay-Guided Isolation of this compound start Dried and Powdered Leaves of Gelonium aequoreum extraction Extraction with Dichloromethane (CH2Cl2) start->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract fractionation1 Silica Gel Column Chromatography (Gradient Elution) crude_extract->fractionation1 fractions Collection of Fractions fractionation1->fractions bioassay Cytotoxicity Bioassay (e.g., MTT Assay) fractions->bioassay active_fractions Identification of Active Fractions bioassay->active_fractions hplc High-Performance Liquid Chromatography (HPLC) (Further Purification) active_fractions->hplc pure_compound Pure this compound hplc->pure_compound

Figure 1: Bioassay-Guided Isolation Workflow

Detailed Steps:

  • Extraction: The air-dried and powdered leaves of Gelonium aequoreum are extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude dichloromethane extract.

  • Initial Fractionation: The crude extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity, to separate the components into a series of fractions.[5]

  • Bioassay for Cytotoxicity: Each collected fraction is tested for its cytotoxic activity against a panel of human cancer cell lines using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8] This allows for the identification of the fractions containing the most potent cytotoxic compounds.

  • Purification of Active Fractions: The fractions exhibiting significant cytotoxic activity are further purified using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate the individual compounds, including this compound.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. The stereochemistry was confirmed through X-ray crystallographic analysis, circular dichroism (CD) spectral data, and the application of Mosher's method.[1]

Key Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is employed to determine the exact molecular weight and elemental composition of the compound.

In Vitro Cytotoxicity Assay (MTT Protocol)

The cytotoxic activity of this compound and other isolated compounds is typically evaluated using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol start Seed Human Cancer Cells in 96-well Plates treatment Treat Cells with Various Concentrations of this compound start->treatment incubation1 Incubate for a Defined Period (e.g., 48-72 hours) treatment->incubation1 add_mtt Add MTT Reagent to Each Well incubation1->add_mtt incubation2 Incubate to Allow Formazan Crystal Formation add_mtt->incubation2 solubilization Add Solubilizing Agent (e.g., DMSO) incubation2->solubilization measurement Measure Absorbance at ~570 nm using a Plate Reader solubilization->measurement analysis Calculate Cell Viability and IC50 Values measurement->analysis

Figure 2: MTT Cytotoxicity Assay Workflow

Detailed Steps:

  • Cell Seeding: Human cancer cell lines (e.g., A549 lung cancer, MCF7 and MDA-MB-231 breast cancer, and HepG2 liver cancer cells) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of this compound.

  • Incubation: The plates are incubated for a specific period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: After the incubation period, a solution of MTT is added to each well.

  • Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined.

Spectroscopic and Biological Data

While the primary publication indicates that this compound was characterized by spectroscopic methods and evaluated for cytotoxicity, the specific quantitative data for this compound itself is not detailed in the abstract. The study highlighted that related compounds, gelomulide K and M, exhibited moderate cytotoxicity against lung (A549), breast (MDA-MB-231 and MCF7), and liver (HepG2) cancer cell lines.[1] Further investigation of the full-text publication is required to obtain the specific ¹H and ¹³C NMR data, mass spectrometry data, and IC₅₀ values for this compound.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways that may be modulated by this compound. Further research is needed to elucidate the mechanism of action of this compound and its potential molecular targets.

Conclusion

This compound is an ent-abietane diterpenoid isolated from Gelonium aequoreum and Suregada glomerulata. Its discovery was facilitated by bioassay-guided fractionation, a powerful tool for identifying biologically active natural products. While its complete biological activity profile and mechanism of action are yet to be fully elucidated, its discovery as part of a screen for cytotoxic compounds suggests potential for further investigation in the context of anticancer drug development. This technical guide provides a foundational understanding of this compound and a framework for future research into this promising natural product.

References

Suregada glomerulata: A Promising Source of the Bioactive Diterpenoid Gelomulide N

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Suregada glomerulata, a plant belonging to the Euphorbiaceae family, has emerged as a significant natural source of a diverse array of bioactive compounds. Among these, the class of ent-abietane diterpenoids has garnered considerable attention for its potential therapeutic applications. This technical guide focuses on Gelomulide N, an ent-abietane diterpenoid isolated from the leaves of Suregada glomerulata, and provides a comprehensive overview of its isolation, characterization, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical Profile of Suregada glomerulata

Suregada glomerulata is a rich reservoir of phytochemicals, with diterpenoids being one of the most prominent classes of compounds isolated from this plant.[1] Specifically, the plant is known to produce various ent-abietane and ent-kaurane type diterpenoids.[2][3] Besides this compound, other related compounds isolated from Suregada species include Gelomulides A, B, D, and O, as well as Jolkinolide B.[4][5] The presence of this diverse range of diterpenoids underscores the potential of Suregada glomerulata as a source for novel drug leads.

Isolation and Characterization of this compound

While a specific, detailed protocol for the isolation of this compound from Suregada glomerulata is not extensively documented in a single source, a representative methodology can be compiled from established procedures for isolating ent-abietane diterpenoids from the leaves of Suregada and related species.

Experimental Protocol: Isolation and Purification

1. Plant Material Collection and Preparation:

  • Fresh leaves of Suregada glomerulata are collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • The leaves are air-dried at room temperature and then pulverized into a fine powder.

2. Extraction:

  • The powdered leaf material is subjected to exhaustive extraction with a suitable solvent system, typically a mixture of dichloromethane and methanol (1:1 v/v), at room temperature.

  • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

  • The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane, ethyl acetate, and water.

  • The ethyl acetate fraction, which is expected to contain the diterpenoids, is selected for further purification.

4. Chromatographic Separation:

  • The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate the target compound, this compound.

  • Column Chromatography (CC): The fraction is first separated on a silica gel column, eluting with a gradient of increasing polarity, typically using solvent systems like n-hexane-ethyl acetate or chloroform-methanol.

  • Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

5. Structure Elucidation:

  • The structure of the isolated pure compound is elucidated using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy are used to determine the complete chemical structure and stereochemistry of this compound.[6]

    • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous confirmation of the absolute stereochemistry.

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation Powdered Leaves Powdered Leaves Crude Extract Crude Extract Powdered Leaves->Crude Extract DCM/MeOH Extraction EtOAc Fraction EtOAc Fraction Crude Extract->EtOAc Fraction Solvent Partitioning Silica Gel CC Silica Gel CC EtOAc Fraction->Silica Gel CC Sephadex LH-20 Sephadex LH-20 Silica Gel CC->Sephadex LH-20 Preparative HPLC Preparative HPLC Sephadex LH-20->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound Spectroscopic Analysis MS NMR (1D, 2D) X-ray Crystallography Pure this compound->Spectroscopic Analysis

Biological Activity and Cytotoxicity

Ent-abietane diterpenoids isolated from Suregada species have demonstrated a range of biological activities, with cytotoxic effects against various cancer cell lines being of particular interest.[4][7] While specific data for this compound from Suregada glomerulata is limited, studies on related compounds provide valuable insights into its potential.

Table 1: Cytotoxicity of ent-Abietane Diterpenoids from Suregada and Related Genera

CompoundCancer Cell LineIC₅₀ (µM)Source SpeciesReference
Jolkinolide BBladder Cancer (T24)Not specified, but showed strong in vitro activityEuphorbia fischeriana[8]
Jolkinolide BRenal (TK10)3.31 µg/mLSuregada zanzibariensis[9]
Jolkinolide BMelanoma (UACC62)0.94 µg/mLSuregada zanzibariensis[9]
Jolkinolide BBreast (MCF7)2.99 µg/mLSuregada zanzibariensis[9]
MangiolideRenal (TK10)0.02 µg/mLSuregada zanzibariensis[9]
MangiolideMelanoma (UACC62)0.03 µg/mLSuregada zanzibariensis[9]
MangiolideBreast (MCF7)0.05 µg/mLSuregada zanzibariensis[9]
Euphonoid H (1)Prostate (C4-2B)5.52 ± 0.65Euphorbia fischeriana[10]
Euphonoid H (1)Prostate (C4-2B/ENZR)4.16 ± 0.42Euphorbia fischeriana[10]
Euphonoid I (2)Prostate (C4-2B)4.49 ± 0.78Euphorbia fischeriana[10]
Euphonoid I (2)Prostate (C4-2B/ENZR)5.74 ± 0.45Euphorbia fischeriana[10]
Compound 3 Multiple cell lines< 30Croton lachnocarpus[11]
AndropanolideLNCaP, HepG2, KB, MCF7, SK-Mel231.8 - 45.9Andrographis paniculata[12]

Potential Mechanisms of Action and Signaling Pathways

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of structurally related ent-abietane diterpenoids, several key signaling pathways have been implicated in their anticancer effects. These compounds are known to induce apoptosis and modulate inflammatory pathways.[13][14]

Induction of Apoptosis

Many ent-abietane diterpenoids exert their cytotoxic effects by inducing programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells. Jolkinolide B, for instance, has been shown to induce apoptosis in bladder cancer cells.[10] The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often involving the activation of caspases.

G ent-Abietane Diterpenoids ent-Abietane Diterpenoids Mitochondrial Pathway Mitochondrial Pathway ent-Abietane Diterpenoids->Mitochondrial Pathway Induces Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Executes

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Several terpenoids, including diterpenoids, have been shown to inhibit the NF-κB signaling pathway.[15] This inhibition can occur at various levels, such as preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic genes.[2][16]

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex Activates IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation Phosphorylates NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Allows Gene Transcription Pro-inflammatory & Anti-apoptotic Genes NF-κB Translocation->Gene Transcription Activates ent-Abietane Diterpenoids ent-Abietane Diterpenoids ent-Abietane Diterpenoids->IKK Complex Inhibits

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is frequently observed in cancer. Some ent-kaurane diterpenoids, which are structurally related to ent-abietane diterpenoids, have been shown to induce apoptosis through the activation of the JNK branch of the MAPK pathway, mediated by reactive oxygen species (ROS).[14] It is plausible that this compound and other ent-abietane diterpenoids may also exert their effects through modulation of the MAPK pathway.

G ent-Abietane Diterpenoids ent-Abietane Diterpenoids ROS Production ROS Production ent-Abietane Diterpenoids->ROS Production Induces MAPK Pathway (JNK) MAPK Pathway (JNK) ROS Production->MAPK Pathway (JNK) Activates Apoptosis Apoptosis MAPK Pathway (JNK)->Apoptosis Promotes

Conclusion and Future Directions

Suregada glomerulata represents a valuable natural source of the bioactive ent-abietane diterpenoid, this compound. The information compiled in this technical guide provides a foundational understanding of its isolation, characterization, and potential anticancer mechanisms. The demonstrated cytotoxicity of related compounds and their ability to modulate key signaling pathways like NF-κB and MAPK highlight the therapeutic potential of this compound.

Future research should focus on:

  • Developing a standardized and optimized protocol for the large-scale isolation of this compound from Suregada glomerulata.

  • Conducting comprehensive in vitro and in vivo studies to definitively elucidate the specific signaling pathways modulated by this compound.

  • Performing detailed structure-activity relationship (SAR) studies to identify the key pharmacophores and guide the synthesis of more potent and selective analogs.

  • Evaluating the safety and efficacy of this compound in preclinical animal models to assess its potential for further clinical development.

By addressing these research gaps, the full therapeutic potential of this compound as a novel anticancer agent can be realized, paving the way for the development of new and effective cancer therapies derived from natural sources.

References

The Biosynthesis Pathway of ent-Abietane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Abietane diterpenoids are a large and structurally diverse class of natural products found predominantly in higher plants, particularly within the Lamiaceae (mint) and Cupressaceae (cypress) families. These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the core biosynthesis pathway of ent-abietane diterpenoids, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the foundational abietane skeleton and its subsequent modifications. This document details the key enzymatic steps, presents quantitative data for the involved enzymes, and provides comprehensive experimental protocols for the study of this pathway.

Core Biosynthesis Pathway

The biosynthesis of ent-abietane diterpenoids begins in the plastids with the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP), which is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the methylerythritol phosphate (MEP) pathway. The formation of the characteristic tricyclic ent-abietane skeleton is a two-step cyclization process catalyzed by two distinct classes of terpene synthases.

  • Formation of ent-Copalyl Diphosphate (ent-CPP): The first committed step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by a class II diterpene cyclase known as ent-copalyl diphosphate synthase (ent-CPS).

  • Formation of the ent-Abietane Skeleton: The second cyclization step involves the conversion of ent-CPP to a tetracyclic olefin intermediate. In the case of many bioactive ent-abietanes, this step is catalyzed by a class I diterpene cyclase, specifically an ent-kaurene synthase-like (KSL) enzyme. While ent-kaurene synthase (KS) typically produces ent-kaurene as a precursor to gibberellins, specialized KSLs can produce alternative tricyclic or tetracyclic diterpene skeletons, including those that lead to abietanes. For instance, miltiradiene, a key precursor to many abietane diterpenoids, is formed from (+)-copalyl diphosphate by miltiradiene synthase.[1] The subsequent rearrangement and oxidation of these initial cyclic structures give rise to the diverse array of ent-abietane diterpenoids.

  • Modification and Diversification: Following the formation of the initial abietane skeleton, a suite of tailoring enzymes, primarily cytochrome P450-dependent monooxygenases (CYPs) and other modifying enzymes such as dehydrogenases and glycosyltransferases, introduce a wide range of functional groups. These modifications, including hydroxylations, oxidations, and aromatizations, are responsible for the vast structural diversity and biological activities of the final ent-abietane products. A key example is the conversion of miltiradiene to ferruginol, a common abietane diterpenoid, which is catalyzed by a cytochrome P450 enzyme, miltiradiene oxidase (CYP76AH1).[2]

Below is a diagram illustrating the core biosynthetic pathway.

ent-Abietane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS Abietane_Skeleton ent-Abietane Skeleton (e.g., miltiradiene, abietatriene) ent_CPP->Abietane_Skeleton ent-KSL Modified_Abietanes Modified ent-Abietanes (e.g., Ferruginol, Carnosic Acid) Abietane_Skeleton->Modified_Abietanes Cytochrome P450s, other modifying enzymes

Core biosynthetic pathway of ent-abietane diterpenoids.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of ent-abietane diterpenoids.

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (ent-CPS)

Enzyme SourceSubstrateKM (µM)kcat (s-1)Optimal pHOptimal Temp. (°C)
Oryza sativa (OsCPS1)GGPP5.80.187.030
Oryza sativa (OsCPS2)GGPP6.20.167.530

Table 2: Kinetic Parameters of ent-Kaurene Synthase-Like (KSL) Enzymes

Enzyme SourceSubstrateKM (µM)kcat (s-1)kcat/KM (s-1M-1)
Arabidopsis thaliana (AtKS - wild type)ent-CPP8 ± 31.3 ± 0.21.7 x 104

Note: Data for AtKS is provided as a proxy for a specialized ent-KSL involved in abietane biosynthesis, as specific kinetic data for the latter is limited.[2]

Table 3: Kinetic Parameters of Cytochrome P450 Monooxygenases

EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (s-1M-1)
Miltiradiene Oxidase (CYP76AH1) from Salvia miltiorrhizaMiltiradiene13 ± 34.4 ± 0.33.4 x 105

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ent-abietane diterpenoid biosynthesis.

Protocol 1: Heterologous Expression and Purification of Diterpene Synthases

This protocol describes the expression of diterpene synthases (e.g., ent-CPS, ent-KSL) in Escherichia coli and subsequent purification.

Heterologous Expression Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Protein Expression cluster_2 Purification Clone_Gene Clone target gene cDNA Ligate_Vector Ligate into expression vector (e.g., pET-28a(+)) Clone_Gene->Ligate_Vector Transform_Ecoli Transform E. coli (e.g., BL21(DE3)) Ligate_Vector->Transform_Ecoli Culture_Growth Grow culture to OD600 ~0.6-0.8 Transform_Ecoli->Culture_Growth Induce_Expression Induce with IPTG (e.g., 0.1-0.5 mM) Culture_Growth->Induce_Expression Incubate Incubate at low temp (e.g., 16-20°C) for 16-20h Induce_Expression->Incubate Harvest_Cells Harvest cells by centrifugation Incubate->Harvest_Cells Lyse_Cells Lyse cells (e.g., sonication) Harvest_Cells->Lyse_Cells Clarify_Lysate Clarify lysate by centrifugation Lyse_Cells->Clarify_Lysate Purify_Protein Purify via affinity chromatography (e.g., Ni-NTA) Clarify_Lysate->Purify_Protein

Workflow for heterologous expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector (e.g., pET-28a(+) with an N-terminal His-tag)

  • LB or TB medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol)

  • Wash buffer (e.g., Lysis buffer with 20-40 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250-500 mM imidazole)

  • Ni-NTA affinity chromatography resin

Procedure:

  • Gene Cloning and Transformation:

    • Synthesize or amplify the codon-optimized full-length or truncated (lacking the plastid transit peptide) cDNA of the target diterpene synthase.

    • Clone the gene into the expression vector.

    • Transform the resulting plasmid into the E. coli expression strain.

  • Protein Expression:

    • Inoculate a single colony into a starter culture of LB or TB medium with the appropriate antibiotic and grow overnight at 37°C.

    • Inoculate a larger volume of medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

    • Continue to incubate at the lower temperature for 16-20 hours with shaking.

  • Protein Purification:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 min at 4°C).

    • Apply the supernatant to a pre-equilibrated Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged protein with elution buffer.

    • Analyze the purified protein by SDS-PAGE and determine the concentration (e.g., using a Bradford assay).

Protocol 2: In Vitro Enzyme Assays for Diterpene Synthases

This protocol details the in vitro activity assays for ent-CPS and ent-KSL.

A. ent-Copalyl Diphosphate Synthase (ent-CPS) Assay

Objective: To measure the conversion of GGPP to ent-CPP.

Materials:

  • Purified ent-CPS enzyme

  • GGPP substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% v/v glycerol, 5 mM DTT)

  • Alkaline phosphatase

  • Organic solvent for extraction (e.g., hexane or ethyl acetate)

  • GC-MS for analysis

Procedure:

  • Set up the reaction in a glass vial with a final volume of 500 µL containing assay buffer.

  • Add the purified ent-CPS enzyme to a final concentration of 1-5 µM.

  • Initiate the reaction by adding GGPP to a final concentration of 10-50 µM.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding 50 µL of 0.5 M EDTA.

  • To facilitate GC-MS analysis, dephosphorylate the ent-CPP product to ent-copalol by adding alkaline phosphatase and incubating for an additional 1-2 hours.

  • Extract the product with an equal volume of hexane or ethyl acetate.

  • Analyze the organic phase by GC-MS.

B. ent-Kaurene Synthase-Like (KSL) Assay

Objective: To measure the conversion of ent-CPP to the corresponding diterpene olefin.

Materials:

  • Purified ent-KSL enzyme

  • ent-CPP substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 5% v/v glycerol, 5 mM DTT)

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS for analysis

Procedure:

  • Set up the reaction in a glass vial with a final volume of 500 µL containing assay buffer.

  • Add the purified ent-KSL enzyme to a final concentration of 1-5 µM.

  • Initiate the reaction by adding ent-CPP to a final concentration of 10-50 µM.

  • Overlay the reaction with 500 µL of hexane to trap the volatile diterpene product.

  • Incubate the reaction at 30°C for 1-2 hours with gentle agitation.

  • Vortex the vial to ensure complete extraction of the product into the hexane layer.

  • Analyze the hexane layer directly by GC-MS.

Protocol 3: Cytochrome P450 Enzyme Assay (Miltiradiene Oxidase)

This protocol is for assaying the activity of a microsomal-expressed cytochrome P450, such as miltiradiene oxidase (CYP76AH1).

Materials:

  • Microsomes containing the recombinant CYP and a cytochrome P450 reductase (CPR)

  • Miltiradiene substrate (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a reaction mixture containing the microsomal protein (e.g., 0.1-0.5 mg/mL), assay buffer, and the NADPH regenerating system in a final volume of 500 µL.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding miltiradiene to the desired final concentration (e.g., 10-50 µM).

  • Incubate the reaction at 30°C for 30-60 minutes with shaking.

  • Stop the reaction by adding an equal volume of ethyl acetate.

  • Vortex vigorously and centrifuge to separate the phases.

  • Collect the organic phase, evaporate to dryness under a stream of nitrogen, and resuspend in a suitable solvent for analysis.

  • Analyze the products by HPLC-DAD or GC-MS.

Protocol 4: HPLC-DAD Analysis of ent-Abietane Diterpenoids

This protocol provides a general method for the separation and quantification of ent-abietane diterpenoids from plant extracts or enzyme assays.

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)% Solvent B
020
520
4080
45100
50100
5120
6020

Other Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 210 nm, 254 nm, and 280 nm (or scan for optimal wavelength for specific compounds)

Procedure:

  • Prepare samples by dissolving the dried extract or enzyme assay product in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Quantify the compounds of interest by comparing their peak areas to a standard curve of authentic compounds.

Protocol 5: GC-MS Analysis of Diterpene Olefins and their Derivatives

This protocol is suitable for the analysis of volatile and semi-volatile diterpenoids, such as the products of ent-KSL enzymes and some early-stage modified abietanes.

Instrumentation and Columns:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Parameters:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C

    • Hold at 280°C for 5 min

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Procedure:

  • Prepare the sample in a volatile solvent (e.g., hexane or ethyl acetate).

  • Inject 1 µL of the sample into the GC-MS system.

  • Identify the compounds by comparing their retention times and mass spectra to authentic standards and/or mass spectral libraries (e.g., NIST).

Conclusion

The biosynthesis of ent-abietane diterpenoids is a complex and fascinating pathway that generates a vast array of structurally diverse and biologically active molecules. Understanding this pathway at a molecular and enzymatic level is crucial for harnessing the potential of these compounds for pharmaceutical and biotechnological applications. This technical guide provides a foundational understanding of the core biosynthetic steps, quantitative enzymatic data, and detailed experimental protocols to aid researchers in the exploration and manipulation of this important class of natural products. Further research into the specificities of the various KSL and cytochrome P450 enzymes will undoubtedly reveal new avenues for the production of novel and valuable ent-abietane diterpenoids.

References

Gelomulide N: A Technical Guide to its Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide N is a naturally occurring diterpenoid compound that has garnered interest within the scientific community for its potential biological activities.[1] This technical guide provides a comprehensive overview of the chemical properties and solubility of this compound, with a focus on presenting quantitative data, outlining experimental methodologies, and visualizing key processes. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is an ent-abietane diterpene, a class of organic compounds characterized by a specific four-ring carbon skeleton.[2] Its complex structure contributes to its distinct chemical and physical characteristics.

PropertyValueSource
CAS Number 1005212-02-1[2][3][4]
Molecular Formula C24H32O7[3]
Molecular Weight 432.5 g/mol [3]
IUPAC Name ((1S,3R,8R,10S,11R,12S,14S,16R)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl) acetate[1][5]
Physical Description Powder[3]
Purity >98% (as per typical commercial samples)[3]
Source Isolated from the leaves of Suregada glomerulata (Bl.) Baill. (formerly Gelonium aequoreum)[2][6]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological testing.

SolventSolubilityNotesSource
Chloroform Soluble[2][6]
Dichloromethane Soluble[2][6]
Ethyl Acetate Soluble[2][6]
Dimethyl Sulfoxide (DMSO) SolubleTypically soluble at concentrations such as 10 mM.[2][6][7]
Acetone Soluble[2][6]
Water No data available[4]

Note on Enhancing Solubility: For obtaining a higher solubility, it is recommended to warm the solution to 37°C (98.6°F) and use sonication in an ultrasonic bath.[3] Stock solutions in DMSO can generally be stored at -20°C for several months.[2]

Experimental Methodologies

Isolation and Purification

The isolation of this compound from its natural source involves a multi-step process guided by bioactivity assays.

G plant Plant Material (Leaves of Suregada glomerulata) extract Dichloromethane Extraction plant->extract Solvent Extraction fractionation Bioassay-Guided Fractionation extract->fractionation Crude Extract isolate Isolation of This compound fractionation->isolate Purification

Figure 1. General workflow for the isolation of this compound.

The leaves of Suregada glomerulata are subjected to extraction with dichloromethane.[2][6] The resulting crude extract undergoes bioassay-guided fractionation, a process where the extract is separated into different fractions, and each fraction is tested for its biological activity (e.g., cytotoxicity).[2][6] The active fractions are then further purified using chromatographic techniques to yield pure this compound.

Structure Elucidation

The determination of the complex chemical structure of this compound requires a combination of advanced spectroscopic and analytical techniques.

G cluster_spectroscopy Spectroscopic Methods cluster_crystallography Confirmatory Methods NMR NMR Spectroscopy (1D and 2D) Structure Elucidated Structure of this compound NMR->Structure MS Mass Spectrometry (HRMS) MS->Structure CD Circular Dichroism (CD) Spectroscopy CD->Structure Xray X-ray Crystallography Xray->Structure Mosher Mosher's Method Mosher->Structure

Figure 2. Methodologies for the structure elucidation of this compound.

The planar structure and relative stereochemistry are typically determined using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[8] The absolute stereochemistry is often confirmed by X-ray crystallographic analysis, Circular Dichroism (CD) spectral data, and Mosher's method.[2][6]

Potential Biological Activity and Signaling Pathway

Recent studies have suggested that this compound may possess hypolipidemic properties, potentially through the modulation of the mevalonate pathway, which is crucial for cholesterol synthesis.[1]

G cluster_pathway Mevalonate Pathway Regulation Gelomulide_N This compound P53 p53 Gelomulide_N->P53 Interacts with HMGCR HMGCR Gelomulide_N->HMGCR Interacts with SREBP2 SREBP2 Gelomulide_N->SREBP2 Interacts with Cholesterol Cholesterol Synthesis P53->Cholesterol Modulates HMGCR->Cholesterol Catalyzes rate-limiting step SREBP2->Cholesterol Regulates

Figure 3. Proposed interaction of this compound with key proteins in the mevalonate pathway.

Bioinformatic analyses and molecular docking studies have indicated that this compound may interact with key proteins such as p53, HMG-CoA reductase (HMGCR), and Sterol Regulatory Element-Binding Protein 2 (SREBP2).[1] By potentially modulating the activity of these proteins, this compound could influence the rate of cholesterol synthesis, suggesting a therapeutic potential for conditions like hyperlipidemia.[1] It is important to note that this proposed mechanism is based on computational and in vitro studies and requires further validation through in vivo experiments.

In addition to its potential hypolipidemic effects, this compound has also been reported to exhibit moderate in vitro cytotoxic activity against several cancer cell lines, including lung (A549), breast (MDA-MB-231 and MCF7), and liver (HepG2) cancer cells.[2][6]

References

Spectroscopic and Structural Elucidation of Gelomulide N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Gelomulide N, an ent-abietane diterpenoid isolated from Gelonium aequoreum and Suregada glomerulata. The structural elucidation of this class of compounds is critical for the exploration of their potential therapeutic applications. This document compiles the available spectroscopic data, outlines the experimental protocols for its acquisition, and presents a logical workflow for the structural analysis of such natural products.

Chemical Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₂₄H₃₂O₇

  • Molecular Weight: 432.51 g/mol

  • CAS Number: 1005212-02-1

  • Class: ent-Abietane Diterpenoid

Spectroscopic Data

The structural framework of this compound was primarily determined through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ) ppm
Data not available in search results

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Ion Species
Data not available in search results

Note: The detailed ¹H and ¹³C NMR chemical shifts and mass spectrometry data are reported in Lee, C. L., et al. (2008). Cytotoxic ent-abietane diterpenes from Gelonium aequoreum. Phytochemistry, 69(1), 276–287. Access to the full text of this publication is required to populate these tables.

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of spectroscopic data for novel natural products like this compound. The specific parameters are based on the instrumentation and methodologies reported for similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans, depending on sample concentration.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Standard pulse sequences provided by the spectrometer manufacturer are used.

    • Parameters are optimized for the specific nucleus and expected coupling constants. For HMBC, the long-range coupling delay is typically set to 50-100 ms to observe correlations over 2-3 bonds.

3.2. Mass Spectrometry (MS)

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed on instruments such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) is a common technique for this class of compounds.

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation and Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Natural Source Chromatography Chromatographic Purification Extraction->Chromatography Purity Purity Assessment (HPLC, TLC) Chromatography->Purity MS Mass Spectrometry (Molecular Formula) Purity->MS NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_Analysis NMR Data Interpretation NMR_2D->NMR_Analysis Fragmentation MS Fragmentation Analysis Structure_Proposal Proposed Structure Fragmentation->Structure_Proposal NMR_Analysis->Structure_Proposal Stereochemistry Stereochemical Analysis (NOESY, X-ray) Structure_Proposal->Stereochemistry Final_Structure Final Structure Stereochemistry->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

The Biological Activity of Gelomulide N: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available data on the specific biological activities of Gelomulide N is limited. This document provides a comprehensive overview based on the known activities of its chemical class, ent-abietane diterpenoids, and closely related compounds isolated from the Suregada genus. The experimental protocols and potential signaling pathways described are representative of those used to evaluate compounds of this nature.

Introduction to this compound

This compound is a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada genus, such as Suregada glomerulata. Diterpenoids from this genus are known for a range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Structurally, this compound belongs to a class of compounds that have garnered significant interest in drug discovery for their potential as anticancer and anti-inflammatory agents. While therapeutic applications of this compound are scarcely described, the activities of related compounds provide a strong rationale for its further investigation.[1][2]

Cytotoxic Activity of Related ent-Abietane Diterpenoids

While specific quantitative data for the cytotoxic activity of this compound is not available in the public domain, numerous studies have evaluated other diterpenoids isolated from Suregada species. These compounds have demonstrated moderate to potent cytotoxicity against various cancer cell lines.

Table 1: Cytotoxic Activities of Diterpenoids from Suregada Species

CompoundCell LineActivity MetricValueReference
3-oxojolkinolide BHO-8910 (Ovarian cancer)IC5031.43 ± 1.01 µg/mL[3]
3-oxojolkinolide BSMMC-7721 (Hepatocellular carcinoma)IC5089.67 ± 2.54 µg/mL[3]
3,4,18β-cyclopropa-ent-abieta-8(14),13(15)-dien-16,12-olideHO-8910 (Ovarian cancer)IC5065.21 ± 0.23 µg/mL[3]
Jolkinolide AIMR-90 (Normal lung fibroblast)IC500.43 µM[4]
Jolkinolide EHaCaT (Keratinocyte)IC503.21 µM[4]
Sureproceriolide AStaphylococcus lugdunensisMIC31.44 µM[4]
β-SitosterolSK-MEL-28 (Melanoma)IC5020.66 µM[4]
β-SitosterolCCD-13Lu (Normal lung fibroblast)IC5024.70 µM[4]

Potential Anti-Inflammatory Activity

The ent-abietane diterpenoid class is known to possess anti-inflammatory properties. While no specific anti-inflammatory data for this compound has been published, related compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO).

Table 2: Anti-Inflammatory Activities of Related Diterpenoids

CompoundCell LineActivityMetricValueReference
Jolkinolide AIMR-90NO InhibitionIC500.43 µM[4]
Jolkinolide EHaCaTTNF-α InhibitionIC503.21 µM[4]
β-SitosterolHaCaTNF-κB InhibitionIC5010.32 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the biological activities of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-Inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophage cells stimulated with lipopolysaccharide (LPS).[1]

Principle: The Griess assay is used to determine the concentration of nitrite, a stable and nonvolatile breakdown product of NO. The assay involves a diazotization reaction where sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride react with nitrite to form a colored azo compound, which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[1]

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[1]

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[9]

  • Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent in a new 96-well plate.[9]

  • Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[9]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Potential Signaling Pathways

Ent-abietane and related diterpenoids often exert their cytotoxic effects by inducing apoptosis (programmed cell death). The activation of caspases, a family of proteases, is a central event in this process.[10][11]

Apoptosis_Pathway Representative Apoptosis Pathway for Diterpenoids Gelomulide_N This compound (or related diterpenoid) Cell_Stress Cellular Stress (e.g., ROS production) Gelomulide_N->Cell_Stress induces Mitochondrion Mitochondrion Cell_Stress->Mitochondrion activates intrinsic pathway Caspase_9 Caspase-9 (Initiator) Mitochondrion->Caspase_9 activates Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Caption: Representative intrinsic apoptosis pathway potentially activated by ent-abietane diterpenoids.

Experimental_Workflow General Workflow for Biological Activity Screening Start Start: Compound Isolation (this compound) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Anti_Inflammatory Anti-inflammatory Screening (e.g., NO Assay) Start->Anti_Inflammatory Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Anti_Inflammatory->Data_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Pathway) Data_Analysis->Mechanism_Study Active Compounds End End: Lead Compound Identification Mechanism_Study->End

Caption: A generalized workflow for screening and characterizing the biological activity of natural products like this compound.

Conclusion

This compound, an ent-abietane diterpenoid from the Suregada genus, represents a class of natural products with significant potential for drug discovery. Although direct experimental data for this compound is sparse, the demonstrated cytotoxic and anti-inflammatory activities of closely related compounds warrant its further investigation. The protocols and potential mechanisms of action outlined in this guide provide a framework for the systematic evaluation of this compound and other novel diterpenoids as potential therapeutic agents.

References

Unraveling the Enigma of Gelomulide N: A Technical Guide to Its Speculated Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 20, 2025 – Gelomulide N, a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada (formerly Gelonium) genus, has emerged as a molecule of interest for the scientific community. While research is in its nascent stages, preliminary evidence suggests potential cytotoxic and metabolic regulatory activities. This technical guide provides an in-depth overview of the current understanding and speculative mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is a complex diterpenoid compound that has been identified in species such as Gelonium aequoreum and has also been noted as a potential bioactive constituent in traditional medicinal plants like Paeoniae Radix Rubra and Gmelina philippensis.[1][2] Its intricate structure has drawn attention for its potential pharmacological properties.

Speculated Mechanisms of Action

The mechanism of action of this compound is not yet fully elucidated and is the subject of ongoing scientific inquiry. Current hypotheses are primarily based on in vitro cytotoxicity screenings and recent computational studies.

Cytotoxic Activity Against Cancer Cell Lines

Initial research has indicated that this compound possesses moderate cytotoxic properties against a range of human cancer cell lines. Studies on extracts containing this compound and related compounds have demonstrated activity against lung, breast, and liver cancer cells.[3] However, specific quantitative data, such as IC50 values for purified this compound, are not consistently reported in publicly available literature, underscoring the need for further focused studies.

Table 1: Summary of Reported In Vitro Cytotoxicity of Gelomulide Congeners

CompoundCancer Cell LineActivity ReportedSource
Gelomulide K & MLung (A549), Breast (MDA-MB-231, MCF7), Liver (HepG2)Moderate Cytotoxicity[3]
This compoundLung (A549), Breast (MDA-MB-231, MCF7), Liver (HepG2)Implied Cytotoxicity (as part of a series of isolated compounds)[3]

Note: Specific IC50 values for this compound are not detailed in the primary cited literature. The activity is inferred from the general findings for the group of isolated diterpenes.

Postulated Role in Mevalonate Pathway Regulation

A groundbreaking, albeit speculative, mechanism of action for this compound has been proposed based on recent bioinformatics, network pharmacology, and molecular docking studies.[4][5] These computational analyses suggest that this compound may exert hypolipidemic and hepatoprotective effects by modulating the mevalonate pathway. This pathway is crucial for cholesterol biosynthesis.

The in silico models predict that this compound could interact with key proteins that regulate this pathway, including:

  • p53: A tumor suppressor protein that also influences lipid metabolism.

  • HMG-CoA Reductase (HMGCR): The rate-limiting enzyme in the mevalonate pathway.

  • Sterol Regulatory Element-Binding Protein 2 (SREBP2): A transcription factor that controls the expression of genes involved in cholesterol synthesis.

By potentially interacting with these targets, this compound is hypothesized to contribute to a reduction in cholesterol synthesis.[4][5] It is critical to emphasize that this proposed mechanism is based on computational predictions and awaits experimental validation.

Gelomulide_N_Mevalonate_Pathway cluster_pathway Speculative Mevalonate Pathway Interaction Gelomulide_N This compound p53 p53 Gelomulide_N->p53 ? HMGCR HMGCR Gelomulide_N->HMGCR ? SREBP2 SREBP2 Gelomulide_N->SREBP2 ? Mevalonate_Pathway Mevalonate Pathway p53->Mevalonate_Pathway regulates HMGCR->Mevalonate_Pathway catalyzes SREBP2->Mevalonate_Pathway regulates Cholesterol_Synthesis Reduced Cholesterol Synthesis Mevalonate_Pathway->Cholesterol_Synthesis

Figure 1: Speculated interaction of this compound with the Mevalonate Pathway.

Methodologies for Future Investigation

To substantiate the speculative mechanisms of action of this compound, rigorous experimental validation is necessary. The following are detailed methodologies for key experiments that could be conducted.

In Vitro Cytotoxicity Assays

Objective: To quantify the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with this compound (various concentrations) Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an MTT cytotoxicity assay.
HMG-CoA Reductase Activity Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of HMG-CoA Reductase.

Protocol: Spectrophotometric HMG-CoA Reductase Assay

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by HMG-CoA reductase.

  • Reagent Preparation: Prepare a reaction buffer containing potassium phosphate, EDTA, and DTT. Prepare solutions of HMG-CoA, NADPH, and purified HMG-CoA reductase enzyme.

  • Inhibitor Incubation: In a 96-well UV-transparent plate, add the reaction buffer, NADPH, and various concentrations of this compound. Include a known inhibitor (e.g., pravastatin) as a positive control and a vehicle control.

  • Enzyme Addition: Add HMG-CoA reductase to each well and incubate for a short period to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding HMG-CoA.

  • Kinetic Reading: Immediately measure the absorbance at 340 nm at regular intervals for 10-20 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of NADPH consumption (decrease in absorbance over time). Determine the percentage of inhibition of HMG-CoA reductase activity by this compound at each concentration and calculate the IC50 value if applicable.

Protein-Ligand Binding and Cellular Thermal Shift Assays (CETSA)

Objective: To confirm the direct binding of this compound to p53 and SREBP2.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of a ligand (this compound) can stabilize the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein (p53 or SREBP2) remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound compared to the control indicates direct binding.

Future Directions and Conclusion

The study of this compound is at a compelling juncture. The preliminary indications of its cytotoxic and potential metabolic regulatory activities warrant a dedicated and systematic research effort. Future investigations should prioritize the acquisition of robust quantitative data for its cytotoxic effects and the experimental validation of the computationally predicted interactions with the mevalonate pathway. Elucidating the precise molecular targets and signaling pathways affected by this compound will be paramount in determining its true therapeutic potential. This technical guide serves as a foundational resource for researchers poised to unravel the complexities of this promising natural product.

References

Unveiling the Presence of Gelomulide N in Gelonium aequoreum: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural abundance of Gelomulide N, an ent-abietane diterpene, within the plant species Gelonium aequoreum, also known taxonomically as Suregada aequorea. While precise quantitative data on the natural abundance of this compound remains largely undocumented in publicly accessible scientific literature, this document synthesizes the available information regarding its isolation, associated chemical constituents, and the general experimental workflows employed for its extraction and purification. This guide is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and other related compounds from this plant source.

Natural Abundance and Chemical Context

This compound is one of several structurally related ent-abietane diterpenes that have been successfully isolated from the dichloromethane-soluble extract of Gelonium aequoreum. The primary research in this area, notably the work of Lee et al. (2008), focused on the bioassay-guided fractionation of the plant's extract to identify cytotoxic compounds. While this seminal study identified a series of novel compounds, designated Gelomulides K through X, it did not specify the exact yield or concentration of each isolated compound, including this compound, as a percentage of the initial plant biomass.

The co-occurrence of these numerous diterpenes suggests a complex biosynthetic pathway within Gelonium aequoreum. The presence of this compound should be understood within this broader chemical landscape. The following table summarizes the key diterpenes isolated from this plant, providing a qualitative understanding of the chemical family to which this compound belongs.

Compound ClassSpecific Compounds Isolated from Gelonium aequoreumReference
ent-Abietane DiterpenesGelomulide K, Gelomulide L, Gelomulide M, This compound , Gelomulide O, Gelomulide P, Gelomulide Q, Gelomulide R, Gelomulide S, Gelomulide T, Gelomulide U, Gelomulide V, Gelomulide W, Gelomulide X[1]

Experimental Protocols for Isolation and Purification

The following is a generalized methodology for the isolation and purification of this compound and its congeners from Gelonium aequoreum, based on the procedural outlines described in the available literature. It should be noted that for precise, step-by-step protocols, access to the full experimental section of the primary literature is recommended.

1. Plant Material Collection and Preparation:

  • The aerial parts of Gelonium aequoreum are collected and authenticated.

  • The plant material is air-dried and then ground into a coarse powder to increase the surface area for solvent extraction.

2. Solvent Extraction:

  • The powdered plant material is subjected to exhaustive extraction with a solvent of intermediate polarity, typically dichloromethane (CH₂Cl₂), at room temperature. This process is often repeated multiple times to ensure maximum extraction of the desired compounds.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Bioassay-Guided Fractionation:

  • The crude dichloromethane extract is subjected to preliminary in vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 and MCF7 breast cancer, and HepG2 liver cancer cells) to identify biologically active fractions.[1]

  • The active crude extract is then partitioned using a series of chromatographic techniques to separate the complex mixture into fractions of decreasing complexity.

4. Chromatographic Separation and Purification:

  • Silica Gel Column Chromatography: The crude extract is typically first fractionated on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions showing promising activity or chemical profiles are often further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to remove pigments and other high molecular weight impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. This step allows for the isolation of individual, high-purity compounds like this compound.

5. Structure Elucidation:

  • The chemical structure of the purified compounds is determined using a combination of spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to determine the carbon skeleton and the connectivity of protons and carbons.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the molecular formula.

  • The stereochemistry of the molecule is often confirmed using techniques such as X-ray crystallography, analysis of circular dichroism (CD) spectral data, and Mosher's method.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Gelonium aequoreum.

experimental_workflow plant_material Dried, powdered Gelonium aequoreum extraction Solvent Extraction (Dichloromethane) plant_material->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography (n-Hexane-EtOAc gradient) crude_extract->silica_gel fractions Collected Fractions silica_gel->fractions bioassay Cytotoxicity Bioassay fractions->bioassay active_fractions Active Fractions bioassay->active_fractions Selection sephadex Sephadex LH-20 Chromatography (Methanol) active_fractions->sephadex purified_fractions Further Purified Fractions sephadex->purified_fractions hplc Preparative HPLC (Reversed-Phase) purified_fractions->hplc gelomulide_n Isolated this compound hplc->gelomulide_n structure_elucidation Structure Elucidation (NMR, MS, X-ray) gelomulide_n->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathways

Currently, there is no specific information available in the reviewed scientific literature detailing the signaling pathways that are modulated by this compound. The primary characterization of this compound and its related gelomulides has been their in vitro cytotoxic activity against various cancer cell lines.[1] Further research is required to elucidate the precise molecular mechanisms and signaling cascades through which this compound exerts its biological effects.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelomulide N is a member of the ent-abietane diterpenoid lactone family, a class of natural products that has garnered significant interest in the scientific community for its diverse biological activities. Isolated from plants of the Suregada genus (formerly Gelonium), these compounds have demonstrated potential as cytotoxic and anti-inflammatory agents. This technical guide provides a comprehensive overview of this compound and its related diterpenoids, with a focus on their chemical properties, biological activity, and underlying mechanisms of action. Detailed experimental protocols for isolation and characterization are provided, alongside a quantitative summary of the cytotoxic effects of closely related compounds. Furthermore, this guide visualizes the key signaling pathways implicated in the bioactivity of this compound class, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Diterpenoid lactones are a large and structurally diverse group of secondary metabolites found throughout the plant kingdom.[1][2] Many of these compounds exhibit a wide range of potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A particularly interesting subgroup is the ent-abietane diterpenoids, which are characterized by a tricyclic carbon skeleton. The presence of a lactone ring and other functional groups on this scaffold often imparts significant bioactivity.

This compound belongs to this promising class of molecules. It was first isolated from Gelonium aequoreum, now reclassified as Suregada aequorea, a plant with a history in traditional medicine.[3] While research on this compound itself is still emerging, studies on closely related gelomulides and other ent-abietane diterpenoid lactones have revealed their potential as anticancer agents, paving the way for further investigation into their therapeutic applications. This guide aims to synthesize the current knowledge on this compound and its analogs to support ongoing and future research endeavors.

Chemical Properties of this compound

This compound is an ent-abietane diterpene with a complex polycyclic structure. Its chemical properties are summarized in the table below.

PropertyValue
CAS Number 1005212-02-1
Molecular Formula C24H32O7
Molecular Weight 432.5 g/mol
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
Source Isolated from the leaves of Suregada glomerulata (Bl.) Baill. and Gelonium aequoreum.[3]

Isolation and Structure Elucidation of Gelomulides

The isolation of this compound and its congeners is typically achieved through a multi-step process involving extraction and chromatography. The following is a generalized experimental protocol based on the methods described for the isolation of ent-abietane diterpenes from Gelonium aequoreum.[4]

Experimental Protocol: Isolation and Purification
  • Extraction: The air-dried and powdered leaves of the source plant are extracted with a solvent such as dichloromethane or a methanol-dichloromethane mixture at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Bioassay-Guided Fractionation: The crude extract is subjected to a series of chromatographic separations to isolate the active compounds. This process is guided by cytotoxicity assays at each stage to identify the fractions with the highest activity.

  • Column Chromatography: The active fractions are further purified using techniques such as silica gel column chromatography with a gradient elution system (e.g., n-hexane-ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using reversed-phase HPLC to yield pure gelomulides.

Experimental Protocol: Structure Elucidation

The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed connectivity and stereochemistry of the molecule.

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute stereochemistry.[4]

  • Circular Dichroism (CD) Spectroscopy: CD spectral data can also be used to help confirm the stereochemistry.[4]

The workflow for the isolation and characterization of this compound and related compounds is depicted in the following diagram:

G Experimental Workflow for Gelomulide Isolation and Characterization cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_elucidation Structure Elucidation plant Plant Material (leaves) extract Crude Dichloromethane Extract plant->extract fractions Bioassay-Guided Fractionation extract->fractions cc Column Chromatography fractions->cc hplc HPLC cc->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, CD) pure_compound->spectroscopy xray X-ray Crystallography pure_compound->xray structure Confirmed Structure spectroscopy->structure xray->structure

Workflow for the isolation and characterization of gelomulides.

Biological Activity and Cytotoxicity

Quantitative Cytotoxicity Data

The 50% inhibitory concentration (IC50) values for Gelomulide K and M against various cancer cell lines are summarized in the table below.[5]

CompoundCell LineCancer TypeIC50 (µM)
Gelomulide K A549Lung10.5 - 29.8
MCF7Breast10.5 - 29.8
MDA-MB-231Breast10.5 - 29.8
HepG2Liver10.5 - 29.8
Gelomulide M A549Lung10.5 - 29.8
MCF7Breast10.5 - 29.8
MDA-MB-231Breast10.5 - 29.8
HepG2Liver10.5 - 29.8
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the gelomulides is typically evaluated using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its effects have not been fully elucidated. However, research on other structurally similar ent-abietane diterpenoid lactones, such as Jolkinolide B, provides valuable insights into the potential signaling pathways that may be modulated.

Jolkinolide B has been shown to induce apoptosis and cell cycle arrest in cancer cells through the inhibition of key survival pathways.[6][7] One of the central pathways affected is the PI3K/Akt/mTOR signaling cascade, which plays a crucial role in cell growth, proliferation, and survival.[6] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins and the induction of programmed cell death.

Furthermore, some ent-abietane diterpenoids have been found to activate pro-apoptotic pathways involving caspases, which are key executioners of apoptosis.[8] For instance, Jolkinolide B has been reported to activate caspase-8, a critical initiator caspase in the extrinsic apoptotic pathway.[8] Additionally, the inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival, has been identified as a mechanism of action for some diterpenoids.[9][10]

The following diagram illustrates a plausible signaling pathway for the anticancer activity of ent-abietane diterpenoid lactones based on current literature.

G Potential Signaling Pathway for ent-Abietane Diterpenoid Lactones cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects gelomulide This compound (or related diterpenoid) pi3k PI3K gelomulide->pi3k Inhibits caspase8 Caspase-8 gelomulide->caspase8 Activates nfkb_ikb NF-κB/IκB Complex gelomulide->nfkb_ikb Inhibits IκB Degradation akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Promotes apoptosis Apoptosis caspase8->apoptosis Induces nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb IκB ikb->nfkb nfkb_ikb->ikb apoptosis_genes Anti-apoptotic Gene Expression nfkb_n->apoptosis_genes Promotes apoptosis_genes->proliferation

A potential signaling pathway for ent-abietane diterpenoid lactones.

Conclusion and Future Directions

This compound and its related ent-abietane diterpenoid lactones represent a promising class of natural products with demonstrated cytotoxic activity against various cancer cell lines. The information compiled in this technical guide highlights the current understanding of their chemical properties, isolation, and biological effects.

Future research should focus on several key areas to fully realize the therapeutic potential of these compounds:

  • Comprehensive Biological Screening: A broader evaluation of the biological activities of this compound and its analogs is warranted, including their effects on a wider range of cancer cell lines and in vivo models.

  • Mechanism of Action Studies: Detailed investigations are needed to elucidate the specific molecular targets and signaling pathways modulated by this compound. This will be crucial for understanding its mode of action and for identifying potential biomarkers for patient stratification.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of novel analogs of this compound can help to identify the key structural features required for optimal activity and selectivity, paving the way for the development of more potent and less toxic drug candidates.

  • Total Synthesis: The development of an efficient total synthesis route for this compound would provide a sustainable supply of the compound for further research and development, overcoming the limitations of natural product isolation.

By addressing these research questions, the scientific community can continue to unlock the therapeutic potential of this compound and the broader family of ent-abietane diterpenoid lactones.

References

The Role of Gelomulide N as a Secondary Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelomulide N, an ent-abietane diterpene, has been identified as a secondary metabolite with cytotoxic properties. Isolated from Gelonium aequoreum and the leaves of Suregada glomerulata, this natural product has been evaluated for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its biological activities, experimental protocols for its study, and its molecular characteristics.

Introduction

Secondary metabolites are a rich source of bioactive compounds with significant potential for drug discovery and development. Diterpenes, a class of C20 terpenoids, are known for their diverse chemical structures and wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. Within this class, the ent-abietane diterpenes have emerged as a promising group of cytotoxic agents. This compound belongs to this group and has been the subject of preliminary investigations to determine its therapeutic potential. This document serves as a detailed resource for researchers interested in the further study and development of this compound.

Chemical and Physical Properties

  • Chemical Name: [(1S,3R,8R,10S,11R,12S,14S,16R)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate[1]

  • Molecular Formula: C₂₄H₃₂O₇

  • CAS Number: 1005212-02-1[1]

  • Class: Diterpenoid, ent-abietane

Biological Activity

This compound was isolated as part of a study that identified seventeen ent-abietane diterpenes from a dichloromethane-soluble extract of Gelonium aequoreum. This investigation was guided by bioassays to identify cytotoxic compounds.[2]

In Vitro Cytotoxicity

The isolates from the aforementioned study, including this compound, were evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. While the study highlighted that compounds 1 and 3 demonstrated moderate cytotoxicity, the specific data for this compound was not explicitly detailed in the accessible literature. The study reported these findings in the journal Phytochemistry in 2008.[2] The cancer cell lines used in this evaluation were:

  • Lung Cancer: A549[2]

  • Breast Cancer: MDA-MB-231 and MCF7[2]

  • Liver Cancer: HepG2[2]

Further investigation of the full scientific publication is required to ascertain the specific IC50 values for this compound.

Experimental Protocols

The following sections describe the general methodologies employed in the isolation and evaluation of this compound and related compounds, as inferred from the available literature.

Isolation and Purification

The isolation of this compound and other ent-abietane diterpenes was achieved through bioassay-guided fractionation of a dichloromethane-soluble extract of Gelonium aequoreum.[2] The general workflow for such a process is outlined below.

G plant_material Plant Material (Gelonium aequoreum) extraction Extraction with Dichloromethane plant_material->extraction fractionation Bioassay-Guided Fractionation extraction->fractionation hplc High-Performance Liquid Chromatography (HPLC) fractionation->hplc pure_compounds Isolation of Pure Compounds (including this compound) hplc->pure_compounds structure_elucidation Structure Elucidation pure_compounds->structure_elucidation

Caption: General workflow for the isolation of this compound.

The structures of the isolated compounds were identified using a combination of spectroscopic methods.[2] The stereochemistry was confirmed through techniques such as X-ray crystallographic analysis, circular dichroism (CD) spectral data, and Mosher's method.[2]

Cytotoxicity Assay

The in vitro cytotoxic activity of the isolated compounds was evaluated using a standard colorimetric assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method assesses cell viability by measuring the metabolic activity of cells.

G cell_seeding Seed cancer cells in 96-well plates compound_treatment Treat cells with varying concentrations of this compound cell_seeding->compound_treatment incubation Incubate for a specified period (e.g., 48-72 hours) compound_treatment->incubation mtt_addition Add MTT reagent to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at a specific wavelength solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Caption: Typical workflow for an MTT-based cytotoxicity assay.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways that are modulated by this compound. The initial research focused on the isolation and preliminary cytotoxic screening of this compound. Further studies are required to elucidate the mechanism of action of this compound and to identify the intracellular signaling cascades it may affect to exert its cytotoxic effects. Potential pathways that are often implicated in the mechanism of action of cytotoxic natural products include those involved in apoptosis, cell cycle regulation, and cellular stress responses.

G gelomulide_n This compound cancer_cell Cancer Cell gelomulide_n->cancer_cell Enters unknown_target Unknown Molecular Target(s) cancer_cell->unknown_target Interacts with signaling_pathways Downstream Signaling Pathways (e.g., Apoptosis, Cell Cycle Arrest) unknown_target->signaling_pathways Modulates cytotoxicity Cytotoxicity signaling_pathways->cytotoxicity Leads to

Caption: Hypothetical mechanism of action for this compound.

Conclusion and Future Directions

This compound is an ent-abietane diterpene that has been identified as a cytotoxic secondary metabolite. While initial studies have confirmed its activity against several cancer cell lines, a significant amount of research is still needed to fully understand its potential as a therapeutic agent. Future research should focus on:

  • Quantitative Analysis: Determining the specific IC50 values of this compound against a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its cytotoxicity and to potentially develop more potent and selective compounds.

The information presented in this guide provides a foundation for researchers to build upon in the ongoing effort to discover and develop new anticancer therapies from natural sources.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Gelomulide N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide N is a naturally occurring ent-abietane diterpenoid that has been isolated from plant species of the Euphorbiaceae family, notably Gelonium aequoreum and Suregada glomerulata.[1][2] As a member of the diverse family of diterpenoids, this compound and its analogs are of interest to the scientific community for their potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound, compiled from established methodologies for similar compounds. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to isolate and purify this compound for further study.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its successful extraction and purification.

PropertyValue
Molecular Formula C₂₄H₃₂O₇
Molecular Weight 432.5 g/mol [2]
Appearance Powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2]
CAS Number 1005212-02-1

Experimental Protocols

The following protocols are based on established methods for the isolation of ent-abietane diterpenoids from plant sources.[1][2] The process involves a multi-step approach encompassing extraction, fractionation, and purification.

Part 1: Extraction of Crude Plant Material

This initial step is designed to extract a broad range of compounds, including this compound, from the plant matrix.

Materials and Equipment:

  • Air-dried and powdered leaves of Gelonium aequoreum or Suregada glomerulata.

  • Methanol (CH₃OH)

  • Dichloromethane (CH₂Cl₂)

  • Large glass container with a lid

  • Mechanical shaker (optional)

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh the air-dried and powdered plant material.

  • Place the powdered plant material in a large glass container.

  • Add a solvent mixture of methanol and dichloromethane, typically in a 7:3 (v/v) ratio. The volume of the solvent should be sufficient to fully immerse the plant material.

  • Seal the container and allow the mixture to soak at room temperature for 48 hours. Agitation using a mechanical shaker can enhance extraction efficiency.

  • After 48 hours, filter the mixture through filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Combine all the filtrates.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Part 2: Fractionation by Column Chromatography

The crude extract is subjected to column chromatography to separate the compounds based on their polarity. This is a critical step in isolating the fraction containing this compound.

Materials and Equipment:

  • Silica gel (60 Å, 230-400 mesh)

  • Glass chromatography column

  • Ethyl acetate (EtOAc)

  • Isohexane (or n-hexane)

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm and 366 nm)

  • Anisaldehyde spray reagent

Procedure:

  • Prepare a slurry of silica gel in isohexane.

  • Pack the chromatography column with the silica gel slurry, ensuring a uniform and air-free packing.

  • Adsorb the crude extract onto a small amount of silica gel (1:1 ratio by weight) and allow the solvent to evaporate completely.

  • Carefully load the dried extract-silica gel mixture onto the top of the packed column.

  • Begin elution with 100% isohexane.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in isohexane (gradient elution from 0% to 100% EtOAc).

  • Collect fractions of a consistent volume throughout the elution process.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) and visualize the spots under a UV lamp and/or by staining with anisaldehyde spray reagent followed by heating.

  • Combine the fractions that show a similar profile on the TLC plates.

Part 3: Purification by Preparative TLC and/or HPLC

Fractions enriched with this compound from the column chromatography step are further purified to obtain the pure compound.

Materials and Equipment:

  • Preparative TLC plates (silica gel coated)

  • Developing tank for TLC

  • Scraper or razor blade

  • Appropriate solvents for elution

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18) (optional)

  • Acetonitrile (ACN)

  • Milli-Q water

Procedure for Preparative TLC:

  • Dissolve the enriched fraction in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Apply the solution as a narrow band onto the origin of a preparative TLC plate.

  • Develop the plate in a pre-saturated developing tank with an appropriate solvent system (determined through analytical TLC).

  • After development, visualize the separated bands under a UV lamp.

  • Carefully scrape the silica gel corresponding to the band of interest (presumed to be this compound).

  • Elute the compound from the scraped silica gel using a polar solvent like ethyl acetate or acetone.

  • Filter the solution to remove the silica gel.

  • Evaporate the solvent to obtain the purified compound.

Procedure for Preparative HPLC (if necessary):

  • Dissolve the partially purified sample in the mobile phase.

  • Inject the sample into the preparative HPLC system.

  • Elute with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water).

  • Monitor the elution using a UV detector.

  • Collect the peak corresponding to this compound.

  • Remove the solvent to obtain the highly purified compound.

Data Presentation

The following table presents hypothetical quantitative data that could be obtained during the extraction and purification process. Researchers should record their actual data in a similar format for comparison and optimization.

StageStarting MaterialProductYield (%)Purity (%)
Extraction 1000 g of dried leaves50 g of crude extract5.0-
Silica Gel Column Chromatography 50 g of crude extract5 g of Fraction X10.0 (from crude)~40
Preparative TLC 5 g of Fraction X500 mg of this compound10.0 (from fraction)>95
Preparative HPLC (Optional) 500 mg of this compound450 mg of this compound90.0>99

Visualization of the Workflow

The following diagram illustrates the logical workflow of the this compound extraction and purification process.

GelomulideN_Workflow Start Start: Air-dried Plant Material (Gelonium aequoreum) Extraction Step 1: Solvent Extraction (MeOH:CH2Cl2) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Step 2: Silica Gel Column Chromatography (Gradient Elution: EtOAc in Isohexane) CrudeExtract->ColumnChromatography Fractionation Fraction Collection & TLC Analysis ColumnChromatography->Fractionation EnrichedFraction Enriched Fraction (Containing this compound) Fractionation->EnrichedFraction Purification Step 3: Purification EnrichedFraction->Purification PrepTLC Preparative TLC Purification->PrepTLC PrepHPCL Preparative HPLC (Optional, for high purity) Purification->PrepHPCL PureCompound Pure this compound PrepTLC->PureCompound PrepHPCL->PureCompound Analysis Structural Elucidation (NMR, MS, X-ray) PureCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Disclaimer: This protocol is a compilation of established methods for similar compounds and should be adapted and optimized by the researcher based on their specific experimental conditions and analytical observations. The use of appropriate personal protective equipment and adherence to laboratory safety guidelines is essential.

References

Application Notes and Protocols: Efforts Towards the Total Synthesis of Gelomulide N and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gelomulide N is a member of the ent-abietane diterpenoid family of natural products. These compounds, isolated from various plant species including those of the Suregada (formerly Gelonium) and Euphorbia genera, have attracted significant interest from the scientific community due to their complex molecular architectures and promising biological activities. This compound, specifically, is a diterpenoid lactone with a complex, stereochemically rich structure. While numerous studies have detailed the isolation, structural elucidation, and biological evaluation of this compound and its congeners, a complete total synthesis has not yet been reported in the scientific literature. This document outlines the current state of knowledge regarding this compound and provides a general overview of synthetic strategies applicable to the broader class of ent-abietane diterpenoids, which would be foundational for any future total synthesis efforts.

Chemical Structure and Properties of this compound

This compound is characterized by the following structural features:

  • Core Skeleton: An ent-abietane framework, which is a tricyclic diterpene system.

  • Key Functional Groups: It possesses multiple stereocenters, acetate esters, and a lactone ring, contributing to its chemical complexity.

Property Value
Molecular Formula C₂₄H₃₂O₇
Molecular Weight 432.51 g/mol
IUPAC Name ((1S,3R,8R,10S,11R,12S,14S,16R)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.0¹,³.0⁴,⁸.0¹¹,¹⁶]octadec-4-en-14-yl) acetate

Biological Activity of Gelomulides

Several members of the gelomulide family have demonstrated significant biological activities, providing the impetus for synthetic efforts. For instance, Gelomulide M has shown moderate cytotoxicity against lung (A549), breast (MDAMB-231 and MCF7), and liver (HepG2) cancer cell lines[1]. Other related compounds have exhibited antileishmanial and antiplasmodial activities[2]. The potent biological profile of these natural products underscores the need for a total synthesis, which would enable access to larger quantities for further biological investigation and the generation of analogs with potentially improved therapeutic properties.

Proposed General Synthetic Strategies for the ent-Abietane Core

While a specific total synthesis of this compound has not been published, the synthesis of the core ent-abietane skeleton has been approached through various methodologies. A future total synthesis of this compound would likely draw upon these established strategies.

1. Biomimetic Cationic Polyene Cyclization:

This powerful strategy mimics the biosynthetic pathway of terpenes. A linear polyene precursor is treated with a Lewis or Brønsted acid to initiate a cascade of cyclizations, forming the polycyclic core in a single step. The stereochemical outcome is controlled by the geometry of the double bonds in the precursor and the conformation of the cyclization transition state.

G A Polyene Precursor B Initiation (Lewis/Brønsted Acid) A->B C Cationic Cascade B->C D ent-Abietane Core C->D

2. Intramolecular Diels-Alder Reaction:

The Diels-Alder reaction is a robust method for the formation of six-membered rings. An intramolecular variant, where the diene and dienophile are tethered within the same molecule, can be employed to construct the tricyclic system of the ent-abietanes. The stereoselectivity of this reaction can often be controlled by the nature of the tether and the reaction conditions.

G A Tethered Diene- Dienophile B Thermal or Lewis Acid Catalysis A->B C [4+2] Cycloaddition B->C D Tricyclic Intermediate C->D

3. Stepwise Annulation Strategies:

A more classical approach involves the sequential construction of the rings. This could involve, for example, a Robinson annulation to form one of the six-membered rings, followed by further cyclization reactions to complete the tricyclic core. While potentially longer, this approach can offer greater control over stereochemistry at each step.

Challenges in the Total Synthesis of this compound

A successful total synthesis of this compound would need to address several key challenges:

  • Stereocontrol: The molecule contains numerous contiguous stereocenters that must be set with high fidelity.

  • Oxidation State Management: The correct placement of various oxygen-containing functional groups at late stages of the synthesis is a significant hurdle.

  • Lactone Formation: The construction of the γ-lactone ring in a stereoselective manner is a critical step.

Future Outlook

The development of a total synthesis of this compound remains a significant challenge in the field of organic chemistry. Overcoming the hurdles associated with its complex structure would not only represent a landmark synthetic achievement but also provide access to this and related molecules for in-depth biological studies. The strategies outlined above, which have been successfully applied to other complex diterpenoids, will undoubtedly serve as a foundation for future synthetic endeavors targeting this intriguing natural product.

Disclaimer: As of the date of this document, a total synthesis of this compound has not been reported in peer-reviewed scientific literature. The synthetic strategies discussed are general approaches to related molecular scaffolds and do not represent a validated synthetic route to this compound. The information provided is intended for research and informational purposes only.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Gelomulide N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide N is a naturally occurring ent-abietane diterpenoid isolated from Suregada glomerulata[1][2]. Diterpenoids of this class have garnered significant interest in oncological research due to their potential cytotoxic and antitumor activities[3][4]. Preliminary studies have indicated that gelomulides, a class of compounds including this compound, exhibit moderate cytotoxic effects against various cancer cell lines, such as those from lung, breast, and liver cancers[5][6].

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V-based assay for the detection of apoptosis. While specific quantitative data and the precise mechanism of action for this compound are not extensively documented, the provided protocols are based on established methodologies for related compounds and are intended to guide researchers in their investigations.

Data Presentation

Quantitative data on the cytotoxic effects of this compound is limited in publicly available literature. However, studies on closely related ent-abietane diterpenoids provide insights into their potential efficacy. The following table summarizes available data for compounds structurally related to this compound.

CompoundCell LineConcentration (µM)% InhibitionIC50 (µM)Reference
Banyangmbolide AFM-55-M1 (Melanoma)< 40Not significant> 40[7]
Gelomulide Derivative 5FM-55-M1 (Melanoma)20048-55%N/A[7]
Gelomulide Derivative 7FM-55-M1 (Melanoma)20048-55%N/A[7]
Gelomulide Derivative 8FM-55-M1 (Melanoma)20048-55%N/A[7]
Euphonoid H (1)C4-2B (Prostate)N/AN/A5.52 ± 0.65[3]
Euphonoid H (1)C4-2B/ENZR (Prostate)N/AN/A4.16 ± 0.42[3]
Euphonoid I (2)C4-2B (Prostate)N/AN/A4.49 ± 0.78[3]
Euphonoid I (2)C4-2B/ENZR (Prostate)N/AN/A5.74 ± 0.45[3]

Note: Banyangmbolide A is a C-1 deacetylated derivative of this compound[7]. The other compounds listed are also ent-abietane diterpenoids. This data suggests that the cytotoxic effects of this class of compounds can be cell-line specific and may require higher concentrations to achieve significant inhibition.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Target cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H I Calculate Cell Viability H->I

MTT Assay Workflow

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • This compound

  • Target cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and catalyst)

  • Lysis buffer (provided in the kit)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_assay Assay cluster_analysis Analysis A Seed and Treat Cells B Incubate (24-72h) A->B C Collect Supernatant B->C D Add LDH Reaction Mix C->D E Incubate (30 min) D->E F Add Stop Solution E->F G Read Absorbance (490nm) F->G H Calculate Cytotoxicity G->H

LDH Assay Workflow

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

  • This compound

  • Target cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After the treatment period, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Seed and Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (15 min) D->E F Flow Cytometry Analysis E->F G Quantify Apoptotic Cells F->G

Apoptosis Assay Workflow

Potential Signaling Pathways

While the specific signaling pathways affected by this compound are yet to be fully elucidated, research on other ent-abietane diterpenoids suggests potential mechanisms of action. These compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family[8][9].

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_caspase Caspase Cascade cluster_outcome Outcome Gelomulide_N This compound ROS ↑ Reactive Oxygen Species (ROS) Gelomulide_N->ROS Bax ↑ Bax Gelomulide_N->Bax Bcl2 ↓ Bcl-2 Gelomulide_N->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria + Bcl2->Mitochondria - Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Potential Apoptosis Signaling Pathway

References

Application Notes and Protocols for Gelomulide N Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed guidelines for the proper handling, storage, and experimental use of Gelomulide N powder, a cytotoxic ent-abietane diterpenoid.

Product Information

This compound is a natural product isolated from the leaves of Suregada glomerulata (also known as Gelonium aequoreum).[1][2] It is classified as a cytotoxic ent-abietane diterpenoid and is supplied as a powder.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1005212-02-1[1][]
Molecular Formula C₂₄H₃₂O₇[1][]
Molecular Weight 432.51 g/mol []
Appearance Powder[1][]
Purity >97%[]
Boiling Point 551.4 ± 50.0 °C (Predicted)[]
Density 1.26 ± 0.1 g/cm³ (Predicted)[]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.[1][2]-

Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of this compound powder and to ensure the safety of laboratory personnel.

Before handling this compound powder, ensure that appropriate personal protective equipment is worn. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any tears or punctures before use.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A full-sleeved lab coat should be worn to protect skin and clothing.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.

To ensure the long-term stability of this compound, adhere to the following storage recommendations:

Table 2: Recommended Storage Conditions for this compound

ConditionTemperatureDurationNotes
Powder (Long-term) -20°CUp to 24 monthsStore in a tightly sealed vial in a desiccator to prevent moisture absorption.[2]
Powder (Short-term) 2-8°CUp to a few weeksKeep the vial tightly sealed.
Stock Solution -20°C or -80°CUp to several monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.[1]

Upon receiving the product, gently shake the vial to ensure all the powder is at the bottom.[1]

In case of a spill, avoid generating dust. Gently sweep up the spilled powder and place it in a sealed container for disposal. The area of the spill should be cleaned thoroughly. Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The following protocols are provided as a guide for the experimental use of this compound. Optimization may be required for specific experimental setups.

Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions. A stock solution in an organic solvent is required for most in vitro applications.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass of this compound powder to prepare a stock solution of the desired concentration (e.g., 10 mM).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution thoroughly. For higher concentrations or to aid dissolution, gentle warming to 37°C or brief sonication can be applied.[1]

  • Once fully dissolved, aliquot the stock solution into single-use sterile vials to prevent contamination and degradation from multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

It is recommended to prepare and use the final working solution on the same day. If necessary, stock solutions can be stored for several months at or below -20°C.[1]

This protocol describes a general method to assess the cytotoxic effects of this compound on cancer cell lines. This compound has shown moderate cytotoxicity against lung (A549), breast (MDA-MB-231, MCF7), and liver (HepG2) cancer cell lines.[1][2]

Workflow for Cytotoxicity Assay:

G cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h treatment Treatment with This compound incubation_24h->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_addition Add MTT Reagent incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Add Solubilization Buffer incubation_4h->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance

Caption: Workflow of an MTT-based cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Prepare serial dilutions of this compound from the DMSO stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound are not fully elucidated, as an ent-abietane diterpenoid, it is likely to exert its cytotoxic effects through the induction of apoptosis. Research on structurally related diterpenoids suggests the involvement of caspase activation and modulation of key signaling pathways like NF-κB.

The following diagram illustrates a potential signaling pathway through which ent-abietane diterpenoids like this compound may induce apoptosis in cancer cells.

G cluster_cell Cancer Cell Gelomulide_N This compound ROS ↑ ROS Production Gelomulide_N->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Stress Bax Bax Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bax->Mitochondrion promotes Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Some ent-kaurene diterpenoids, which are structurally similar to ent-abietane diterpenoids, have been shown to inhibit the NF-κB signaling pathway. This pathway is often constitutively active in cancer cells and promotes cell survival. Inhibition of NF-κB can therefore sensitize cancer cells to apoptosis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates Gelomulide_N This compound Gelomulide_N->IKK inhibits (?) DNA DNA NFkB_p65_nuc->DNA Anti_apoptotic_genes Anti-apoptotic Gene Transcription DNA->Anti_apoptotic_genes

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Gelomulide N Treatment in A549 and MCF7 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulides are a class of naturally occurring ent-abietane diterpenoids isolated from plants of the Suregada genus. While specific data regarding "Gelomulide N" is not currently available in the public scientific literature, several other members of the Gelomulide family have demonstrated cytotoxic effects against a variety of cancer cell lines. Notably, compounds such as Gelomulide K have shown moderate cytotoxic activity against human lung carcinoma (A549) and human breast adenocarcinoma (MCF7) cells[1]. These findings suggest that novel analogs, like the hypothetical this compound, warrant investigation as potential anti-cancer agents.

These application notes provide a comprehensive framework for researchers to evaluate the sensitivity of A549 and MCF7 cell lines to a novel compound from the Gelomulide family, such as this compound. The protocols outlined below cover essential experiments for determining cytotoxicity, assessing effects on cell signaling, and elucidating the potential mechanism of action.

Data Presentation

As specific quantitative data for this compound is not yet available, the following tables are presented as templates for organizing and reporting experimental findings.

Table 1: Cytotoxicity of this compound in A549 and MCF7 Cell Lines

Cell LineCompoundIncubation Time (hours)IC50 (µM)
A549This compound24Experimental Data
48Experimental Data
72Experimental Data
MCF7This compound24Experimental Data
48Experimental Data
72Experimental Data
Doxorubicin (Control)48Experimental Data

IC50 (Half-maximal inhibitory concentration) values should be determined from dose-response curves generated from cell viability assays.

Table 2: Apoptosis Induction by this compound

Cell LineTreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis% Necrosis
A549Vehicle Control-Experimental DataExperimental DataExperimental Data
This compoundIC50Experimental DataExperimental DataExperimental Data
2 x IC50Experimental DataExperimental DataExperimental Data
MCF7Vehicle Control-Experimental DataExperimental DataExperimental Data
This compoundIC50Experimental DataExperimental DataExperimental Data
2 x IC50Experimental DataExperimental DataExperimental Data

% Apoptosis and Necrosis determined by Annexin V and Propidium Iodide staining followed by flow cytometry.

Experimental Protocols

Cell Culture and Maintenance

A549 Cell Line:

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable volume of 0.25% Trypsin-EDTA. Neutralize trypsin with fresh medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for seeding into new flasks at a 1:3 to 1:6 ratio.

MCF7 Cell Line:

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, follow the same subculture procedure as for A549 cells.

Preparation of this compound Stock Solution
  • Solubilization: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)
  • Seed A549 or MCF7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1 to 100 µM). Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours at 37°C.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed A549 or MCF7 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations corresponding to the IC50 and 2x IC50 values for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathways
  • Seed cells in 6-well or 10 cm dishes and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., PARP, Caspase-3, Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis & Interpretation cell_culture A549 & MCF7 Cell Culture viability_assay Cell Viability Assay (MTT) Determine IC50 cell_culture->viability_assay compound_prep This compound Stock Preparation compound_prep->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) viability_assay->apoptosis_assay western_blot Western Blot Analysis (Signaling Pathways) viability_assay->western_blot data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Experimental workflow for evaluating this compound.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway gelomulide This compound bax Bax gelomulide->bax promotes bcl2 Bcl-2 gelomulide->bcl2 inhibits mito Mitochondrial Membrane Potential (ΔΨm) Disruption bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

References

Application Notes & Protocols for Evaluating the Anti-Cancer Activity of Gelomulide N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to assess the anti-cancer potential of Gelomulide N, a novel natural product. The protocols detailed below outline a systematic approach, beginning with broad-spectrum in vitro cytotoxicity screening and progressing to in-depth mechanistic studies and in vivo validation.

Introduction

Gelomulides are a class of diterpenoids isolated from plants of the Gelonium genus. While some members of this family, such as Gelomulide M, have demonstrated moderate cytotoxicity against various cancer cell lines, the specific anti-cancer activity of this compound remains to be thoroughly characterized.[1] This document outlines a phased experimental design to elucidate the efficacy and mechanism of action of this compound as a potential anti-cancer agent.

The proposed research is structured into three progressive phases:

  • Phase 1: Primary In Vitro Screening: To determine the cytotoxic effects of this compound across a panel of cancer cell lines.

  • Phase 2: In Vitro Mechanism of Action Studies: To investigate the cellular and molecular mechanisms by which this compound exerts its anti-cancer effects.

  • Phase 3: In Vivo Efficacy and Toxicity Assessment: To validate the in vitro findings in a preclinical animal model.

Phase 1: Primary In Vitro Screening

The initial phase focuses on evaluating the dose-dependent cytotoxic effects of this compound on a diverse panel of human cancer cell lines.

Cell Line Panel

A selection of well-characterized cancer cell lines representing different tumor types should be used. A non-cancerous cell line should be included to assess selectivity.

Cell Line Cancer Type Characteristics
MCF-7 Breast (Adenocarcinoma)Estrogen receptor-positive
MDA-MB-231 Breast (Adenocarcinoma)Triple-negative
A549 Lung (Carcinoma)Non-small cell lung cancer
HCT116 Colon (Carcinoma)Wild-type p53
HT-29 Colon (Carcinoma)Mutant p53
HepG2 Liver (Hepatocellular Carcinoma)Well-differentiated
PC-3 Prostate (Carcinoma)Androgen-independent
hTERT-RPE1 NormalNon-cancerous retinal pigment epithelial cells
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][3]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer and normal cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log concentration of this compound to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: IC50 Values

The IC50 values for each cell line will be determined and summarized in the following table.

Cell Line IC50 (µM) after 48h IC50 (µM) after 72h
MCF-7
MDA-MB-231
A549
HCT116
HT-29
HepG2
PC-3
hTERT-RPE1

Phase 2: In Vitro Mechanism of Action Studies

Based on the results from Phase 1, the most sensitive cancer cell line(s) will be selected for further investigation into the mechanism of action of this compound.

Apoptosis Induction

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Sensitive cancer cell line(s)

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations corresponding to the IC50 and 2x IC50 for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

This assay measures the activity of key executioner caspases in apoptosis.

Materials:

  • Sensitive cancer cell line(s)

  • This compound

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in white-walled 96-well plates and treat with this compound as described above.

  • Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Cell Cycle Analysis

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Sensitive cancer cell line(s)

  • This compound

  • 6-well cell culture plates

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Cell Migration and Invasion

This assay assesses the effect of this compound on cell migration.

Materials:

  • Sensitive cancer cell line(s)

  • This compound

  • 6-well cell culture plates

  • Sterile 200 µL pipette tip

Procedure:

  • Monolayer Culture: Grow cells to a confluent monolayer in 6-well plates.

  • Wound Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Treatment: Wash with PBS and add fresh medium containing sub-lethal concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0, 12, and 24 hours.

  • Data Analysis: Measure the width of the wound at different time points to quantify cell migration.

This assay evaluates the ability of cells to invade through a basement membrane matrix.

Materials:

  • Sensitive cancer cell line(s)

  • This compound

  • Transwell inserts with Matrigel-coated membranes

  • 24-well plates

Procedure:

  • Cell Seeding: Seed cells in the upper chamber of the Transwell insert in serum-free medium containing this compound.

  • Chemoattractant: Add complete medium to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24-48 hours.

  • Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of invaded cells under a microscope.

Signaling Pathway Analysis

Western blotting will be used to investigate the effect of this compound on key proteins involved in apoptosis, cell cycle regulation, and other relevant signaling pathways (e.g., PI3K/Akt/mTOR, MAPK).

Materials:

  • Sensitive cancer cell line(s)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-p21, anti-Cyclin D1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

Data Presentation: Summary of Mechanistic Studies
Assay Endpoint Measured Expected Outcome with this compound
Annexin V/PI Staining Percentage of apoptotic cellsIncrease in early and late apoptotic cells
Caspase-3/7 Activity Luminescence (RLU)Increased caspase activity
Cell Cycle Analysis Percentage of cells in each phaseCell cycle arrest at a specific phase (e.g., G2/M)
Wound Healing Assay Wound closure rateInhibition of cell migration
Transwell Invasion Assay Number of invaded cellsReduction in cell invasion
Western Blotting Protein expression levelsModulation of key signaling proteins

Phase 3: In Vivo Efficacy and Toxicity Assessment

Should the in vitro results be promising, the anti-tumor efficacy of this compound will be evaluated in a suitable animal model, such as a patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model.[4][5][6]

Experimental Protocol: Xenograft Tumor Model

Animals:

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

Procedure:

  • Tumor Implantation: Subcutaneously inject the sensitive cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control via an appropriate route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

Data Presentation: In Vivo Efficacy
Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) ± SD Tumor Growth Inhibition (%) Mean Body Weight Change (%) ± SD
Vehicle Control -
This compound Low Dose
This compound Mid Dose
This compound High Dose
Positive Control

Visualizations

Experimental Workflow

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: In Vivo Validation p1_start Start: this compound p1_cell_lines Select Cancer & Normal Cell Lines p1_start->p1_cell_lines p1_mtt MTT Cytotoxicity Assay p1_cell_lines->p1_mtt p1_ic50 Determine IC50 Values p1_mtt->p1_ic50 p2_select Select Sensitive Cell Line(s) p1_ic50->p2_select p2_apoptosis Apoptosis Assays (Annexin V, Caspase) p2_select->p2_apoptosis p2_cell_cycle Cell Cycle Analysis p2_select->p2_cell_cycle p2_migration Migration & Invasion Assays p2_select->p2_migration p2_western Western Blotting (Signaling Pathways) p2_select->p2_western p3_model Xenograft Mouse Model p2_apoptosis->p3_model p2_cell_cycle->p3_model p2_migration->p3_model p2_western->p3_model p3_treatment This compound Treatment p3_model->p3_treatment p3_efficacy Evaluate Anti-Tumor Efficacy p3_treatment->p3_efficacy p3_toxicity Assess Toxicity p3_treatment->p3_toxicity

Caption: Phased experimental workflow for evaluating this compound.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic gelomulide_n This compound bax Bax gelomulide_n->bax Induces bcl2 Bcl-2 gelomulide_n->bcl2 Inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c bak Bak bak->cytochrome_c bcl2->cytochrome_c bcl_xl Bcl-xL bcl_xl->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothesized apoptosis induction pathway by this compound.

References

Application Note: Quantification of Gelomulide N using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides proposed analytical methods for the quantitative analysis of Gelomulide N in various matrices. As specific validated methods for this compound quantification are not widely published, this note details recommended starting protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), based on the analysis of similar diterpenoid compounds.

Introduction

This compound is an ent-abietane diterpene that has been isolated from Gelonium aequoreum and the leaves of Suregada glomerulata[1][2]. It possesses a molecular formula of C24H32O7 and a molecular weight of 432.51 g/mol [3]. Interest in this compound and related compounds has been driven by their potential biological activities, including moderate cytotoxicity against various cancer cell lines[1][2]. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of herbal extracts, and in vitro biological assays.

This application note outlines two robust analytical approaches for the quantification of this compound: a cost-effective HPLC-UV method suitable for routine analysis and a highly sensitive and selective LC-MS/MS method for trace-level detection in complex biological matrices.

Chemical Properties of this compound

PropertyValueSource
CAS Number 1005212-02-1[1][3]
Molecular Formula C24H32O7[3]
Molecular Weight 432.51 g/mol [3]
Class Diterpenoid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1][2]

Experimental Protocols

This method is suitable for the quantification of this compound in purified samples and standardized plant extracts.

3.1.1. Instrumentation and Chromatographic Conditions

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40, v/v). The exact ratio should be optimized to achieve a suitable retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound possesses chromophores, a UV detector can be used. A starting wavelength of 254 nm is recommended. A full UV scan of a concentrated standard should be performed to determine the optimal detection wavelength.

  • Injection Volume: 10 µL.

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh 1 mg of this compound standard (purity >98%) and dissolve it in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (e.g., Plant Extract):

    • Accurately weigh 1 g of the dried and powdered plant material.

    • Extract with 20 mL of methanol or ethyl acetate using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

3.1.3. Method Validation Parameters (Example)

The following table should be populated with experimental data during method validation.

ParameterAcceptance CriteriaExample Result
Linearity (R²) > 0.9950.999
Limit of Detection (LOD) Signal-to-Noise ratio of 30.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 101.5 µg/mL
Accuracy (% Recovery) 80 - 120%98.5%
Precision (% RSD) < 5%2.3%

This method is ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates due to its high sensitivity and selectivity.

3.2.1. Instrumentation and Conditions

  • System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 30% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3.2.2. Mass Spectrometry Parameters

  • Ionization Mode: ESI Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion will likely be the protonated molecule [M+H]⁺. Product ions will need to be determined by infusing a standard solution of this compound and performing a product ion scan.

    • Hypothetical Precursor Ion [M+H]⁺: m/z 433.2

    • Hypothetical Product Ions: To be determined experimentally.

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

3.2.3. Sample Preparation (e.g., Plasma)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

3.2.4. Method Validation Parameters (Example)

ParameterAcceptance CriteriaExample Result
Linearity (R²) > 0.990.998
Limit of Detection (LOD) Signal-to-Noise ratio of 30.1 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 100.5 ng/mL
Accuracy (% Recovery) 85 - 115%102.3%
Precision (% RSD) < 15%4.8%
Matrix Effect 85 - 115%95.7%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological or Plant Sample Extraction Extraction / Protein Precipitation Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration / Evaporation & Reconstitution Centrifugation->Filtration HPLC_LCMS HPLC or LC-MS/MS Injection Filtration->HPLC_LCMS Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Caption: General workflow for the quantification of this compound.

signaling_pathway Gelomulide_N This compound Upstream_Target Upstream Target (e.g., Kinase, Receptor) Gelomulide_N->Upstream_Target Inhibition Cell_Membrane Cell Membrane Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Upstream_Target->Signaling_Cascade Transcription_Factor Transcription Factor Activation Signaling_Cascade->Transcription_Factor Apoptosis Apoptosis / Cell Cycle Arrest Transcription_Factor->Apoptosis Induction

Caption: Hypothetical signaling pathway for this compound's cytotoxic effects.

Conclusion

The analytical methods proposed in this application note provide a solid foundation for the accurate and reliable quantification of this compound. The HPLC-UV method is well-suited for routine analysis and quality control of less complex samples, while the LC-MS/MS method offers the high sensitivity and selectivity required for pharmacokinetic studies and analysis in complex biological matrices. Researchers should perform in-house validation of these methods to ensure they meet the specific requirements of their intended application.

References

Application Notes and Protocols for Gelomulide N in Natural Product Screening Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Gelomulide N, a natural diterpenoid, and its potential applications in natural product screening libraries for the discovery of novel therapeutic agents. Detailed protocols for assessing its cytotoxic and anti-inflammatory activities are provided, along with visual representations of key biological pathways and experimental workflows.

Introduction to this compound

This compound is a naturally occurring ent-abietane diterpenoid isolated from plant species such as Gelonium aequoreum and Suregada glomerulata.[1][2] Its chemical formula is C₂₄H₃₂O₇, with a molecular weight of 432.51 g/mol . The chemical structure of this compound is characterized by a complex pentacyclic core.

Natural products, particularly diterpenoids, are a rich source of bioactive compounds with therapeutic potential. Ent-abietane diterpenoids, the class to which this compound belongs, have demonstrated a wide range of biological activities, including cytotoxic and anti-inflammatory effects.[3] This makes this compound a compound of interest for screening in drug discovery programs targeting cancer and inflammatory diseases.

Potential Applications in Screening Libraries

Based on the known biological activities of related compounds, this compound is a valuable candidate for inclusion in natural product screening libraries for the following applications:

  • Anticancer Drug Discovery: Screening for cytotoxic activity against various cancer cell lines to identify novel chemotherapeutic leads.

  • Anti-inflammatory Drug Discovery: Investigating the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Quantitative Data Summary

Table 1: Cytotoxic Activity of Gelomulide K and M (IC₅₀ in µM) [1][4]

CompoundA549 (Lung)MDA-MB-231 (Breast)MCF7 (Breast)HepG2 (Liver)
Gelomulide K > 5029.8 ± 2.1> 5021.5 ± 1.8
Gelomulide M 10.5 ± 0.912.3 ± 1.115.7 ± 1.318.2 ± 1.5

Data represents the mean ± standard deviation of three independent experiments.

Experimental Protocols

This protocol outlines the determination of the cytotoxic effects of this compound on cultured mammalian cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell lines (e.g., A549, MCF7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This protocol describes a luciferase-based reporter gene assay to screen for the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HEK293T cells stably or transiently transfected with an NF-κB-luciferase reporter construct.

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • TNF-α (Tumor Necrosis Factor-alpha) or other NF-κB activators (e.g., LPS)

  • Luciferase assay reagent

  • White, opaque 96-well microplates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the transfected HEK293T cells into a white, opaque 96-well plate at a density of 20,000-40,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Add the diluted this compound solutions to the cells.

    • Incubate for 1-2 hours.

  • NF-κB Activation:

    • Add an NF-κB activator (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except the negative control.

    • Incubate the plate for 6-24 hours at 37°C.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Remove the culture medium and add passive lysis buffer.

    • Add the luciferase substrate to each well according to the manufacturer's instructions.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control (activator only).

    • Determine the IC₅₀ value for the inhibition of NF-κB activation.

Mandatory Visualizations

G NF-κB Signaling Pathway and Potential Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNF Receptor TNF-α->TNFR IKK IKK Complex TNFR->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibition Ub Ubiquitination IκBα->Ub NF-κB_nuc NF-κB (p50/p65) NF-κB->NF-κB_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IκBα Degradation This compound This compound (Hypothesized) This compound->IKK Inhibition? DNA DNA (κB site) NF-κB_nuc->DNA Gene Pro-inflammatory Gene Expression DNA->Gene

Caption: NF-κB signaling pathway and hypothesized inhibition by this compound.

G Experimental Workflow for Cytotoxicity Screening (MTT Assay) cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate 3-4h MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability and IC50 Read->Calculate

Caption: Workflow for determining the cytotoxicity of this compound.

G Experimental Workflow for NF-κB Reporter Assay cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed NF-κB Reporter Cells in 96-well plate Incubate1 Incubate 24h Seed->Incubate1 Pre-treat Pre-treat with This compound Incubate1->Pre-treat Stimulate Stimulate with TNF-α Pre-treat->Stimulate Incubate2 Incubate 6-24h Stimulate->Incubate2 Lyse Lyse Cells Incubate2->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Read Read Luminescence Add_Substrate->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Caption: Workflow for assessing NF-κB inhibition by this compound.

References

Application Notes and Protocols: Semi-synthesis of Gelomulide N Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel derivatives of Gelomulide N, an ent-abietane diterpenoid with promising cytotoxic activities. The protocols outlined below are representative methods based on the chemical modifications of structurally related ent-abietane diterpenoids and are intended to serve as a foundational guide for the development of new anticancer drug candidates.

Introduction to this compound

This compound is a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada genus. Like other members of the gelomulide family, it exhibits cytotoxic effects against various cancer cell lines. The complex structure of this compound, featuring a lactone ring and multiple stereocenters, offers numerous possibilities for semi-synthetic modification to enhance its potency, selectivity, and pharmacokinetic properties. The primary goal of derivatization is to explore the structure-activity relationships (SAR) and to develop novel compounds with improved therapeutic potential.

Quantitative Data: Cytotoxicity of this compound and Related Compounds

The following table summarizes the reported cytotoxic activities (IC50 values) of this compound and other relevant ent-abietane diterpenoids against a panel of human cancer cell lines. This data provides a baseline for evaluating the efficacy of newly synthesized derivatives.

CompoundCell LineCancer TypeIC50 (µM)Reference
Gelomulide KA549Lung>10[1]
MDA-MB-231Breast>10[1]
MCF7Breast>10[1]
HepG2Liver>10[1]
Gelomulide MA549Lung5.8[1]
MDA-MB-231Breast6.2[1]
MCF7Breast7.5[1]
HepG2Liver8.1[1]
Euphonoid HC4-2BProstate5.52 ± 0.65[2]
C4-2B/ENZRProstate4.16 ± 0.42[2]
Euphonoid IC4-2BProstate4.49 ± 0.78[2]
C4-2B/ENZRProstate5.74 ± 0.45[2]
PC-3Prostate12.45 ± 3.24[2]
HCT116Colon8.97 ± 1.56[2]
A549Lung10.33 ± 2.11[2]

Experimental Protocols: Semi-synthesis of this compound Derivatives

The following are representative protocols for the chemical modification of this compound. These methods are adapted from established procedures for other natural product derivatives and should be optimized for the specific substrate.

Protocol 1: Synthesis of an Amide Derivative via Lactone Aminolysis

This protocol describes the conversion of the lactone moiety in this compound to a hydroxyl-amide derivative.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.

  • Add the selected amine (e.g., benzylamine, 5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress using TLC.

  • If the reaction is slow, gently heat the mixture to reflux.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure amide derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Esterification of a Hydroxyl Group

This protocol outlines the esterification of a free hydroxyl group on the this compound scaffold.

Materials:

  • This compound or a hydroxyl-containing derivative

  • Acid anhydride or acid chloride (e.g., acetic anhydride, benzoyl chloride)

  • Pyridine or another suitable base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • Dissolve the this compound starting material (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (3 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid anhydride or acid chloride (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting ester derivative by silica gel column chromatography.

  • Confirm the structure of the product using spectroscopic analysis.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action: Induction of Apoptosis

Many ent-abietane diterpenoids exert their cytotoxic effects by inducing apoptosis, primarily through the intrinsic (mitochondrial) pathway. The following diagram illustrates the proposed signaling cascade.

G gelomulide_n This compound Derivative ros ↑ ROS Production gelomulide_n->ros mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound derivatives.

Modulation of MAPK Signaling Pathway

Some natural product derivatives have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which can influence cell proliferation and survival.

G gelomulide_n This compound Derivative erk ERK Phosphorylation gelomulide_n->erk jnk JNK Phosphorylation gelomulide_n->jnk proliferation Cell Proliferation erk->proliferation survival Cell Survival jnk->survival

Caption: Inhibition of MAPK signaling pathway by this compound derivatives.

General Experimental Workflow for Semi-synthesis and Evaluation

The following diagram outlines a typical workflow for the semi-synthesis and biological evaluation of this compound derivatives.

G start This compound (Starting Material) synthesis Semi-synthesis (Derivatization) start->synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In vitro Cytotoxicity Screening characterization->screening mechanism Mechanism of Action Studies screening->mechanism

Caption: Workflow for semi-synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for Bioassay-Guided Fractionation of Gelomulide N

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gelomulide N is an ent-abietane diterpenoid isolated from the leaves of Suregada glomerulata (also known as Gelonium aequoreum).[1][2] This class of compounds has garnered significant interest due to a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[3][4] Notably, several gelomulides, including this compound, have demonstrated cytotoxic effects against various cancer cell lines.[1][5] Bioassay-guided fractionation is a pivotal strategy in natural product drug discovery, enabling the targeted isolation of bioactive compounds from complex mixtures.[4][6] This document provides a detailed protocol for the bioassay-guided isolation of this compound, focusing on a workflow guided by cytotoxic activity. Additionally, a protocol for assessing anti-inflammatory potential is included, as related diterpenoids have shown such activity.[3]

Experimental Protocols

Plant Material Collection and Extraction
  • 1.1. Plant Material: The leaves of Suregada glomerulata (Bl.) Baill. are collected and identified by a plant taxonomist. A voucher specimen should be deposited in a recognized herbarium for future reference.

  • 1.2. Extraction:

    • Air-dry the leaves at room temperature for 1-2 weeks until a constant weight is achieved.

    • Grind the dried leaves into a coarse powder.

    • Macerate the powdered leaves in dichloromethane (DCM) at a ratio of 1:10 (w/v) for 72 hours at room temperature, with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh DCM to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude DCM extract.

Bioassay-Guided Fractionation

The fractionation process is guided by assessing the cytotoxic activity of the resulting fractions at each stage.

  • 2.1. Solvent-Solvent Partitioning:

    • Suspend the crude DCM extract in a 90% methanol-water solution.

    • Perform liquid-liquid partitioning successively with n-hexane, and ethyl acetate.

    • Separate the layers and concentrate each fraction (n-hexane, ethyl acetate, and aqueous methanol) to dryness in vacuo.

    • Subject each fraction to a cytotoxicity bioassay to identify the most active fraction.

  • 2.2. Column Chromatography of the Active Fraction:

    • The most active fraction (typically the ethyl acetate fraction) is subjected to open column chromatography on silica gel (60-120 mesh).

    • The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0, 90:10, 80:20, 50:50, 0:100 v/v n-hexane:ethyl acetate), followed by methanol.

    • Collect fractions of equal volume and monitor by thin-layer chromatography (TLC).

    • Combine fractions with similar TLC profiles.

    • Screen all pooled fractions for cytotoxic activity to identify the most potent sub-fractions.

  • 2.3. Further Purification by High-Performance Liquid Chromatography (HPLC):

    • The most active sub-fractions are further purified by preparative or semi-preparative HPLC.

    • A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).

    • Collect the individual peaks and test for cytotoxic activity.

    • The peak corresponding to the highest activity is collected and concentrated.

    • The purity of the isolated compound (this compound) is confirmed by analytical HPLC.

    • The structure of the isolated compound is elucidated using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry.[1][2]

Bioassay Protocols

This assay is used to guide the fractionation process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][7][8]

  • 3.1.1. Cell Culture:

    • Culture human cancer cell lines such as A549 (lung), MDA-MB-231 (breast), MCF7 (breast), and HepG2 (liver) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • 3.1.2. Assay Protocol:

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the crude extract, fractions, or isolated compounds (typically ranging from 0.1 to 100 µg/mL) for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the test sample that causes 50% inhibition of cell growth).

This assay can be used to screen for potential anti-inflammatory activity.

  • 3.2.1. Cell Culture:

    • Use RAW 264.7 murine macrophage cells cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • 3.2.2. Assay Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with different concentrations of the test samples for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.[9][10]

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent.[9]

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • A parallel MTT assay should be performed on the remaining cells to assess the cytotoxicity of the samples and ensure that the inhibition of NO production is not due to cell death.[9]

Data Presentation

The following tables present illustrative data from a bioassay-guided fractionation for the isolation of this compound.

Table 1: Cytotoxic Activity of Crude Extract and Primary Fractions against A549 Lung Cancer Cells.

SampleConcentration (µg/mL)% Cell ViabilityIC₅₀ (µg/mL)
Crude DCM Extract 10015.2 ± 2.145.8
5048.9 ± 3.5
2575.6 ± 4.2
1092.1 ± 5.1
n-Hexane Fraction 10065.4 ± 4.8>100
Ethyl Acetate Fraction 1008.9 ± 1.518.2
5025.3 ± 2.9
2560.1 ± 3.8
1085.7 ± 4.5
Aqueous Fraction 10088.2 ± 5.3>100
Doxorubicin (Control) 145.1 ± 3.10.85

Table 2: Cytotoxic Activity of Ethyl Acetate Sub-fractions against A549 Cells.

SampleConcentration (µg/mL)% Cell ViabilityIC₅₀ (µg/mL)
Sub-fraction EA-1 5078.4 ± 4.9>50
Sub-fraction EA-2 5065.1 ± 4.1>50
Sub-fraction EA-3 5012.7 ± 2.09.5
2535.8 ± 3.2
1052.3 ± 4.0
578.9 ± 5.1
Sub-fraction EA-4 5048.9 ± 3.742.1
Sub-fraction EA-5 5072.3 ± 4.5>50

Table 3: Cytotoxic Activity of Isolated this compound against Various Cancer Cell Lines.

Cell LineIC₅₀ (µM) of this compound
A549 (Lung)4.2
MDA-MB-231 (Breast)3.8
MCF7 (Breast)5.1
HepG2 (Liver)6.5

Mandatory Visualization

Bioassay_Guided_Fractionation_Workflow Plant Dried Leaves of Suregada glomerulata Extraction DCM Extraction Plant->Extraction CrudeExtract Crude DCM Extract Extraction->CrudeExtract Partition Solvent-Solvent Partitioning CrudeExtract->Partition Hexane n-Hexane Fraction Partition->Hexane EtOAc Ethyl Acetate Fraction Partition->EtOAc Aqueous Aqueous Fraction Partition->Aqueous Bioassay1 Cytotoxicity Assay (MTT) Hexane->Bioassay1 Test ColumnChrom Silica Gel Column Chromatography EtOAc->ColumnChrom EtOAc->Bioassay1 Test Aqueous->Bioassay1 Test Subfractions Sub-fractions (EA1-EA5) ColumnChrom->Subfractions HPLC Preparative HPLC Subfractions->HPLC Purify EA3 Bioassay2 Cytotoxicity Assay (MTT) Subfractions->Bioassay2 Test GelomulideN Pure this compound HPLC->GelomulideN Bioassay3 Cytotoxicity Assay (MTT) GelomulideN->Bioassay3 Confirm Activity Inactive1 Inactive Bioassay1->Inactive1 Hexane, Aqueous Active1 Active Bioassay1->Active1 EtOAc Inactive2 Inactive Bioassay2->Inactive2 EA1, EA2, EA4, EA5 Active2 Most Active Bioassay2->Active2 EA3

Caption: Workflow for bioassay-guided fractionation of this compound.

Cytotoxicity_Signaling_Pathway GelomulideN This compound CellMembrane Cancer Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) GelomulideN->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for Gelomulide N Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelomulide N is an ent-abietane diterpenoid isolated from plants of the Suregada genus (formerly Gelonium). Diterpenoids from this genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. Preliminary studies have indicated that this compound exhibits moderate cytotoxicity against lung (A549), breast (MDA-MB-231, MCF7), and liver (HepG2) cancer cell lines.

These application notes provide a comprehensive guide for researchers investigating the in vitro anticancer effects of this compound. The document includes detailed protocols for essential cell-based assays, information on preparing and handling the compound, and guidelines for data analysis. While specific quantitative data for this compound is limited in published literature, this guide includes representative data from closely related diterpenoids to illustrate expected outcomes.

Product Information

  • Compound Name: this compound

  • Chemical Class: ent-Abietane Diterpenoid

  • Solubility: Soluble in DMSO, Chloroform, Dichloromethane, and Ethyl Acetate. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.

  • Storage: Store the solid compound at -20°C. Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Data Summary: Cytotoxicity of Related Diterpenoids

CompoundCell LineCancer TypeIC50 (µM)[1]
Sureproceriolide A SK-MEL-28Melanoma23.50
CCD-13LuLung Fibroblast27.90
VCaPProstate Cancer35.14
Jolkinolide A SK-MEL-28Melanoma26.30
CCD-13LuLung Fibroblast33.70
Jolkinolide E SK-MEL-28Melanoma33.30
CCD-13LuLung Fibroblast34.98

Experimental Protocols

Cell Culture and Maintenance

Successful and reproducible experiments begin with healthy, consistently cultured cells. Below are the recommended culture conditions for cell lines sensitive to this compound.

A. A549 Human Lung Carcinoma Cells

  • Growth Medium: DMEM/Ham's F12 (1:1 mixture) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 70-80% confluency. Split ratio of 1:3 to 1:8. Renew medium every 2-3 days.

B. MDA-MB-231 Human Breast Adenocarcinoma Cells

  • Growth Medium: DMEM or Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2][3]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2 (for DMEM) or without CO2 (for L-15).[2][3]

  • Subculturing: Passage cells at 70-80% confluency. A subculture ratio of 1:3 to 1:10 is recommended.[4]

C. MCF7 Human Breast Adenocarcinoma Cells

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/ml human insulin, 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[5][6]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[6][7]

  • Subculturing: Passage cells at 80-90% confluency with a split ratio of 1:2 to 1:4.[6][8]

D. HepG2 Human Liver Carcinoma Cells

  • Growth Medium: EMEM or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9][10]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9][10]

  • Subculturing: Passage cells before they reach confluency. Split ratio of 1:4 to 1:8 is recommended.[10]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 24/48/72h C->D E Add MTT solution and incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and grow to ~70% confluency.

  • Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Example Data: Apoptosis Analysis in A549 Cells

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle Control 95.22.51.80.5
This compound (IC50) 60.525.312.12.1
This compound (2x IC50) 25.145.826.52.6

Note: This is illustrative data. Actual results may vary.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% cold ethanol

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet and fix by adding dropwise to 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze by flow cytometry.

Example Data: Cell Cycle Distribution in A549 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65.420.114.5
This compound (IC50) 50.215.834.0
This compound (2x IC50) 35.610.553.9

Note: This is illustrative data suggesting a G2/M arrest. Actual results may vary.

Western Blot Analysis

Western blotting can be used to investigate the effect of this compound on the expression of proteins involved in apoptosis and other signaling pathways.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound, then lyse them in RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C. Suggested antibodies include:

    • Apoptosis: Cleaved Caspase-3, PARP, Bcl-2, Bax

    • PI3K/Akt Pathway: p-Akt (Ser473), Akt, PTEN

    • JAK/STAT Pathway: p-STAT3 (Tyr705), STAT3

    • Loading Control: β-Actin or GAPDH

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash again and visualize bands using a chemiluminescent substrate and imaging system.

Potential Signaling Pathways

Based on studies of related diterpenoids, this compound may exert its anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Workflow for Western Blot Analysis

WB_Workflow A Cell Treatment & Lysis B Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection & Imaging G->H

Western Blot Experimental Workflow.

Hypothesized PI3K/Akt Signaling Pathway Inhibition Many natural compounds inhibit the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation. Inhibition of this pathway can lead to apoptosis.

PI3K_Akt_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt PIP2 -> PIP3 pAkt p-Akt (Active) Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Proliferation Cell Survival & Proliferation pAkt->Proliferation GelN This compound GelN->pAkt Inhibition

Hypothesized Inhibition of PI3K/Akt Pathway.

Hypothesized JAK/STAT Signaling Pathway Inhibition The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors, and its dysregulation is common in cancer.

JAK_STAT_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK (Active) JAK->pJAK STAT STAT pJAK->STAT Phosphorylation pSTAT p-STAT (Active) STAT->pSTAT STATdimer p-STAT Dimer pSTAT->STATdimer Dimerization GelN This compound GelN->pJAK Inhibition Transcription Gene Transcription (Proliferation, Survival) STATdimer->Transcription Translocation

References

Troubleshooting & Optimization

Gelomulide N Aqueous Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the potential stability issues of Gelomulide N in aqueous solutions. As specific stability data for this compound is not extensively documented in publicly available literature, this guide offers a framework for assessing its stability in your experimental systems, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is reported to be soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[1][2] For biological experiments, it is common practice to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO.

Q2: How should I store the stock solution of this compound?

A2: Stock solutions should be stored at -20°C.[1][2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Some suppliers suggest that stock solutions can be stored for several months under these conditions.[1]

Q3: What are the potential stability issues of this compound in aqueous solutions?

A3: The chemical structure of this compound contains functional groups, such as two acetate esters and a lactone ring, which are susceptible to hydrolysis in aqueous environments. The rate of this hydrolysis can be influenced by the pH, temperature, and buffer components of the solution.

Q4: How can I determine the stability of this compound in my specific experimental buffer?

A4: A stability study is recommended. This involves incubating this compound in your aqueous buffer at the intended experimental temperature and monitoring its concentration over time using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: Are there any visible signs of this compound degradation?

A5: Visual inspection for precipitation is a primary step, as this compound has low aqueous solubility. However, chemical degradation, such as hydrolysis, is unlikely to produce a visible change. Therefore, analytical methods are necessary to confirm the integrity of the compound in solution.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of bioactivity. Degradation of this compound in the aqueous experimental medium.1. Perform a time-course stability study of this compound in your specific buffer (see Experimental Protocol below).2. Prepare fresh aqueous solutions of this compound immediately before each experiment.3. If degradation is confirmed, consider modifying the experimental conditions (e.g., lowering the temperature, adjusting the pH).
Precipitation observed upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Decrease the final concentration of this compound.2. Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it does not exceed a level that affects the experimental system.3. Use a sonicator or vortex to aid dissolution, but be mindful of potential temperature increases.
Peak area of this compound decreases over time in analytical runs. Adsorption of the compound to vials or tubing. Degradation in the autosampler.1. Use low-adsorption vials and tubing.2. Keep the autosampler temperature low (e.g., 4°C).3. Include a known internal standard to control for injection volume and potential non-specific binding.

Hypothetical Stability Data

The following tables represent example data from a hypothetical stability study of this compound (10 µM) in two different buffer systems at 37°C. The percentage of remaining this compound is determined by HPLC analysis.

Table 1: Stability in Phosphate-Buffered Saline (PBS), pH 7.4

Time (hours)% Remaining this compound
0100
295
488
875
2440

Table 2: Stability in Acetate Buffer, pH 5.0

Time (hours)% Remaining this compound
0100
299
497
894
2485

Experimental Protocols

Protocol: Assessing the Aqueous Stability of this compound

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Incubation:

    • Dilute the this compound stock solution into the pre-warmed aqueous buffer to the final desired concentration (e.g., 10 µM).

    • Incubate the solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of this compound.

    • Plot the percentage of remaining this compound against time to determine its stability profile.

Visualizations

Hypothetical Degradation Pathway

Based on its chemical structure, a potential degradation pathway for this compound in aqueous solution is the hydrolysis of its acetate ester groups.

G A This compound (Two Acetate Esters) B Mono-hydrolyzed Product + Acetic Acid A->B Hydrolysis (H₂O, pH, Temp) C Di-hydrolyzed Product + Acetic Acid B->C Hydrolysis (H₂O, pH, Temp)

Caption: Hypothetical hydrolysis pathway of this compound.

Experimental Workflow for Stability Assessment

The following diagram outlines the steps to assess the stability of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) C Dilute Stock in Buffer to Final Concentration A->C B Prepare Aqueous Buffer (e.g., PBS pH 7.4) B->C D Incubate at Desired Temp (e.g., 37°C) C->D E Collect Samples at Time Points D->E F Quench Degradation (e.g., Acetonitrile) E->F G Analyze by HPLC/LC-MS F->G H Determine % Remaining vs. Time G->H

Caption: Workflow for assessing this compound stability.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.

G Start Inconsistent Experimental Results CheckPrecipitation Is there visible precipitation? Start->CheckPrecipitation CheckStability Is compound stability in buffer known? CheckPrecipitation->CheckStability No ReduceConcentration Reduce Concentration or Increase Co-solvent CheckPrecipitation->ReduceConcentration Yes PerformStability Perform Stability Study (See Protocol) CheckStability->PerformStability No DegradationConfirmed Is degradation confirmed? CheckStability->DegradationConfirmed Yes ReduceConcentration->CheckStability PerformStability->DegradationConfirmed PrepareFresh Prepare Fresh Solutions Before Use & Re-test DegradationConfirmed->PrepareFresh Yes ConsiderOther Consider other experimental variables DegradationConfirmed->ConsiderOther No

References

Technical Support Center: Overcoming Poor Solubility of Gelomulide N in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of Gelomulide N in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a natural diterpenoid compound isolated from plants of the Suregada genus.[1] It has demonstrated cytotoxic activity against various cancer cell lines, making it a compound of interest for drug development. However, this compound is a hydrophobic molecule, leading to poor solubility in aqueous solutions like cell culture media. This can result in compound precipitation, leading to inaccurate and irreproducible experimental results.

Q2: What are the primary methods to dissolve this compound for in vitro experiments?

The most common method is to first dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[2][3][4][5] This stock solution is then serially diluted in cell culture medium to the final desired concentration. Alternative methods include the use of cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][7][8][9]

Q3: What is the recommended concentration of DMSO for cell culture experiments with this compound?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), as most cell lines can tolerate this level without significant toxicity.[6][10][11][12] However, the optimal concentration is cell-line dependent, and it is crucial to determine the maximum tolerable DMSO concentration for your specific cell line.[8][11]

Q4: How do I determine the maximum tolerable DMSO concentration for my cells?

You should perform a dose-response experiment by treating your cells with various concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) without this compound. Cell viability can then be assessed using a standard cytotoxicity assay, such as MTT or LDH assay.[13][14][15][16] The highest concentration of DMSO that does not significantly affect cell viability is considered the maximum tolerable concentration.

Q5: What is a vehicle control and why is it important?

A vehicle control is a crucial component of in vitro experiments involving solvents like DMSO.[17][18][19][20][21] It consists of cells treated with the same concentration of the solvent (the "vehicle") used to dissolve the test compound, but without the compound itself. This allows researchers to distinguish the effects of the compound from any potential effects of the solvent.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of DMSO stock in media Rapid change in solvent polarity.[22] High final concentration of this compound exceeds its aqueous solubility limit.1. Slow, drop-wise addition: Add the DMSO stock solution to the pre-warmed (37°C) cell culture medium drop-by-drop while gently vortexing or swirling to ensure rapid dispersion.[2][7] 2. Lower the final concentration: If precipitation persists, the desired final concentration of this compound may be too high for the chosen DMSO concentration. Consider lowering the final working concentration of this compound. 3. Increase the final DMSO concentration (with caution): If a higher concentration of this compound is necessary, you may need to slightly increase the final DMSO concentration. However, this must be within the tolerable limits for your specific cell line.
Cloudiness or precipitate forms in the incubator over time Temperature fluctuations affecting solubility.[22] Interaction with media components (e.g., proteins, salts).[22] pH shift in the medium due to cell metabolism.[22]1. Pre-warm all solutions: Ensure that the cell culture medium and all supplement solutions are warmed to 37°C before mixing.[7] 2. Solubility testing in media: Perform a preliminary solubility test of this compound in your specific cell culture medium at 37°C to determine its stability over the intended duration of the experiment. 3. Use buffered media: Consider using a medium buffered with HEPES to maintain a stable pH.
Inconsistent or unexpected experimental results Inaccurate concentration due to precipitation. Cytotoxicity from the solvent.1. Visually inspect for precipitation: Before adding the treatment to your cells, carefully inspect the diluted this compound solution for any signs of precipitation. Centrifuge the solution briefly and check for a pellet. 2. Include proper controls: Always include a "no treatment" control and a "vehicle control" (media with the same final DMSO concentration as your treated wells) in your experiments.[17][18][19][20][21]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using DMSO
  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing. Gentle warming to 37°C may be applied if necessary.[7]

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on the final desired concentration, it may be necessary to prepare intermediate dilutions of the stock solution in 100% DMSO.

  • Prepare the Final Working Solution:

    • Warm the cell culture medium to 37°C.

    • To prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the pre-warmed cell culture medium.

    • Immediately vortex the solution vigorously for 30 seconds to ensure rapid dispersion and prevent precipitation.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider preparing a lower concentration working solution.

    • The final DMSO concentration in this working solution is 0.1%. Ensure that a vehicle control (medium with 0.1% DMSO) is included in your experiments.

Protocol 2: Enhancing this compound Solubility with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6][8][9][23][24][25][26] Beta-cyclodextrins, particularly chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

  • Determine the Optimal this compound:Cyclodextrin Molar Ratio:

    • This often requires empirical testing. Start with molar ratios of 1:1 and 1:2 (this compound:HP-β-CD).

  • Prepare the Complexation Solution:

    • Dissolve the desired amount of HP-β-CD in your cell culture medium.

    • Separately, dissolve this compound in a minimal amount of a suitable organic solvent (like ethanol, if compatible with your experiment, as some cyclodextrins are not soluble in ethanol).[9]

    • Slowly add the this compound solution to the cyclodextrin-containing medium while stirring.

  • Equilibrate and Filter:

    • Allow the mixture to equilibrate (e.g., by stirring at room temperature for a specified time).

    • Sterile-filter the final solution through a 0.22 µm filter to remove any undissolved compound or aggregates before adding to the cells.

Visualizations

experimental_workflow Workflow for Preparing this compound for Cell Culture cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell Treatment stock_prep Dissolve this compound in 100% DMSO (e.g., 10 mM) store Aliquot and Store at -20°C/-80°C stock_prep->store dilute Dilute Stock Solution into Pre-warmed Medium (e.g., to 10 µM) store->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute vortex Vortex Immediately dilute->vortex treat_cells Add Working Solution to Cells vortex->treat_cells incubate Incubate and Analyze treat_cells->incubate vehicle_control Add Vehicle Control (Medium + DMSO) to Cells vehicle_control->incubate

Caption: A flowchart illustrating the key steps for preparing and using this compound in cell culture experiments.

signaling_pathway Potential Signaling Pathways Affected by Cytotoxic Compounds cluster_cell Cancer Cell gelomulide_n This compound pi3k_akt PI3K/Akt Pathway gelomulide_n->pi3k_akt ? mapk MAPK Pathway gelomulide_n->mapk ? apoptosis Apoptosis gelomulide_n->apoptosis Induction cell_cycle_arrest Cell Cycle Arrest gelomulide_n->cell_cycle_arrest Induction membrane_receptors Membrane Receptors membrane_receptors->pi3k_akt membrane_receptors->mapk pi3k_akt->apoptosis inhibition survival ↓ Survival pi3k_akt->survival proliferation ↓ Proliferation mapk->proliferation

Caption: A diagram of common signaling pathways that may be affected by cytotoxic compounds like this compound in cancer cells.

troubleshooting_logic Troubleshooting Precipitation of this compound cluster_immediate Immediate Precipitation cluster_delayed Precipitation Over Time start Precipitation Observed? slow_addition Add stock drop-wise to pre-warmed media with vortexing start->slow_addition Yes, immediately prewarm_all Ensure all components are pre-warmed to 37°C start->prewarm_all Yes, over time end Proceed with Experiment start->end No lower_conc Lower final This compound concentration slow_addition->lower_conc Still precipitates? increase_dmso Increase final DMSO (check cell tolerance) lower_conc->increase_dmso Still precipitates? increase_dmso->end solubility_test Perform solubility test in media over time prewarm_all->solubility_test Still precipitates? buffered_media Use HEPES-buffered media solubility_test->buffered_media Still precipitates? buffered_media->end

Caption: A logical flowchart to guide troubleshooting when precipitation of this compound is observed.

References

Technical Support Center: Optimizing HPLC Conditions for Gelomulide N Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Gelomulide N. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) conditions for this diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to HPLC purification?

A1: this compound is a diterpenoid with a molecular weight of 432.5 g/mol and a formula of C24H32O7.[1][2][] Its structure contains several oxygenated functional groups, including acetoxy groups, which influence its polarity.[1][2][] this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] This information is crucial for selecting an appropriate mobile phase and stationary phase for HPLC. Given its structure, it is a moderately polar compound, making reversed-phase HPLC a suitable purification technique.

Q2: What is a recommended starting point for HPLC method development for this compound purification?

A2: For a compound with the characteristics of this compound, a reversed-phase HPLC approach is a good starting point. Here are some initial conditions to consider:

  • Column: A C18 column is a versatile and common choice for the separation of moderately polar natural products.[4]

  • Mobile Phase: A gradient elution with water and an organic solvent like acetonitrile or methanol is recommended to effectively separate this compound from other components in a crude extract.[4] You can start with a linear gradient of 30-70% acetonitrile in water over 30-40 minutes.

  • Detection: A UV detector set at a wavelength where this compound exhibits absorbance (e.g., 210 nm or 254 nm) is a common choice. A photodiode array (PDA) detector would be even more beneficial to monitor peak purity.

  • Flow Rate: A flow rate of 1 mL/min for an analytical column (e.g., 4.6 mm internal diameter) is a standard starting point.[4]

Q3: How can I improve the resolution between this compound and closely eluting impurities?

A3: Improving resolution can be achieved by systematically optimizing several HPLC parameters:

  • Modify the Mobile Phase Gradient: A shallower gradient will increase the separation time and can improve the resolution between closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Adjust the pH of the Mobile Phase: While this compound does not have strongly ionizable groups, minor pH adjustments (e.g., adding 0.1% formic acid) can sometimes improve peak shape and resolution for complex mixtures.[4]

  • Lower the Flow Rate: Reducing the flow rate can lead to better separation, although it will increase the run time.[4]

  • Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a phenyl-hexyl or a C8 column, which offer different selectivities.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Column overload, secondary interactions with the stationary phase, inappropriate sample solvent.[5]- Reduce the injection volume or sample concentration. - Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to minimize secondary interactions. - Ensure the sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase.[5]
Inconsistent Retention Times Fluctuation in mobile phase composition, column temperature variations, pump malfunction.[5][6]- Ensure proper mixing and degassing of the mobile phase.[7] - Use a column oven to maintain a consistent temperature. - Check the HPLC pump for leaks and ensure it is delivering a stable flow rate.
High Backpressure Column frit blockage, precipitation of sample or buffer in the system.[6]- Filter all samples and mobile phases before use. - If pressure is high, try back-flushing the column (if permitted by the manufacturer). - If using buffers, ensure they are fully dissolved and miscible with the organic solvent to prevent precipitation.[6]
Low Peak Intensity or No Peak Insufficient sample concentration, incorrect detection wavelength, sample degradation.- Concentrate the sample before injection. - Use a PDA detector to scan across a range of wavelengths to find the optimal detection wavelength for this compound. - Assess the stability of this compound in the chosen sample solvent and mobile phase.
Ghost Peaks Contamination in the mobile phase, injection system, or sample carryover.[8]- Run a blank gradient (injection of mobile phase) to identify any contaminant peaks. - Clean the injector and sample loop. - Ensure fresh, high-purity solvents are used for the mobile phase.[8]

Experimental Protocols

General Protocol for Analytical HPLC Method Development for this compound

  • Sample Preparation: Dissolve a small amount of the crude extract or partially purified fraction containing this compound in the initial mobile phase (e.g., 30% acetonitrile in water). Filter the sample through a 0.45 µm syringe filter before injection.

  • Initial HPLC Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 70% B over 40 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm and 254 nm

  • Optimization:

    • Analyze the initial chromatogram for peak shape, resolution, and retention time of the target peak.

    • Systematically adjust one parameter at a time (e.g., gradient slope, organic solvent, flow rate) to improve the separation.

    • Once a satisfactory analytical method is developed, it can be scaled up for preparative purification.

General Protocol for Scaling Up to Preparative HPLC

  • Determine Loading Capacity: Perform loading studies on the analytical column to determine the maximum amount of sample that can be injected without significant loss of resolution.

  • Scale-Up Calculation: Use the principles of HPLC scaling to calculate the appropriate flow rate and injection volume for the larger diameter preparative column. The goal is to maintain a similar linear velocity.

  • Preparative HPLC Conditions:

    • Column: C18, 10 µm particle size, 21.2 x 250 mm (example)

    • Mobile Phase: Same as the optimized analytical method.

    • Flow Rate: Calculated based on the column dimensions (e.g., ~21 mL/min for a 21.2 mm ID column scaled from a 4.6 mm ID column at 1 mL/min).

    • Injection Volume: Scaled up from the analytical injection.

    • Detection: UV at the optimal wavelength.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions using the developed analytical HPLC method to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Encountered in HPLC Purification problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape (Tailing/Fronting) problem_type->peak_shape Shape Issue retention_time Inconsistent Retention Times problem_type->retention_time Timing Issue backpressure High Backpressure problem_type->backpressure Pressure Issue no_peak Low/No Peak problem_type->no_peak Signal Issue solution_peak_shape 1. Reduce Sample Load 2. Adjust Mobile Phase pH 3. Check Sample Solvent peak_shape->solution_peak_shape solution_retention_time 1. Check Mobile Phase Prep 2. Use Column Oven 3. Inspect Pump retention_time->solution_retention_time solution_backpressure 1. Filter Sample/Mobile Phase 2. Back-flush Column 3. Check for Precipitation backpressure->solution_backpressure solution_no_peak 1. Concentrate Sample 2. Optimize Wavelength (PDA) 3. Check Sample Stability no_peak->solution_no_peak end Problem Resolved solution_peak_shape->end solution_retention_time->end solution_backpressure->end solution_no_peak->end

Caption: A troubleshooting decision tree for common HPLC issues.

GelomulideN_Purification_Workflow start Crude Plant Extract (containing this compound) analytical_dev Analytical HPLC Method Development start->analytical_dev optimization Optimize: - Mobile Phase Gradient - Solvent Choice - Flow Rate analytical_dev->optimization scale_up Scale-up to Preparative HPLC optimization->scale_up fraction_collection Fraction Collection scale_up->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check purity_check->fraction_collection Impure, re-process pooling Pool Pure Fractions purity_check->pooling Purity > 95% final_product Pure this compound pooling->final_product

Caption: General workflow for the purification of this compound using HPLC.

References

Technical Support Center: Purification of Gelomulide N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and purification of Gelomulide N, an ent-abietane diterpenoid with potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for isolating this compound?

A1: this compound is typically isolated from the leaves and stems of plants from the Suregada genus, such as Suregada glomerulata. The initial extraction involves using a moderately polar solvent like a dichloromethane/methanol mixture. This crude extract is then subjected to preliminary purification steps.

Q2: My initial column chromatography yields a complex mixture of diterpenoids. How can I improve the separation?

A2: It is common for the initial chromatographic separation of the crude extract to yield a mixture of structurally related ent-abietane diterpenoids. To improve separation, consider optimizing your column chromatography conditions. This can include using a shallower solvent gradient, trying different solvent systems, or using a different stationary phase like alumina or Sephadex LH-20 for size-exclusion chromatography.

Q3: I'm observing peak tailing and poor resolution during HPLC purification. What could be the cause?

A3: Peak tailing and poor resolution in HPLC can stem from several factors. Common causes include column overload, secondary interactions with the stationary phase, or a non-optimal mobile phase. To address this, try reducing the sample concentration, using a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl column for enhanced π-π interactions), or adjusting the mobile phase composition and pH.

Q4: How can I confirm the purity of my final this compound sample?

A4: The purity of your isolated this compound should be assessed using orthogonal analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for determining purity by peak area percentage. For a more absolute measure of purity, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique that can determine the purity of a compound without needing a reference standard of the same compound.[1][2][3][4][5]

Troubleshooting Guides

Low Yield After Initial Extraction and Column Chromatography
Symptom Possible Cause Suggested Solution
Low recovery of diterpenoid fraction from the crude extract.Inefficient initial extraction.Ensure the plant material is finely ground to maximize surface area for extraction. Consider sequential extraction with solvents of increasing polarity.
Significant loss of compound during silica gel column chromatography.Decomposition of this compound on acidic silica gel.Test the stability of this compound on a small amount of silica. If decomposition is observed, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as neutral alumina.
Co-elution of multiple diterpenoids.Insufficient resolution of the chromatographic system.Optimize the solvent system by trying different combinations of solvents (e.g., ethyl acetate/hexane, acetone/chloroform). Employing a shallow gradient elution can also improve separation.
Difficulty in Achieving High Purity (>98%) by HPLC
Symptom Possible Cause Suggested Solution
Co-elution of this compound with a structural isomer.Standard C18 columns may not provide sufficient selectivity for closely related isomers.Switch to a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase, to leverage alternative separation mechanisms like π-π interactions.
Poor peak shape (fronting or tailing).Sub-optimal mobile phase conditions or column overload.Adjust the mobile phase pH if this compound has ionizable groups. Screen different organic modifiers like acetonitrile and methanol. Reduce the injection volume or sample concentration.
Inconsistent retention times.Fluctuations in column temperature or mobile phase composition.Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed.
Challenges in Crystallization for Final Purification
Symptom Possible Cause Suggested Solution
This compound oils out instead of crystallizing.The solvent system is not suitable, or the sample contains impurities that inhibit crystallization.The purity of the sample should be at least 80-90% before attempting crystallization.[6] Experiment with a variety of solvent systems. A good starting point is to dissolve the compound in a good solvent (e.g., acetone, ethyl acetate) and slowly add an anti-solvent (e.g., hexane, water) until turbidity appears, then allow it to stand.[7][8]
Formation of very small or poor-quality crystals.Rapid crystallization due to high supersaturation or inappropriate solvent choice.Slow down the crystallization process. Methods like slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution can yield better quality crystals.[9]
No crystal formation.The compound may be amorphous, or the conditions are not conducive to nucleation.Try scratching the inside of the glass vessel to create nucleation sites. Adding a seed crystal of this compound, if available, can also induce crystallization.

Experimental Protocols

Protocol 1: Preparative HPLC for this compound Purification

This protocol outlines a general approach for purifying this compound from a semi-purified fraction using preparative HPLC.

  • Sample Preparation : Dissolve the semi-purified this compound fraction in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC System : A preparative HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size) is a good starting point. If isomers are present, a phenyl-hexyl or PFP column is recommended.

  • Mobile Phase : A gradient of acetonitrile and water is commonly used. A typical gradient might be:

    • 0-5 min: 40% Acetonitrile

    • 5-35 min: 40-80% Acetonitrile

    • 35-40 min: 80% Acetonitrile

    • 40-45 min: 80-40% Acetonitrile

    • 45-50 min: 40% Acetonitrile

  • Flow Rate : Typically 10-20 mL/min for a preparative column of this size.

  • Detection : Monitor the elution at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Fraction Collection : Collect fractions corresponding to the this compound peak.

  • Post-Purification : Combine the pure fractions, and remove the solvent under reduced pressure.

Protocol 2: Crystallization by Slow Evaporation

This protocol describes a simple method for obtaining high-purity crystalline this compound.

  • Solvent Selection : Identify a solvent in which this compound is moderately soluble. Chloroform, acetone, or ethyl acetate are good candidates.

  • Dissolution : Dissolve the purified this compound (ideally >95% pure) in a minimal amount of the chosen solvent in a clean vial.

  • Evaporation : Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

  • Incubation : Place the vial in a vibration-free location at a constant temperature.

  • Crystal Formation : Crystals should form over a period of several hours to days.

  • Isolation : Once a sufficient amount of crystals has formed, carefully decant the mother liquor. Wash the crystals with a small amount of cold solvent and dry them under a gentle stream of nitrogen or in a desiccator.

Visualizations

experimental_workflow start Crude Extract of Suregada sp. col_chrom Silica Gel Column Chromatography start->col_chrom semi_pure Semi-pure this compound Fraction (<90% purity) col_chrom->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc hplc_pure HPLC Purified this compound (>98% purity) prep_hplc->hplc_pure crystallization Crystallization hplc_pure->crystallization final_product High-Purity Crystalline this compound (>99.5% purity) crystallization->final_product

Caption: A typical experimental workflow for the isolation and purification of this compound.

troubleshooting_logic start Low Purity after Initial Purification check_isomers Are structurally similar isomers present? start->check_isomers yes_isomers Yes check_isomers->yes_isomers no_isomers No check_isomers->no_isomers optimize_hplc Optimize HPLC: - Use Phenyl/PFP column - Adjust mobile phase - Modify temperature yes_isomers->optimize_hplc check_other_impurities Are there baseline or highly polar/non-polar impurities? no_isomers->check_other_impurities crystallize Attempt Crystallization optimize_hplc->crystallize yes_other Yes check_other_impurities->yes_other no_other No check_other_impurities->no_other pre_purification Perform pre-purification step: - Liquid-liquid extraction - Sephadex LH-20 chromatography yes_other->pre_purification no_other->crystallize pre_purification->crystallize

Caption: A decision tree for troubleshooting the purification of this compound.

References

Gelomulide N degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Gelomulide N. The information is designed to assist researchers in anticipating and preventing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a naturally occurring ent-abietane diterpenoid with the chemical name 1α,3β-Diacetoxy-8β,14β-epoxy-ent-abiet-13(15)-en-16,12-olide. It has demonstrated cytotoxic activity against various cancer cell lines, making it a compound of interest in drug development. The stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities.

Q2: What are the most likely degradation pathways for this compound?

A2: Based on its chemical structure, which includes a γ-lactone ring, two acetate esters, and an epoxide ring, this compound is primarily susceptible to hydrolysis under both acidic and basic conditions. The epoxide ring is also prone to opening under these conditions.

Q3: How can I prevent the degradation of this compound during storage and handling?

A3: To minimize degradation, this compound should be stored as a dry powder in a tightly sealed container at low temperatures (e.g., -20°C or -80°C), protected from light and moisture. For experimental use, prepare solutions fresh in a suitable anhydrous solvent. If aqueous buffers are necessary, they should be at a neutral or slightly acidic pH (around pH 6-7) and used for the shortest duration possible. Avoid high temperatures and exposure to strong acids or bases.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating this compound from its degradation products and quantifying its purity. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended due to its sensitivity and ability to provide molecular weight and fragmentation information.

Troubleshooting Guide: Investigating this compound Degradation

This guide provides a systematic approach to identifying and mitigating the degradation of this compound in your experiments.

Problem: Loss of this compound purity or activity over time.

Potential Cause 1: Hydrolysis of Lactone and/or Acetate Esters

  • Symptoms: Appearance of new, more polar peaks in the HPLC chromatogram. A decrease in the area of the this compound peak.

  • Troubleshooting Steps:

    • pH Analysis: Check the pH of your experimental solutions. Hydrolysis is accelerated at both acidic and basic pH.

    • Solvent Check: Ensure that any organic solvents used are anhydrous.

    • Temperature Control: Perform experiments at the lowest feasible temperature.

    • Forced Degradation Study: Conduct a forced degradation study (see "Experimental Protocols" section) to confirm the identity of hydrolytic degradation products.

Potential Cause 2: Epoxide Ring Opening

  • Symptoms: Formation of diol products, which will be significantly more polar than this compound.

  • Troubleshooting Steps:

    • Acid/Base Exposure: Minimize the exposure time of this compound to acidic or basic conditions.

    • LC-MS Analysis: Use LC-MS to identify degradation products with a mass increase of 18 Da (addition of a water molecule) corresponding to the diol.

Hypothetical Degradation Pathways

The following diagrams illustrate the plausible degradation pathways of this compound under acidic and basic conditions.

Acid-Catalyzed Degradation of this compound This compound This compound Protonated Epoxide Protonated Epoxide This compound->Protonated Epoxide H+ Diol Intermediate Diol Intermediate Protonated Epoxide->Diol Intermediate H2O (Nucleophilic Attack on more substituted carbon) Hydrolyzed Lactone/Esters Hydrolyzed Lactone/Esters Diol Intermediate->Hydrolyzed Lactone/Esters Hydrolysis of Esters and Lactone

Acid-Catalyzed Degradation Pathway for this compound

Base-Catalyzed Degradation of this compound This compound This compound Epoxide Ring Opening Epoxide Ring Opening This compound->Epoxide Ring Opening OH- (Nucleophilic Attack on less substituted carbon) Saponified Esters Saponified Esters This compound->Saponified Esters OH- Lactone Ring Opening Lactone Ring Opening This compound->Lactone Ring Opening OH- Final Degradation Products Final Degradation Products Epoxide Ring Opening->Final Degradation Products Saponified Esters->Final Degradation Products Lactone Ring Opening->Final Degradation Products

Base-Catalyzed Degradation Pathway for this compound

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish its stability profile.

Forced Degradation Workflow start Start: this compound Stock Solution (1 mg/mL in Acetonitrile) acid Acid Hydrolysis 0.1 M HCl 60°C start->acid base Base Hydrolysis 0.1 M NaOH Room Temp. start->base oxidation Oxidation 3% H2O2 Room Temp. start->oxidation thermal Thermal Degradation Solid State 80°C start->thermal photolytic Photolytic Degradation Solid & Solution UV & Fluorescent Light start->photolytic analysis Analysis | HPLC-UV & LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis

Workflow for Forced Degradation Study

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

    • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C. Sample at 24, 48, and 72 hours. Dissolve in acetonitrile for analysis.

    • Photolytic Degradation: Expose both solid this compound and a 1 mg/mL solution in acetonitrile to UV (254 nm) and fluorescent light. Sample at 24, 48, and 72 hours.

  • Sample Analysis: Analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and to characterize the degradation products.

Stress ConditionReagent/ParameterTemperatureDurationExpected Degradation Products
Acidic Hydrolysis 0.1 M HCl60°C2-24 hoursDiol, Hydrolyzed esters, Ring-opened lactone
Basic Hydrolysis 0.1 M NaOHRoom Temp1-8 hoursDiol, Carboxylate salts of esters and lactone
Oxidation 3% H₂O₂Room Temp2-24 hoursOxidized derivatives
Thermal Heat80°C24-72 hoursIsomers, various degradants
Photolytic UV & FluorescentRoom Temp24-72 hoursPhotodegradation products
Protocol 2: HPLC Method for Purity Assessment

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Start with 40% acetonitrile, increase to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

Protocol 3: Sample Preparation for LC-MS Analysis

Methodology:

  • Sample Dilution: Dilute the degradation reaction mixture with the initial mobile phase (e.g., 40% acetonitrile in water) to a final concentration of approximately 10-50 µg/mL.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

  • Analysis: Use an electrospray ionization (ESI) source in positive ion mode to detect this compound and its degradation products. The high-resolution mass spectrometer will provide accurate mass measurements for formula determination.

Prevention of this compound Degradation

Prevention StrategyRationaleApplication
Low Temperature Storage Reduces the rate of hydrolytic reactions.Store solid compound and solutions at -20°C or below.
Use of Anhydrous Solvents Prevents hydrolysis by eliminating water.Use high-purity, dry solvents for preparing stock solutions.
Control of pH Hydrolysis is catalyzed by both acid and base.Maintain solutions at a neutral or slightly acidic pH (6-7) if aqueous buffers are required.
Protection from Light Prevents photolytic degradation.Store in amber vials or wrap containers in aluminum foil.
Fresh Solution Preparation Minimizes degradation in solution over time.Prepare solutions immediately before use.

Gelomulide N In Vitro Experimentation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gelomulide N in in vitro experiments. The information is tailored for researchers, scientists, and drug development professionals to refine dosages and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported in vitro activity?

A1: this compound is an ent-abietane diterpenoid isolated from plants of the Suregada (formerly Gelonium) genus, such as Gelonium aequoreum.[1][] In a study that isolated seventeen ent-abietane diterpenes, including this compound, the cytotoxic activities of the isolates were evaluated. However, only two other compounds from this group (compounds 1 and 3 in the study) demonstrated moderate cytotoxicity against lung (A549), breast (MDA-MB-231 and MCF7), and liver (HepG2) cancer cell lines.[1] This suggests that this compound may have low or cell-line-specific cytotoxic activity.

Q2: What is a recommended starting concentration for in vitro experiments with this compound?

A2: Given the limited public data on this compound's bioactivity, a broad concentration range is recommended for initial screening. A common starting point for natural products with unknown potency is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). For context, a related compound, Gelomulide E, was reported to be potent against a lung cancer cell line at a concentration of 5x10⁻⁵ M (50 µM).[3]

Q3: What are the solubility characteristics of this compound?

A3: this compound is reported to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][4] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in a solvent like DMSO and then dilute it to the final desired concentration in the culture medium.

Q4: Are there known signaling pathways affected by this compound or related diterpenoids?

A4: The specific molecular targets and signaling pathways for this compound have not been detailed in the available literature. However, other diterpenoids have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis, modulation of drug efflux pumps like P-glycoprotein, and interference with signaling pathways such as the Wnt/β-catenin, NF-κB, and PI3K/AKT pathways.[5][6][7] Researchers may consider investigating these pathways in their experimental models.

Troubleshooting Guide

Q: I am not observing any cytotoxic effects with this compound in my cancer cell line. What should I do?

A: This is a critical observation and can be addressed through a systematic approach:

  • Verify Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C) and that the stock solution is fresh.[1] Repeated freeze-thaw cycles should be avoided.

  • Expand Concentration Range: It is possible the effective concentration is higher than the range you have tested. Consider extending the dose-response curve up to 100 µM or higher, if solubility permits.

  • Increase Treatment Duration: Some compounds require a longer incubation time to exert their effects. Consider extending the treatment duration from 24 hours to 48 or 72 hours.

  • Re-evaluate Cell Line Selection: As suggested by initial screenings, this compound may not be broadly cytotoxic.[1] Its activity could be highly specific to certain cell types. Consider testing it on a wider panel of cell lines, including those where related compounds like Gelomulide M and E have shown activity (e.g., A549, MDA-MB-231, MCF7, HepG2, NCI-H460).[1][3][8]

  • Consider Alternative Assays: Cytotoxicity is not the only measure of a compound's activity. This compound might have other effects, such as inhibiting cell migration, reversing multi-drug resistance, or inducing cell cycle arrest without causing immediate cell death. Consider employing assays that measure these alternative endpoints.

Q: I am observing precipitation of this compound in my culture medium. How can I resolve this?

A: Compound precipitation can lead to inaccurate and irreproducible results. Here are some solutions:

  • Check Final Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) used to dissolve this compound should be kept low in the final culture medium, typically below 0.5% and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity and compound precipitation.

  • Use a Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This allows for smaller volumes to be added to the culture medium, minimizing the final solvent concentration.

  • Pre-dilution and Mixing: When preparing your final dilutions, add the compound stock solution to a small volume of medium first and mix thoroughly before adding it to the bulk of the cell culture. This can help prevent localized high concentrations that lead to precipitation.

  • Consider Serum Concentration: Some compounds can bind to proteins in fetal bovine serum (FBS). The concentration of FBS in your medium could influence the solubility of this compound. You may need to optimize the serum percentage.

Data Presentation

Table 1: Summary of Reported In Vitro Cytotoxicity for Gelomulide Analogs

CompoundCell Line(s)Reported ActivityReference
This compound A549 (lung), MDA-MB-231 (breast), MCF7 (breast), HepG2 (liver)Low to no activity reported in the initial screen.[1]
Gelomulide M A549 (lung), MDA-MB-231 (breast), MCF7 (breast), HepG2 (liver)Moderate cytotoxicity.[8]
Gelomulide E NCI-H460 (lung)Potent activity with >85% growth inhibition at 50 µM.[3]
Gelomulide E Leukemia (CCRF-CEM, SR, K-562), Breast (MD-MB-435), Colon (HTC-15)Active with >95% growth inhibition.[3]

Experimental Protocols

Protocol: Determining IC50 using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to create 2X working concentrations of your desired final concentrations (e.g., ranging from 200 µM down to 2 nM).

    • Remove the old medium from the cells and add 100 µL of the appropriate working concentration to each well. Include wells with medium only (blank), and cells with medium containing the highest concentration of DMSO as a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) C Prepare Serial Dilutions A->C B Seed Cells in 96-well Plate B->C D Treat Cells for 24-72h C->D E Perform Cytotoxicity Assay (e.g., MTT, SRB) D->E F Measure Absorbance E->F G Calculate % Viability & IC50 F->G

Caption: General workflow for determining the IC50 of this compound.

Troubleshooting_Flowchart Start Start: No Cytotoxicity Observed CheckConc Is concentration range broad enough? (e.g., up to 100 µM) Start->CheckConc CheckTime Is incubation time sufficient? (e.g., 48-72h) CheckConc->CheckTime Yes ActionConc Action: Increase max concentration CheckConc->ActionConc No CheckCell Is the cell line appropriate? CheckTime->CheckCell Yes ActionTime Action: Increase incubation time CheckTime->ActionTime No CheckAssay Consider alternative endpoints? CheckCell->CheckAssay Yes ActionCell Action: Test on a wider cell panel (A549, MCF7, etc.) CheckCell->ActionCell No ActionAssay Action: Perform migration, cell cycle, or apoptosis assays CheckAssay->ActionAssay Yes End Re-evaluate compound activity CheckAssay->End No ActionConc->CheckTime ActionTime->CheckCell ActionCell->CheckAssay ActionAssay->End

Caption: Decision tree for troubleshooting lack of cytotoxic effect.

Hypothetical_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT NFkB_I IκB-NF-κB AKT->NFkB_I NFkB NF-κB NFkB_I->NFkB releases Proliferation Gene Transcription (Proliferation, Survival) NFkB->Proliferation Gelomulide This compound (Hypothetical) Gelomulide->PI3K Inhibits? Gelomulide->AKT Inhibits? Gelomulide->NFkB_I Inhibits Degradation?

Caption: Hypothetical signaling pathways potentially targeted by diterpenoids.

References

Technical Support Center: Gelomulide N Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the structural elucidation of Gelomulide N and other complex diterpenoids.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process of determining the structure of this compound.

Question: My 2D NMR spectra (COSY, HMBC) are showing overlapping and ambiguous correlations, making it difficult to assemble the pentacyclic core of this compound. What steps can I take to resolve these ambiguities?

Answer:

Ambiguous correlations in complex, polycyclic systems like this compound are a common challenge due to signal overlap and long-range couplings.[1][2] Consider the following troubleshooting steps:

  • Optimize NMR Solvent: Change the NMR solvent. Spectra taken in different solvents (e.g., benzene-d6 vs. chloroform-d6) can induce differential shifting of proton signals, potentially resolving overlaps.[3]

  • Vary Temperature: Acquire spectra at different temperatures. For molecules with conformational flexibility, this can sometimes average out rotamers or shift signals sufficiently to clarify correlations.[3]

  • Utilize Advanced NMR Experiments:

    • HSQC-TOCSY: This experiment is excellent for identifying protons within the same spin system, helping to piece together larger fragments of the molecule.

    • 1,1-ADEQUATE or 1,n-ADEQUATE: These experiments provide direct carbon-carbon correlation information, which can be invaluable for confirming the carbon skeleton when proton data is ambiguous.[1]

    • Residual Dipolar Couplings (RDCs): For rigid or semi-rigid molecules, RDCs provide through-space orientational constraints that can be used to validate or refute proposed connectivities and stereochemistry.[1]

  • Re-evaluate HMBC Optimization: Ensure the HMBC experiment is optimized for a range of coupling constants (e.g., 4 Hz and 8 Hz) to capture both short- and long-range correlations effectively. Misinterpretation of a ⁴JCH as a ²JCH or ³JCH can lead to incorrect structural assignments.[1]

Question: I am struggling to grow single crystals of this compound suitable for X-ray diffraction. My attempts result in oils or microcrystalline powder. What crystallization techniques can I try?

Answer:

Obtaining high-quality crystals for complex natural products is often a process of trial and error. Here are several techniques to systematically explore:[4][5][6][7][8]

  • Slow Evaporation: This is the simplest method. Dissolve the compound in a suitable solvent (like ethyl acetate or dichloromethane) and allow the solvent to evaporate slowly over several days in a loosely capped vial.[4][8]

  • Vapor Diffusion: This is often the most successful method for small quantities.[4][8]

    • Method: Dissolve your compound in a small volume of a "good" solvent (e.g., dichloromethane, THF). Place this vial inside a larger, sealed chamber containing a more volatile "poor" solvent (e.g., hexane, pentane). The slow diffusion of the poor solvent's vapor into the solution will gradually induce crystallization.[8]

  • Solvent Layering (Liquid-Liquid Diffusion): Carefully layer a poor solvent on top of a solution of your compound in a good, denser solvent.[4] Crystallization occurs at the interface as the solvents slowly mix.

  • Temperature Variation:

    • Slow Cooling: Create a saturated solution at a higher temperature and allow it to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).[6][8]

    • Thermal Gradient: A specialized technique where a substance dissolves in a warmer part of a container and crystallizes in a cooler part.[4]

Key Tip: Ensure your sample is highly pure (>95%) before attempting crystallization, as impurities can significantly hinder crystal growth.[8]

Question: My experimental Electronic Circular Dichroism (ECD) spectrum for this compound does not match the spectrum calculated using Time-Dependent Density Functional Theory (TDDFT) for my proposed absolute configuration. What are the potential sources of this discrepancy?

Answer:

A mismatch between experimental and calculated ECD spectra is a critical issue that suggests a potential error in the structural assignment, particularly the absolute configuration.[9][10] Here’s how to troubleshoot this problem:

  • Verify the Relative Configuration: Before assigning the absolute configuration, the relative configuration must be unequivocally confirmed by NMR (NOESY/ROESY) and coupling constant analysis. An incorrect relative configuration will always lead to a mismatched ECD spectrum.

  • Assess Conformational Search Thoroughness: For molecules with any degree of flexibility, a comprehensive conformational search is crucial.[9][11] If low-energy conformers were missed, their weighted contribution to the calculated spectrum will be absent, leading to a poor match. Ensure your computational method (e.g., using molecular mechanics followed by DFT optimization) has adequately sampled the conformational space.

  • Check Computational Parameters: The choice of functional and basis set in TDDFT calculations can significantly impact the result.[9][11]

    • Functional: B3LYP is a commonly used functional, but others like CAM-B3LYP may provide better results for certain chromophores.[11]

    • Basis Set: Ensure a sufficiently large basis set (e.g., 6-31G(d) or larger) was used for geometry optimization and subsequent TDDFT calculations.[9][11]

    • Solvent Model: The inclusion of a solvent model (e.g., COSMO or PCM) is important, as solvent can influence both the conformation and the electronic transitions of the molecule.[11]

  • Consider the Opposing Enantiomer: Calculate the ECD spectrum for the opposite enantiomer. A perfect mirror-image match to your experimental spectrum would strongly suggest that your initial assignment of the absolute configuration was incorrect.

  • Re-check Experimental Data: Ensure the experimental ECD spectrum is of high quality and that the sample concentration was accurately determined.

Frequently Asked Questions (FAQs)

Question: What were the primary challenges in the structural elucidation of this compound?

Answer:

This compound is an ent-abietane diterpenoid isolated from Gelonium aequoreum.[12] Like many complex polycyclic natural products, its structural elucidation presented several key challenges:

  • Complex Stereochemistry: The molecule possesses numerous stereocenters within a rigid pentacyclic framework. Determining the relative configuration of each of these centers required extensive 1D and 2D NMR analysis, including NOESY experiments to establish through-space proton proximities.

  • Assignment of Absolute Configuration: After establishing the relative stereochemistry, determining the absolute configuration was a significant hurdle. This was ultimately achieved by a combination of techniques, including X-ray crystallographic analysis of related compounds and the use of chiroptical methods like Circular Dichroism (CD) spectral data, often compared with TDDFT-ECD calculations.[12]

  • Complete NMR Signal Assignment: Assigning every ¹H and ¹³C signal in such a complex structure without ambiguity required a full suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC).

Question: Why is determining the absolute configuration of complex natural products so difficult?

Answer:

Determining the absolute configuration (AC) is one of the most challenging aspects of structural elucidation for chiral molecules.[10] Standard techniques like NMR and Mass Spectrometry define the molecular formula and the connectivity of atoms (the constitution) and can even determine the relative arrangement of atoms (relative configuration), but they cannot distinguish between a molecule and its non-superimposable mirror image (enantiomer). Special techniques are required, such as:

  • Anomalous Dispersion X-ray Crystallography: This is the "gold standard" but requires well-diffracting single crystals containing a heavy atom.

  • Chiroptical Spectroscopy (ECD/VCD): These methods measure the differential absorption of circularly polarized light. The resulting spectrum is unique to a specific enantiomer. By comparing the experimental spectrum to one calculated for a known AC using quantum chemical methods (like TDDFT-ECD), the true AC can be assigned.[9][10][13]

  • Chemical Derivatization: Using a chiral derivatizing agent (e.g., in Mosher's method) can create diastereomers that are distinguishable by NMR.[12]

Question: What is the role of TDDFT-ECD calculation in the structural elucidation of this compound?

Answer:

Time-Dependent Density Functional Theory (TDDFT) calculation of Electronic Circular Dichroism (ECD) spectra is a powerful computational tool for assigning the absolute configuration of chiral molecules like this compound.[10][11][14] The process involves:

  • Proposing a Structure: Based on NMR and other data, a 3D structure with a specific (but unproven) absolute configuration is proposed.

  • Conformational Analysis: A computational search for all stable, low-energy conformations of the molecule is performed.

  • TDDFT Calculation: For each stable conformer, the ECD spectrum is calculated using TDDFT.

  • Boltzmann Averaging: The calculated spectra of all conformers are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final, composite theoretical spectrum.

  • Comparison: This final theoretical spectrum is compared to the experimentally measured ECD spectrum. A good match confirms the proposed absolute configuration, while a mirror-image match indicates the opposite enantiomer is the correct one.[10]

Experimental Protocols

Protocol 1: General Workflow for NMR-Based Structure Elucidation

  • Sample Preparation: Dissolve 1-5 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra to identify proton and carbon environments. Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR - Homonuclear Correlation: Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and identify spin systems.

  • 2D NMR - Heteronuclear Correlation:

    • Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

    • Acquire a ¹H-¹³C HMBC spectrum, optimized for J-couplings of ~8 Hz, to identify 2- and 3-bond (and sometimes longer) correlations between protons and carbons. This is critical for connecting the spin systems identified in the COSY spectrum.

  • 2D NMR - Stereochemistry: Acquire a ¹H-¹H NOESY or ROESY spectrum to identify through-space correlations between protons. These correlations are used to determine the relative stereochemistry of the molecule.

  • Data Analysis: Integrate all spectra to piece together molecular fragments, connect them into the full carbon skeleton, and assign the relative configuration.

Protocol 2: TDDFT-ECD Calculation and Comparison

  • Initial Structure: Build the 3D structure of the proposed enantiomer (e.g., 1S, 2R, etc.) of this compound.

  • Conformational Search: Perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF).

  • Geometry Optimization: Take all unique conformers within a reasonable energy window (e.g., 10-15 kJ/mol) and perform a full geometry optimization using DFT (e.g., B3LYP functional with 6-31G(d) basis set). Include a solvent model (PCM or COSMO) that matches the experimental conditions.

  • TDDFT Calculation: Using the optimized geometries, perform the TDDFT calculation (e.g., CAM-B3LYP/TZVP level) to obtain excitation energies and rotatory strengths for each conformer.[11]

  • Spectral Generation: Convert the rotatory strengths into a simulated ECD spectrum for each conformer by applying a Gaussian band shape.[11]

  • Boltzmann Weighting: Calculate the relative Gibbs free energy of each conformer and determine its Boltzmann population at the experimental temperature.

  • Final Spectrum & Comparison: Sum the spectra of the individual conformers, weighted by their Boltzmann populations, to generate the final calculated ECD spectrum. Compare this spectrum with the experimental one.

Quantitative Data

The following table summarizes hypothetical ¹³C and ¹H NMR data for a key structural fragment of a Gelomulide-type compound for illustrative purposes.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)Key HMBC Correlations (H → C)Key NOESY Correlations
C-1 38.52.15 (m)C-2, C-10, C-20H-2, H-11
C-5 55.2-H-6, H-7, H-9-
C-9 52.82.50 (dd, 8.5, 2.1)C-8, C-10, C-11, C-12H-1, H-11
C-11 70.14.85 (d, 8.5)C-9, C-10, C-12, C-13H-9, H-12
C-20 21.51.05 (s)C-1, C-5, C-9, C-10H-1, H-6β

Visualizations

G cluster_0 Phase 1: Isolation & 2D Structure cluster_1 Phase 2: Stereochemistry cluster_2 Phase 3: Absolute Configuration Isolation Isolation from Source MS_Spec MS Spectrometry (Molecular Formula) Isolation->MS_Spec NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS_Spec->NMR_1D NMR_2D_Conn 2D NMR (COSY, HMBC, HSQC) NMR_1D->NMR_2D_Conn Planar_Structure Propose Planar Structure NMR_2D_Conn->Planar_Structure NMR_NOESY NOESY / ROESY Planar_Structure->NMR_NOESY Relative_Config Determine Relative Configuration NMR_NOESY->Relative_Config Coupling_Const J-Coupling Analysis Coupling_Const->Relative_Config ECD_Exp Experimental ECD Relative_Config->ECD_Exp TDDFT_Calc TDDFT-ECD Calculation Relative_Config->TDDFT_Calc XRay Single Crystal X-Ray (If crystals available) Absolute_Config Assign Absolute Configuration XRay->Absolute_Config Comparison Compare Spectra ECD_Exp->Comparison TDDFT_Calc->Comparison Comparison->Absolute_Config

Caption: Workflow for the structural elucidation of this compound.

G Start Experimental ECD spectrum does not match calculated spectrum Check_Enantiomer Calculate spectrum for the opposite enantiomer Start->Check_Enantiomer Is_Mirror Is it a mirror image match? Check_Enantiomer->Is_Mirror Assign_Opposite SUCCESS: Assign opposite absolute configuration Is_Mirror->Assign_Opposite Yes Troubleshoot_Calc Troubleshoot Calculation Parameters Is_Mirror->Troubleshoot_Calc No Conformational_Search Was conformational search thorough? Troubleshoot_Calc->Conformational_Search Functional_Basis Was functional/basis set appropriate? Troubleshoot_Calc->Functional_Basis Solvent_Model Was a solvent model used? Troubleshoot_Calc->Solvent_Model Revisit_Relative Re-evaluate NOESY/ROESY data. Is relative configuration correct? Troubleshoot_Calc->Revisit_Relative Revisit_Relative->Start Yes, but still no match Propose_New Propose new relative configuration and restart ECD calculation Revisit_Relative->Propose_New No

Caption: Troubleshooting logic for mismatched ECD spectra.

References

Technical Support Center: Minimizing Off-Target Effects of Gelomulide N in Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers utilizing Gelomulide N, a natural ent-abietane diterpenoid with demonstrated cytotoxic activity.[1][2][3] As the specific molecular target(s) of this compound are not yet fully elucidated, this guide offers a framework for identifying and mitigating potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a natural product isolated from Gelonium aequoreum and Suregada glomerulata.[2][3][4] It is classified as an ent-abietane diterpenoid.[] Published studies have demonstrated that this compound exhibits moderate cytotoxic activity against various human cancer cell lines, including lung (A549), breast (MDA-MB-231 and MCF7), and liver (HepG2) cancer cells.[1][2][3]

Q2: What are off-target effects and why are they a concern when working with a novel compound like this compound?

A2: Off-target effects are interactions of a compound with molecules other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect understanding of the compound's mechanism of action. For a novel natural product like this compound, where the primary target is unknown, it is crucial to consider that any observed phenotype could be the result of one or more off-target interactions.

Q3: Since the direct target of this compound is unknown, how can I begin to assess its potential on- and off-target effects?

A3: A multi-pronged approach is recommended to identify the molecular targets of a novel bioactive compound. These methods can be broadly categorized as probe-based and non-probe-based techniques.[6]

  • Chemical Proteomics (Probe-based): This involves synthesizing a tagged version of this compound (e.g., with biotin or a clickable alkyne group) to "fish" for binding partners in cell lysates.[7] The captured proteins can then be identified by mass spectrometry.

  • Phenotypic Screening: This approach involves testing this compound in a wide range of cell-based assays that measure specific cellular processes or signaling pathway activities.[8] This can provide clues about the pathways modulated by the compound.

  • Computational Prediction: In silico methods can be used to predict potential targets based on the chemical structure of this compound by comparing it to databases of known compounds and their targets.

  • Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA): These methods assess the thermal stability of proteins in the presence of the compound. A shift in the melting temperature of a protein upon binding to this compound can indicate a direct interaction.[9][10]

Troubleshooting Guide: Common Issues in Assays with this compound

This guide provides troubleshooting for common issues that may arise during in vitro and cell-based assays with this compound, with a focus on distinguishing on-target from off-target effects.

Issue Potential Cause Troubleshooting Steps & Recommendations
High Cytotoxicity at Low Concentrations Off-target toxicity: this compound may be hitting multiple essential cellular targets.1. Determine IC50 in multiple cell lines: Compare the cytotoxic profile across a panel of diverse cell lines to identify potential sensitivities. 2. Rescue experiments: If a primary target is hypothesized, attempt to rescue the cytotoxic phenotype by overexpressing the target or modulating downstream pathways. 3. Caspase activation assays: Determine if the observed cytotoxicity is due to apoptosis.
Inconsistent Phenotypic Readouts Assay interference: Natural products can sometimes interfere with assay components (e.g., fluorescence, luminescence). Off-target signaling: The observed phenotype may be a composite of multiple signaling pathway modulations.1. Use orthogonal assays: Confirm the phenotype using at least two different assay formats that measure the same biological endpoint but use different detection methods. 2. Counter-screen against related family members: If a target family is suspected (e.g., kinases, GPCRs), screen this compound against a panel of related proteins to assess selectivity. 3. Time-course and dose-response experiments: A consistent and dose-dependent effect is more likely to be on-target.
Discrepancy Between Biochemical and Cellular Activity Poor cell permeability: this compound may not efficiently cross the cell membrane. Metabolic instability: The compound may be rapidly metabolized within the cell. Cellular context: The target may not be expressed or active in the cell line used.1. Assess cell permeability: Use computational models or experimental assays (e.g., PAMPA) to predict or measure permeability. 2. Analyze compound stability: Incubate this compound in cell culture medium and with cell lysates to assess its stability over time using LC-MS. 3. Confirm target expression: If a target is identified, verify its expression and functional status in your cellular model using techniques like Western blotting or qPCR.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest (e.g., A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a starting point to assess the direct binding of this compound to its target protein(s) within intact cells.

Materials:

  • Cells of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody against a candidate target protein

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound at a desired concentration or with the vehicle control for a specified time.

  • Harvest the cells and resuspend them in lysis buffer.

  • Distribute the cell lysate into PCR tubes.

  • Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the candidate target protein in the supernatant by Western blotting.

  • A shift in the thermal stability of the protein in the this compound-treated samples compared to the control indicates target engagement.

Visualizations

Target_Identification_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Off-Target Profiling Natural_Product This compound Phenotypic_Screening Phenotypic Screening (e.g., Cytotoxicity, Apoptosis) Natural_Product->Phenotypic_Screening Computational_Modeling Computational Modeling (Target Prediction) Natural_Product->Computational_Modeling Chemical_Proteomics Chemical Proteomics (Affinity-based pulldown) Natural_Product->Chemical_Proteomics Candidate_Targets Candidate Targets Phenotypic_Screening->Candidate_Targets Computational_Modeling->Candidate_Targets Chemical_Proteomics->Candidate_Targets CETSA Cellular Thermal Shift Assay (CETSA) Candidate_Targets->CETSA Biochemical_Assays Biochemical Assays (e.g., Enzyme activity, Binding) Candidate_Targets->Biochemical_Assays Genetic_Validation Genetic Validation (siRNA, CRISPR) Candidate_Targets->Genetic_Validation Validated_Target Validated On-Target CETSA->Validated_Target Biochemical_Assays->Validated_Target Genetic_Validation->Validated_Target Selectivity_Panel Selectivity Profiling (e.g., Kinase panel) Validated_Target->Selectivity_Panel Orthogonal_Assays Orthogonal Cellular Assays Validated_Target->Orthogonal_Assays

Caption: Workflow for identifying on- and off-targets of this compound.

Troubleshooting_Logic Start Unexpected Result in Assay Check_Concentration Is the concentration in the optimal range? Start->Check_Concentration Check_Assay_Interference Could the compound interfere with the assay? Check_Concentration->Check_Assay_Interference Yes Optimize_Dose Perform Dose-Response and use lowest effective dose Check_Concentration->Optimize_Dose No Check_Off_Target Is the effect due to an off-target? Check_Assay_Interference->Check_Off_Target No Use_Orthogonal_Assay Use an orthogonal assay with a different readout Check_Assay_Interference->Use_Orthogonal_Assay Yes Use_Negative_Control Use a structurally related inactive compound Check_Off_Target->Use_Negative_Control Yes Resolved Issue Resolved Check_Off_Target->Resolved No Optimize_Dose->Resolved Use_Orthogonal_Assay->Resolved Genetic_Knockdown Validate with genetic knockdown of hypothesized target Use_Negative_Control->Genetic_Knockdown Genetic_Knockdown->Resolved

Caption: A logical workflow for troubleshooting unexpected assay results.

References

Technical Support Center: Enhancing Gelomulide N Biotransformation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Gelomulide N biotransformation experiments. The information is presented in a user-friendly question-and-answer format to directly address common challenges.

Troubleshooting Guide

This section addresses specific problems that may arise during this compound biotransformation experiments.

Issue 1: Low or No Conversion of this compound

Q: My experiment shows very low or no conversion of this compound to the desired metabolite. What are the potential causes and how can I troubleshoot this?

A: Low or no conversion is a common issue that can stem from several factors related to the microorganism, culture conditions, or the substrate itself.

Possible Causes & Solutions:

  • Microorganism Inactivity: The selected microbial strain may not be effective for this compound biotransformation or may have lost its activity.

    • Strain Selection: Screen a panel of microorganisms known for transforming similar diterpenes, such as Aspergillus niger, Cunninghamella elegans, or Saccharomyces cerevisiae.[1][2]

    • Culture Viability: Ensure the inoculum is from a fresh, viable culture. Sub-culturing older strains may be necessary to restore metabolic activity.

    • Enzyme Induction: Some biotransformation enzymes are inducible. Consider adding a small amount of this compound or a structural analog to the culture medium during the growth phase to induce the necessary enzymes.

  • Sub-optimal Culture Conditions: The fermentation parameters may not be suitable for the biotransformation process.[3][4]

    • Medium Composition: Optimize the carbon and nitrogen sources in the culture medium. For example, sucrose has been shown to increase the yield of some microbial transformations by about 10% compared to glucose-containing media.[3]

    • pH and Temperature: The pH and temperature of the culture medium are critical. Systematically vary these parameters within the optimal growth range of the microorganism to find the best conditions for biotransformation.

    • Aeration and Agitation: Adjust the shaking speed (rotation speed) to ensure adequate aeration and mixing, which can significantly impact microbial metabolism.[4]

  • Substrate-Related Issues:

    • Low Solubility: this compound, like many diterpenes, may have poor aqueous solubility, limiting its availability to the microbial cells.[3] Consider dissolving this compound in a water-miscible organic solvent (e.g., DMSO, ethanol) before adding it to the culture medium. Be cautious, as high concentrations of organic solvents can be toxic to microorganisms. The use of surfactants or the addition of a carrier solvent like n-tetradecane can also improve substrate availability.[3][4]

    • Substrate Toxicity: High concentrations of this compound may be toxic to the microorganism. Determine the minimum inhibitory concentration (MIC) and work with substrate concentrations below this level. A fed-batch strategy, where the substrate is added incrementally, can also mitigate toxicity.

Issue 2: Formation of Multiple Undesired Byproducts

Q: My biotransformation is producing a complex mixture of metabolites instead of the target compound. How can I improve the selectivity of the reaction?

A: The formation of multiple byproducts indicates a lack of specificity in the enzymatic reactions.

Possible Causes & Solutions:

  • Non-specific Enzymes: The microorganism may possess a range of enzymes that can act on this compound at different positions.

    • Strain Modification: If possible, using a genetically engineered strain that overexpresses the specific enzyme responsible for the desired transformation while knocking out genes for competing enzymes can be a solution.[5]

    • Alternative Strains: Screen different microbial species or even different strains of the same species, as they can exhibit different metabolic profiles. For instance, Aspergillus niger and Cunninghamella elegans produce different metabolites from the same starting material (Gelomulide G).[1]

  • Reaction Time: The desired product might be an intermediate that is further metabolized over time.

    • Time-Course Study: Monitor the reaction at regular intervals to identify the optimal time point for harvesting the desired product before it is converted into other byproducts.[3]

  • Culture Conditions: Fermentation parameters can influence enzyme expression and activity.

    • Parameter Optimization: Varying factors like pH, temperature, and medium composition can alter the metabolic pathway and favor the formation of the desired product.[4]

Issue 3: Difficulty in Product Isolation and Purification

Q: I am struggling to isolate and purify the biotransformed product from the culture broth. What methods can I use?

A: Product isolation can be challenging due to the complexity of the culture medium and the presence of multiple metabolites.

Possible Causes & Solutions:

  • Extraction Inefficiency:

    • Solvent Selection: After fermentation, the culture broth and mycelium should be separated. The product may be intracellular or extracellular. Extract both with a range of organic solvents of varying polarity (e.g., ethyl acetate, chloroform, dichloromethane) to find the most effective one.[6]

    • Extraction pH: Adjusting the pH of the aqueous phase before extraction can improve the partitioning of acidic or basic compounds into the organic phase.

  • Co-eluting Impurities:

    • Chromatographic Techniques: Use a combination of chromatographic techniques for purification. Start with column chromatography on silica gel or other stationary phases.[6] Further purification can be achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution.

    • Analytical Monitoring: Use Thin Layer Chromatography (TLC) to monitor the fractions during column chromatography.[6] For more detailed analysis and identification, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential.[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the efficiency of this compound biotransformation?

A1: The efficiency of microbial biotransformation is influenced by a multitude of factors.[3][4] Key factors include:

  • Microorganism Selection: Choosing the right strain with the specific enzymatic machinery.

  • Culture Medium: The type and concentration of carbon and nitrogen sources, as well as the presence of essential minerals and co-factors.

  • Fermentation Conditions: Temperature, pH, aeration (shaking speed), and incubation time.

  • Substrate Properties: The concentration, solubility, and potential toxicity of this compound.

  • Process Strategy: Batch vs. fed-batch fermentation, and cell immobilization techniques.[8]

Q2: Which microorganisms are good candidates for this compound biotransformation?

A2: While specific studies on this compound are limited, research on similar gelomulides provides a good starting point. Fungi are particularly versatile biocatalysts for transforming terpenoids.[9] Promising candidates include:

  • Aspergillus niger [1]

  • Cunninghamella elegans [1]

  • Saccharomyces cerevisiae [2]

  • Mucor plumbeus [9]

Q3: What analytical techniques are recommended for monitoring the biotransformation and identifying the products?

A3: A multi-technique approach is recommended for robust analysis.[10][11]

  • For Monitoring: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for tracking the disappearance of the substrate and the appearance of products over time.

  • For Structural Elucidation: A combination of Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR) is crucial for unambiguously identifying the structure of the new metabolites.[2][6]

Q4: How can I increase the solubility of this compound in the culture medium?

A4: Improving substrate solubility is critical for efficient biotransformation.[3][4]

  • Co-solvents: Dissolve this compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the medium.

  • Surfactants: The addition of non-ionic surfactants (e.g., Tween 80) can help to emulsify the substrate in the aqueous medium.

  • Adsorbents: Using an adsorbent resin in the culture can act as a carrier for the substrate, slowly releasing it into the medium and reducing toxicity.

Experimental Protocols & Data

Protocol 1: General Screening of Microorganisms for this compound Biotransformation

This protocol provides a general method for screening different fungi for their ability to transform this compound.

  • Inoculum Preparation: Grow the selected fungal strains (e.g., Aspergillus niger, Cunninghamella elegans) on a suitable agar medium (e.g., Potato Dextrose Agar) for 5-7 days at 25-28°C. Prepare a spore suspension or use a small agar plug to inoculate the liquid culture.

  • Cultivation: Inoculate 100 mL of a suitable liquid medium (e.g., Potato Dextrose Broth or a custom medium) in a 250 mL Erlenmeyer flask. Incubate for 48-72 hours at 25-28°C with shaking (e.g., 150-200 rpm).

  • Substrate Addition: Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Add the substrate to the culture to a final concentration of 100-200 mg/L. A control flask with only the solvent and another with only the microorganism should be run in parallel.

  • Incubation and Monitoring: Continue the incubation under the same conditions for 7-14 days. Withdraw samples (e.g., 1 mL) every 24-48 hours.

  • Extraction and Analysis: Extract the samples with an equal volume of ethyl acetate. Analyze the organic extract by TLC or HPLC to monitor the conversion of this compound and the formation of new products.

  • Product Isolation: At the end of the incubation, harvest the entire culture. Separate the mycelium from the broth by filtration. Extract both the filtrate and the mycelium with ethyl acetate. Combine the extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude extract can then be subjected to column chromatography for purification.[6]

Data Presentation

The following tables provide a template for organizing and comparing experimental data.

Table 1: Effect of Different Microorganisms on this compound Conversion

MicroorganismIncubation Time (days)Substrate Conversion (%)Major Product Yield (%)
Aspergillus niger74525 (Product A)
Cunninghamella elegans76038 (Product B)
Saccharomyces cerevisiae103015 (Product C)
Control (no microbe)1000

Table 2: Optimization of Fermentation pH for Cunninghamella elegans

pHBiomass (g/L)Substrate Conversion (%)Product B Yield (%)
5.08.24528
6.09.56038
7.09.15233
8.07.53520

Visualizations

Diagram 1: General Workflow for this compound Biotransformation

G cluster_prep Preparation Phase cluster_bio Biotransformation Phase cluster_analysis Analysis & Purification Phase Strain Microorganism Selection Inoculum Inoculum Development Strain->Inoculum Medium Medium Preparation Medium->Inoculum Fermentation Fermentation (pH, Temp, Aeration) Inoculum->Fermentation Extraction Extraction (Broth & Mycelium) Fermentation->Extraction Substrate This compound Addition (Co-solvent) Substrate->Fermentation Purification Purification (Chromatography) Extraction->Purification Analysis Structure Elucidation (NMR, MS) Purification->Analysis Product Isolated Metabolite Analysis->Product

Caption: Workflow from microorganism selection to final product isolation.

Diagram 2: Key Factors Influencing Biotransformation Yield

G cluster_microbe cluster_process cluster_medium center_node Biotransformation Yield Strain Strain Type Strain->center_node Enzyme Enzyme Activity Enzyme->center_node pH pH pH->center_node Temp Temperature Temp->center_node Time Incubation Time Time->center_node Aeration Aeration Aeration->center_node Nutrients Nutrients (C/N Source) Nutrients->center_node Solubility Substrate Solubility Solubility->center_node Concentration Substrate Conc. Concentration->center_node

Caption: Interplay of factors affecting the final product yield.

References

Technical Support Center: Scaling Up Gelomulide N Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of Gelomulide N. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada (formerly Gelonium) genus, such as Suregada glomerulata.[1] Diterpenoids, as a class, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them promising candidates for drug discovery and development.

Q2: What are the main challenges in scaling up the isolation of this compound?

A2: The primary challenges include:

  • Low abundance: Natural products are often present in low concentrations in the source material, requiring large amounts of plant biomass for significant yields.

  • Complex mixtures: The crude extract contains a multitude of other compounds with similar chemical properties, making purification difficult.

  • Compound stability: Diterpene lactones can be susceptible to degradation under certain conditions, such as exposure to high temperatures or non-neutral pH.[2]

  • Reproducibility: Ensuring consistent yield and purity across different batches of plant material and extraction runs can be challenging.

Q3: What are the key considerations for selecting a suitable plant source for this compound isolation?

A3: Key considerations include:

  • Species identification: Accurate botanical identification of the plant material is crucial, as the chemical profile can vary significantly between species and even subspecies.

  • Geographical location and harvest time: The concentration of secondary metabolites in plants can be influenced by environmental factors and the developmental stage of the plant.

  • Plant part: this compound has been isolated from the leaves of Suregada glomerulata, so this plant part should be targeted.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the large-scale isolation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Crude Extract - Inefficient extraction solvent. - Insufficient extraction time or temperature. - Poor quality of plant material.- Use a mixture of polar and non-polar solvents (e.g., methanol/dichloromethane) to ensure extraction of a broad range of compounds.[3] - Increase the extraction time and/or use gentle heating (e.g., 40-50°C) to enhance extraction efficiency. - Ensure the plant material is properly dried and finely ground to maximize surface area for solvent penetration.
Low Purity of Isolated this compound - Inadequate separation during column chromatography. - Co-elution with structurally similar compounds. - Overloading of the chromatography column.- Optimize the solvent gradient for column chromatography to improve the resolution between this compound and other compounds. - Consider using multiple chromatographic techniques, such as silica gel chromatography followed by preparative HPLC, for final purification. - Adhere to the recommended sample-to-adsorbent ratio for the chromatography column to avoid overloading.
Degradation of this compound during Isolation - Exposure to high temperatures during solvent evaporation. - Use of harsh acidic or basic conditions. - Prolonged storage of extracts or fractions in unsuitable solvents.- Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature (e.g., < 40°C). - Maintain a neutral pH throughout the isolation process unless a specific step requires acidic or basic conditions, in which case exposure should be minimized. - Store extracts and fractions at low temperatures (e.g., 4°C for short-term, -20°C for long-term) and in solvents where the compound is known to be stable.
Inconsistent Yields Between Batches - Variation in the chemical composition of the plant material. - Inconsistent execution of the isolation protocol.- Standardize the collection of plant material (e.g., same location, season, and plant age). - Implement a strict and well-documented standard operating procedure (SOP) for the entire isolation process.

Experimental Protocols

Large-Scale Extraction of this compound from Suregada glomerulata

This protocol is a representative method based on the extraction of similar compounds from related species.[3]

Materials:

  • Dried and powdered leaves of Suregada glomerulata

  • Methanol (analytical grade)

  • Dichloromethane (analytical grade)

  • Large-scale soxhlet extractor or percolation apparatus

  • Rotary evaporator

Procedure:

  • Pack the dried and powdered leaves of Suregada glomerulata (e.g., 1-5 kg) into the extraction thimble of a large-scale soxhlet extractor.

  • Extract the plant material with a mixture of methanol and dichloromethane (1:1, v/v) for 24-48 hours.

  • Alternatively, perform percolation by passing the solvent mixture through the plant material multiple times until the eluent is colorless.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Dry the crude extract completely under a high vacuum to remove any residual solvent.

Scaled-Up Purification of this compound using Silica Gel Column Chromatography

Materials:

  • Crude extract from Suregada glomerulata

  • Silica gel (60-120 mesh) for column chromatography

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column of appropriate size

  • Fraction collector

Procedure:

  • Prepare a silica gel slurry in hexane and pack the chromatography column. The amount of silica gel should be approximately 20-50 times the weight of the crude extract.

  • Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely to obtain a dry powder of the extract adsorbed on silica gel.

  • Carefully load the dried, adsorbed extract onto the top of the packed silica gel column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be from 100:0 to 0:100 hexane:ethyl acetate.

  • Collect fractions of a suitable volume (e.g., 250-500 mL) using a fraction collector.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

  • Combine the fractions containing pure or enriched this compound and evaporate the solvent under reduced pressure.

  • Further purification, if necessary, can be achieved by recrystallization or preparative high-performance liquid chromatography (HPLC).

Parameter Recommendation
Plant Material (dried leaves) 1 - 5 kg
Extraction Solvent Methanol:Dichloromethane (1:1, v/v)
Extraction Time 24 - 48 hours
Chromatography Adsorbent Silica Gel (60-120 mesh)
Crude Extract to Silica Gel Ratio 1:20 to 1:50 (w/w)
Elution Solvents Hexane and Ethyl Acetate Gradient
Expected Yield of Crude Extract 2-5% of the dry weight of plant material
Expected Purity after Column Chromatography >90% (may require further purification)

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Suregada glomerulata Leaves extraction Solvent Extraction (MeOH:DCM) plant_material->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_gelomulide_n Pure this compound final_concentration->pure_gelomulide_n

Caption: Workflow for the large-scale isolation of this compound.

Hypothesized Signaling Pathways Modulated by this compound

Based on the known biological activities of related diterpenoids, this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival and apoptosis, such as the NF-κB and PI3K/Akt/mTOR pathways.

NF-κB Signaling Pathway

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gelomulide_n This compound ikk IKK Complex gelomulide_n->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation ikb_nfkb IκBα-p65/p50 nfkb p65/p50 (NF-κB) nfkb_n p65/p50 nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκBα Degradation dna DNA nfkb_n->dna Binding gene_expression Pro-inflammatory & Anti-apoptotic Genes dna->gene_expression Transcription apoptosis Apoptosis gene_expression->apoptosis Inhibition

Caption: Inhibition of the NF-κB pathway by this compound.

PI3K/Akt/mTOR Signaling Pathway

pi3k_akt_mtor_pathway gelomulide_n This compound pi3k PI3K gelomulide_n->pi3k Inhibition akt Akt gelomulide_n->akt Inhibition rtk Receptor Tyrosine Kinase (RTK) rtk->pi3k Activation pip2 PIP2 pip3 PIP3 pip2->pip3 Conversion pdk1 PDK1 pip3->pdk1 pdk1->akt Phosphorylation mtorc1 mTORC1 akt->mtorc1 Activation cell_survival Cell Survival & Proliferation akt->cell_survival Promotion apoptosis Apoptosis akt->apoptosis Inhibition mtorc2 mTORC2 mtorc2->akt Phosphorylation mtorc1->cell_survival Promotion

Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.

References

Technical Support Center: Enhancing the Resolution of Gelomulide N NMR Spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Gelomulide N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in acquiring high-resolution NMR spectra of this complex diterpenoid.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows broad, poorly resolved signals. What are the common causes?

A1: Broad signals in the NMR spectrum of this compound can stem from several factors, which can be broadly categorized as sample-related or instrument-related issues.

  • Sample-Related Issues:

    • High Concentration and Aggregation: At high concentrations, this compound molecules may aggregate through intermolecular interactions, leading to an increase in the effective molecular size and solution viscosity. This results in broader lines.

    • Paramagnetic Impurities: The presence of paramagnetic impurities, such as dissolved oxygen or metal ions, can significantly shorten relaxation times and cause line broadening.

    • Particulate Matter: Undissolved particles in the NMR tube can disrupt the homogeneity of the magnetic field, leading to poor resolution.

    • Solvent Choice: The choice of deuterated solvent can impact both the solubility of this compound and the chemical shifts of its protons, potentially leading to signal overlap.

  • Instrument-Related Issues:

    • Poor Shimming: An inhomogeneous magnetic field across the sample is a primary cause of broad peaks. Shimming is the process of adjusting the magnetic field to maximize its homogeneity.

    • Incorrect Acquisition Parameters: Suboptimal settings for parameters like acquisition time, relaxation delay, and the number of scans can negatively affect spectral resolution.

Q2: I am having trouble with signal overlap in the aliphatic region of the ¹H NMR spectrum of this compound. How can I improve the resolution in this region?

A2: The complex polycyclic structure of this compound, an ent-abietane diterpenoid, often leads to significant signal overlap in the upfield region of the ¹H NMR spectrum. Here are several strategies to enhance resolution:

  • Higher Magnetic Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion, spreading out the signals and reducing overlap.

  • Solvent Effects: Try acquiring spectra in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). The aromatic solvent-induced shifts (ASIS) in Benzene-d₆ can be particularly effective at resolving overlapping signals.[1]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving individual signals and assigning the structure.

    • COSY (Correlation Spectroscopy): Helps identify coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, effectively spreading the proton signals along the carbon chemical shift axis.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, aiding in the assignment of quaternary carbons and piecing together the molecular framework.

  • Resolution Enhancement Processing: Applying mathematical functions to the Free Induction Decay (FID) before Fourier transformation, such as Lorentz-to-Gauss transformation or sine-bell functions, can improve the apparent resolution. However, this can also decrease the signal-to-noise ratio.

Q3: Where can I find the reported ¹H and ¹³C NMR data for this compound?

A3: The structure of this compound was first reported in the journal Phytochemistry, Volume 69, Issue 1, in 2008, on pages 276-287.[2] This publication details the isolation and structure elucidation of this compound and contains the original NMR spectroscopic data. Accessing this paper or its supporting information will provide the assigned chemical shifts.

Troubleshooting Guides

Guide 1: Addressing Poor Lineshape and Broad Peaks

This guide provides a step-by-step workflow for diagnosing and resolving issues with poor lineshape and broad signals in the NMR spectrum of this compound.

Troubleshooting Workflow for Poor Resolution

G Troubleshooting Workflow for Poor NMR Resolution start Poor Resolution Observed sample_prep Check Sample Preparation start->sample_prep instrument Check Instrument Settings start->instrument concentration Is concentration optimal? (1-5 mg in 0.5-0.7 mL) sample_prep->concentration Concentration shimming Re-shim the magnet instrument->shimming dissolved Is sample fully dissolved? concentration->dissolved Yes good_res Resolution Improved concentration->good_res No, adjust filtered Was the sample filtered? dissolved->filtered Yes dissolved->good_res No, improve solubility filtered->instrument Sample OK filtered->good_res No, filter sample acq_params Optimize Acquisition Parameters shimming->acq_params Shimming OK shimming->good_res Improved solvent Try a different solvent acq_params->solvent Parameters Optimized acq_params->good_res Improved temp Vary the temperature solvent->temp Still poor solvent->good_res Improved two_d Acquire 2D NMR spectra temp->two_d Still poor temp->good_res Improved two_d->good_res

Caption: A logical workflow for diagnosing and resolving poor NMR resolution.

Guide 2: Optimizing NMR Parameters for this compound

For a complex molecule like this compound, optimizing the acquisition parameters is crucial for obtaining a high-resolution spectrum. The following table provides recommended starting parameters and suggested optimizations for ¹H NMR experiments.

ParameterRecommended Starting ValueOptimization Strategy to Enhance Resolution
Solvent CDCl₃If signal overlap is significant, try Benzene-d₆ or Acetone-d₆. Ensure the solvent is of high purity and dry.
Concentration 1-5 mg in 0.5-0.7 mLIf peaks are broad, dilute the sample. For low-sensitivity experiments, a more concentrated sample may be necessary, but shimming will be more critical.
Acquisition Time (at) 2-4 secondsA longer acquisition time allows for the decay of the FID for a longer period, which translates to narrower lines and better resolution after Fourier transformation.
Relaxation Delay (d1) 1-2 secondsFor quantitative measurements, d1 should be at least 5 times the longest T₁ relaxation time. For routine spectra, 1-2 seconds is usually sufficient.
Number of Scans (ns) 8-16Increasing the number of scans will improve the signal-to-noise ratio, which can make it easier to distinguish small couplings.
Shimming Manual or Gradient ShimmingAlways perform shimming for each new sample. For optimal resolution, manual shimming of on-axis (Z1-Z5) and off-axis (X, Y, XZ, YZ, etc.) shims is recommended.
Temperature Room TemperatureIf conformational exchange or aggregation is suspected to be causing line broadening, acquiring spectra at different temperatures (e.g., 40°C, 60°C) may sharpen the signals.[1]

Experimental Protocols

Protocol 1: Standard ¹H NMR of this compound
  • Sample Preparation:

    • Accurately weigh 2-3 mg of purified this compound into a clean, dry vial.

    • Add approximately 0.6 mL of high-purity deuterated chloroform (CDCl₃).

    • Gently agitate the vial to ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Perform shimming to optimize the magnetic field homogeneity. Aim for a narrow and symmetrical lock signal.

    • Set the acquisition parameters as per the recommendations in the table above.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Perform a Fourier transform.

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual CHCl₃ signal to 7.26 ppm.

    • Perform baseline correction.

Protocol 2: Acquiring a 2D HSQC Spectrum for Signal Dispersion
  • Sample Preparation: Prepare the sample as described in Protocol 1. A slightly more concentrated sample (e.g., 5-10 mg) may be beneficial to reduce the experiment time.

  • NMR Data Acquisition:

    • Lock and shim the spectrometer as in Protocol 1.

    • Select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).

    • Set the spectral widths to cover the expected proton and carbon chemical shift ranges for this compound.

    • Set the number of scans and increments in the indirect dimension to achieve the desired resolution and signal-to-noise ratio. A typical experiment may take from 30 minutes to a few hours.

  • Data Processing:

    • Process the data using the appropriate software (e.g., TopSpin, Mnova).

    • Apply a sine-bell window function in both dimensions.

    • Perform Fourier transformation, phasing, and baseline correction.

    • The resulting 2D spectrum will show correlations between each proton and its directly attached carbon, which will help to resolve overlapping proton signals.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between common NMR problems and their potential solutions, providing a logical framework for troubleshooting.

G NMR Troubleshooting Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Recommended Solution Broad Peaks Broad Peaks Poor Shimming Poor Shimming Broad Peaks->Poor Shimming High Concentration High Concentration Broad Peaks->High Concentration Paramagnetic Impurities Paramagnetic Impurities Broad Peaks->Paramagnetic Impurities Signal Overlap Signal Overlap Complex Structure Complex Structure Signal Overlap->Complex Structure Signal Overlap->Complex Structure Low S/N Low S/N Low Concentration Low Concentration Low S/N->Low Concentration Insufficient Scans Insufficient Scans Low S/N->Insufficient Scans Re-shim Re-shim Poor Shimming->Re-shim Dilute Sample Dilute Sample High Concentration->Dilute Sample Degas Sample Degas Sample Paramagnetic Impurities->Degas Sample Use 2D NMR Use 2D NMR Complex Structure->Use 2D NMR Change Solvent Change Solvent Complex Structure->Change Solvent Concentrate Sample Concentrate Sample Low Concentration->Concentrate Sample Increase Scans Increase Scans Insufficient Scans->Increase Scans

Caption: Logical relationships between common NMR problems, their causes, and solutions.

References

Preventing precipitation of Gelomulide N in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and storage of Gelomulide N, with a focus on preventing precipitation in stock solutions.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and use of this compound stock solutions.

Issue: Precipitate observed in the this compound stock solution vial.

  • Potential Cause 1: Low Temperature. The compound may have come out of solution due to storage at low temperatures (-20°C or -80°C).

  • Recommended Solution: Before use, allow the vial to equilibrate to room temperature for at least one hour.[1] After warming, gently vortex the vial to ensure the compound is fully redissolved. Visually inspect the solution for any remaining particulate matter before use.

  • Potential Cause 2: Solvent Evaporation. Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of this compound beyond its solubility limit.

  • Recommended Solution: Ensure the vial cap is tightly sealed after each use. For long-term storage, consider using vials with PTFE-lined caps or sealing the cap with paraffin film.

  • Potential Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can destabilize it and promote precipitation.

  • Recommended Solution: Aliquot the stock solution into smaller, single-use volumes upon initial preparation.[2] This minimizes the number of freeze-thaw cycles for the bulk of the compound.

  • Potential Cause 4: Supersaturation. The initial concentration of the stock solution may be too high for the chosen solvent and storage conditions.

  • Recommended Solution: Prepare a new stock solution at a lower concentration. It is advisable to perform a solubility test with a small amount of the compound to determine the optimal concentration for your specific solvent and experimental needs.

Issue: Precipitation occurs immediately after adding the stock solution to aqueous media (e.g., cell culture medium).

  • Potential Cause 1: Poor Aqueous Solubility. this compound, like many diterpenoids, is a hydrophobic compound with limited solubility in aqueous environments.[3][4] The abrupt change in solvent polarity causes the compound to precipitate.

  • Recommended Solution:

    • Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium as low as possible. For cell-based assays, the final DMSO concentration should generally be kept below 0.5%, with 0.1% or lower being preferable to avoid cellular toxicity.[2]

    • Pre-warm Media: Always add the stock solution to pre-warmed (e.g., 37°C) media to aid solubility.[2]

    • Increase Mixing: Add the stock solution dropwise while gently vortexing or swirling the aqueous medium to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Potential Cause 2: Interaction with Media Components. The compound may interact with salts, proteins, or other components in the media, leading to the formation of an insoluble complex.[2]

  • Recommended Solution: Test the compound's stability in your specific experimental medium over the intended duration of the experiment. If precipitation persists, consider using a formulation with solubilizing agents such as PEG300 or Tween 80, though their compatibility with your experimental system must be verified.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in several organic solvents. The choice of solvent will depend on the requirements of the downstream application.[1][6]

SolventPolarityNotes
DMSO HighThe most common solvent for preparing high-concentration stock solutions for in vitro assays. Store aliquots at -80°C for long-term stability.[5]
Dichloromethane (DCM) IntermediateSuitable for extraction and certain chemical applications.[1][6] Highly volatile and can be toxic to cells.
Chloroform IntermediateSimilar properties to DCM; suitable for extraction.[1][6]
Ethyl Acetate IntermediateA less toxic alternative to halogenated solvents for some applications.[1][6]
Acetone HighCan be used for solubilization but is highly volatile.[1][6]

Q2: What is a safe starting concentration for a this compound stock solution in DMSO?

Q3: How should I store my this compound stock solutions?

For optimal stability, stock solutions should be stored under the following conditions:

  • In solvent: Aliquot into single-use vials and store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

  • As a powder: Store at -20°C for up to 3 years.[5]

Q4: How do I properly handle a new vial of powdered this compound?

Due to static electricity or movement during shipping, the powdered compound may adhere to the cap or walls of the vial. Before opening, gently tap or centrifuge the vial to ensure all the powder is at the bottom.[1]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Pre-Weighing Preparation: Allow the vial of powdered this compound to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of this compound (432.51 g/mol ), calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (µL) = (Weight (mg) / 432.51) * 100,000

    • For 1 mg, this is approximately 231.2 µL of DMSO.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until all the compound has visibly dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if needed.[2]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use, sterile cryovials. Store the aliquots at -80°C.

Visual Guides

G Troubleshooting this compound Precipitation cluster_stock In Stock Vial cluster_media In Aqueous Media start Precipitate Observed in Stock or Working Solution q1 Where did precipitation occur? start->q1 q2 Is the vial cold? q1->q2 Stock Vial a4 Cause: Poor aqueous solubility. Action: Lower final DMSO %, pre-warm media, and mix well during addition. q1->a4 Aqueous Media a1 Warm to RT for 1 hr. Vortex to redissolve. q2->a1 Yes q3 Is the solution still cloudy? q2->q3 No a1->q3 a2 Stock may be supersaturated. Prepare a new, lower concentration stock. q3->a2 Yes a3 Solution is ready for use. Aliquot to avoid freeze-thaw cycles. q3->a3 No q4 Does precipitate persist? a4->q4 a5 Consider using solubilizing agents (e.g., PEG, Tween 80) if compatible with the experiment. q4->a5 Yes a6 Problem solved. q4->a6 No

Caption: A flowchart for troubleshooting precipitation issues.

G Workflow for Preparing a Stable Stock Solution start Start step1 Equilibrate powdered this compound vial to Room Temperature start->step1 step2 Weigh desired mass of compound into a sterile tube step1->step2 step3 Calculate and add the required volume of high-purity DMSO step2->step3 step4 Vortex thoroughly to dissolve. Use gentle warming (37°C) if necessary. step3->step4 check Is solution completely clear? step4->check check->step4 No step5 Aliquot into single-use vials check->step5 Yes step6 Store at -80°C for long-term use step5->step6 end End step6->end

Caption: A workflow for preparing this compound stock solutions.

References

Validation & Comparative

Validating the Molecular Target of Gelomulide N: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

To date, a specific molecular target for the natural product Gelomulide N has not been definitively identified and validated in publicly available scientific literature. While this cytotoxic ent-abietane diterpenoid has shown activity against various cancer cell lines, the precise protein(s) it interacts with to exert its effects remain unknown. This guide, therefore, serves as a roadmap for researchers aiming to identify and validate the molecular target of this compound, providing an overview of established experimental approaches and a framework for data presentation and comparison once a target is putative.

I. Strategies for Molecular Target Identification

The initial and most critical step is the identification of a candidate molecular target. Several unbiased, systematic approaches can be employed:

  • Affinity-Based Methods: These techniques utilize a modified version of this compound (e.g., with a biotin or alkyne tag) to "pull down" its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence and absence of a ligand. Target engagement by this compound would be expected to alter the thermal stability of its protein target, which can be detected by techniques such as Western blotting or mass spectrometry.[1][2]

  • Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential binding targets based on the three-dimensional structure of this compound and known protein structures.

II. Experimental Protocols for Target Validation

Once a putative target is identified, a series of validation experiments are essential to confirm the interaction. The following are key experimental protocols that should be detailed:

A. In Vitro Binding Assays

  • Surface Plasmon Resonance (SPR): This label-free technique provides quantitative data on binding affinity (KD), and association (ka) and dissociation (kd) rates.

    • Experimental Protocol:

      • Immobilize the purified recombinant target protein on a sensor chip.

      • Flow a series of concentrations of this compound over the chip.

      • Measure the change in the refractive index at the surface of the chip, which is proportional to the amount of bound analyte.

      • Fit the data to a binding model to determine kinetic parameters.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

    • Experimental Protocol:

      • Load a solution of the purified target protein into the sample cell.

      • Titrate a solution of this compound into the sample cell in small increments.

      • Measure the heat change associated with each injection.

      • Integrate the heat change data to generate a binding isotherm, from which the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) can be determined.

B. Cellular Target Engagement Assays

  • Cellular Thermal Shift Assay (CETSA): As mentioned for target identification, CETSA is a powerful tool for confirming target engagement in a cellular context.[1][2]

    • Experimental Protocol:

      • Treat intact cells with this compound or a vehicle control.

      • Heat the cell lysates to a range of temperatures.

      • Separate soluble and aggregated proteins by centrifugation.

      • Analyze the amount of soluble target protein remaining at each temperature by Western blot or mass spectrometry. A shift in the melting curve indicates target engagement.

C. Functional Assays

  • Enzymatic Assays (if the target is an enzyme): These assays measure the effect of this compound on the catalytic activity of its target.

    • Experimental Protocol:

      • Incubate the purified enzyme with its substrate in the presence of varying concentrations of this compound.

      • Measure the rate of product formation or substrate consumption over time.

      • Determine the IC50 value of this compound.

  • Cell-Based Functional Assays: These experiments aim to demonstrate that the interaction between this compound and its target leads to a specific cellular phenotype.

    • Experimental Protocol (Example: Target involved in a signaling pathway):

      • Treat cells with this compound.

      • Measure the levels of downstream signaling molecules (e.g., phosphorylated proteins) by Western blot or ELISA.

      • Compare the effects of this compound to those of a known inhibitor of the target or to cells where the target has been knocked down or knocked out using techniques like siRNA or CRISPR.

III. Data Presentation and Comparison

Once a molecular target is validated, all quantitative data should be summarized in clearly structured tables for easy comparison with other known inhibitors of the same target or with other compounds from the same class as this compound.

Table 1: Comparison of In Vitro Binding Affinities

CompoundTarget ProteinKD (nM)ka (1/Ms)kd (1/s)Method
This compoundValidated TargetDataDataDataSPR
Known Inhibitor 1Validated TargetDataDataDataSPR
Known Inhibitor 2Validated TargetDataDataDataITC

Table 2: Comparison of Cellular Activity

CompoundCellular Target Engagement (CETSA Shift, °C)IC50 (Enzymatic Assay, µM)IC50 (Cell Viability, µM)
This compoundDataDataData
Known Inhibitor 1DataDataData
Known Inhibitor 2DataDataData

IV. Visualization of Key Processes

Diagrams are crucial for illustrating complex biological processes and experimental workflows.

A. Signaling Pathway of the Validated Target

Once the target is known, its role in a signaling pathway can be depicted. For example, if this compound were found to inhibit a hypothetical Kinase A:

Upstream Signal Upstream Signal Receptor Receptor Upstream Signal->Receptor Kinase A Kinase A Receptor->Kinase A Substrate Substrate Kinase A->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response This compound This compound This compound->Kinase A Inhibition

Caption: Hypothetical signaling pathway showing inhibition of Kinase A by this compound.

B. Experimental Workflow for Target Validation

A diagram illustrating the logical flow of experiments is highly beneficial.

cluster_identification Target Identification cluster_validation Target Validation Affinity Chromatography Affinity Chromatography Putative Target Putative Target Affinity Chromatography->Putative Target CETSA-MS CETSA-MS CETSA-MS->Putative Target In Vitro Binding (SPR, ITC) In Vitro Binding (SPR, ITC) Putative Target->In Vitro Binding (SPR, ITC) Cellular Engagement (CETSA) Cellular Engagement (CETSA) In Vitro Binding (SPR, ITC)->Cellular Engagement (CETSA) Functional Assays Functional Assays Cellular Engagement (CETSA)->Functional Assays Validated Target Validated Target Functional Assays->Validated Target

Caption: Workflow for the identification and validation of the molecular target of this compound.

This guide provides a comprehensive framework for the experimental journey required to elucidate the molecular target of this compound. The successful identification and validation of its target will be a significant contribution to the understanding of this natural product's mechanism of action and will be crucial for its future development as a potential therapeutic agent.

References

A Comparative Analysis of Diterpenoids from the Suregada Genus: Structure, Bioactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

The genus Suregada, belonging to the Euphorbiaceae family, is a rich source of structurally diverse diterpenoids, which have demonstrated a wide array of promising pharmacological activities.[1][2] This guide provides a comparative analysis of these compounds, focusing on their chemical structures, biological activities, and the experimental methodologies used for their isolation and characterization. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

The primary class of diterpenoids isolated from Suregada are abietane-type diterpenoids, accounting for a significant majority of the reported compounds from this genus.[1] Other diterpenoid skeletons, such as ent-kaurane and ent-pimarane, have also been identified.[3][4] These compounds have been shown to possess a range of biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4][5]

Comparative Bioactivity of Suregada Diterpenoids

The biological activities of diterpenoids isolated from various Suregada species have been evaluated using a range of in vitro assays. The following tables summarize the quantitative data from these studies, providing a basis for comparing the potency of these compounds.

Compound/ExtractSource SpeciesBioactivityAssayResults (IC₅₀/MIC/CC₅₀)Reference
Crude Leaf ExtractSuregada zanzibariensisAnti-HSV-2Infectivity AssayIC₅₀ = 11.5 µg/mL[6]
CytotoxicityGMK AH1 cellsCC₅₀ = 52 µg/mL[6]
Sureproceriolide A (1)Suregada proceraAntibacterialStaphylococcus lugdunensisMIC = 31.44 µM[5]
Jolkinolide A (3)Suregada proceraAnti-inflammatoryNOS release (IMR-90 cells)IC₅₀ = 0.43 µM[5]
Anti-inflammatoryTNF-α release (HaCaT cells)IC₅₀ = 3.21 µM[5]
Anti-inflammatoryNF-κB inhibition (HaCaT cells)IC₅₀ = 10.32 µM[5]
Jolkinolide E (4)Suregada proceraAnti-inflammatoryNOS release (IMR-90 cells)IC₅₀ = 0.43 µM[5]
Anti-inflammatoryTNF-α release (HaCaT cells)IC₅₀ = 3.21 µM[5]
Anti-inflammatoryNF-κB inhibition (HaCaT cells)IC₅₀ = 10.32 µM[5]
3-oxojolkinolide B (2)Suregada glomerulataCytotoxicityVarious tumor cell linesModerate cytotoxicity[7]

Table 1: Comparative Bioactivity Data of Diterpenoids and Extracts from Suregada Species.

Experimental Protocols

The isolation and characterization of diterpenoids from Suregada species, along with the assessment of their biological activities, involve a series of standard and advanced experimental procedures.

G cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_elucidation Structure Elucidation cluster_bioassay Bioactivity Screening plant_material Plant Material (Leaves, Roots, Bark) extraction Solvent Extraction (e.g., CH₂Cl₂-MeOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica gel, Sephadex) crude_extract->column_chromatography hplc HPLC column_chromatography->hplc pure_compounds Isolated Diterpenoids hplc->pure_compounds nmr NMR Spectroscopy (1D & 2D) pure_compounds->nmr ms Mass Spectrometry (HRESIMS) pure_compounds->ms xray X-ray Crystallography pure_compounds->xray cytotoxicity_assay Cytotoxicity Assays pure_compounds->cytotoxicity_assay antimicrobial_assay Antimicrobial Assays pure_compounds->antimicrobial_assay antiinflammatory_assay Anti-inflammatory Assays pure_compounds->antiinflammatory_assay structure Determined Structure nmr->structure ms->structure xray->structure bio_results Biological Activity Data cytotoxicity_assay->bio_results antimicrobial_assay->bio_results antiinflammatory_assay->bio_results

Caption: General workflow for the isolation, purification, structure elucidation, and bioactivity screening of diterpenoids from Suregada species.

1. Extraction and Isolation: Plant material (e.g., leaves, roots, bark) is typically air-dried, powdered, and extracted with organic solvents like a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[4] The resulting crude extract is then subjected to repeated column chromatography on silica gel and Sephadex LH-20.[8] Final purification is often achieved using High-Performance Liquid Chromatography (HPLC) to yield pure diterpenoids.[6]

2. Structure Elucidation: The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the planar structure and relative stereochemistry of the molecules.[3]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the molecular formula of the compounds.[6]

  • X-ray Crystallography: Single-crystal X-ray diffraction analysis is used to unambiguously determine the absolute configuration of the diterpenoids.[3][9]

3. Bioactivity Assays:

  • Cytotoxicity Assays: The cytotoxic activities of the isolated compounds are evaluated against various human tumor cell lines using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Antimicrobial Assays: The antibacterial and antifungal activities are determined by methods such as the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[5]

  • Anti-inflammatory Assays: The anti-inflammatory effects are assessed by measuring the inhibition of nitric oxide (NO) production, tumor necrosis factor-alpha (TNF-α) release, and the activity of nuclear factor-kappa B (NF-κB) in appropriate cell lines (e.g., HaCaT, IMR-90).[5]

  • Antiviral Assays: Antiviral activity, for instance against Herpes Simplex Virus 2 (HSV-2), is determined by infectivity assays, and the 50% inhibitory concentration (IC₅₀) is calculated.[6]

Key Diterpenoid Skeletons and Signaling Pathway Interactions

The diterpenoids from Suregada primarily feature the abietane skeleton, often with modifications such as lactone rings, epoxy groups, and hydroxylations, which contribute to their diverse bioactivities.[1][10] Some of these compounds, like jolkinolides A and E, have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5]

G cluster_types Major Diterpenoid Skeletons in Suregada cluster_pathway Anti-inflammatory Mechanism abietane ent-Abietane jolkinolides Jolkinolides A & E abietane->jolkinolides are of this type kaurane ent-Kaurane pimarane ent-Pimarane stimuli Inflammatory Stimuli (e.g., LPS) nfkb NF-κB Activation stimuli->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, NOS) nfkb->cytokines jolkinolides->nfkb Inhibition

Caption: Relationship between major diterpenoid skeletons from Suregada and the inhibitory action of specific abietanes on the NF-κB signaling pathway.

References

Gelomulide N: A Comparative Analysis of its Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Gelomulide N, a naturally occurring ent-abietane diterpenoid isolated from plants of the Suregada genus, has emerged as a compound of interest due to its cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the anti-cancer efficacy of this compound and its close analogs against established chemotherapeutic drugs, supported by available experimental data.

Comparative Cytotoxicity

While specific quantitative data for this compound remains limited in publicly accessible literature, studies on its close structural analogs, Gelomulide K and Gelomulide M, provide valuable insights into the potential efficacy of this compound class. Research has demonstrated that these ent-abietane diterpenoids exhibit moderate cytotoxicity against a panel of human cancer cell lines, including lung, breast, and liver cancer.

To contextualize the efficacy of these natural compounds, their cytotoxic activities are compared with standard-of-care chemotherapy drugs: Doxorubicin, Cisplatin, and Paclitaxel. It is important to note that the following data is a compilation from multiple sources and direct head-to-head studies under identical experimental conditions are scarce. Therefore, these comparisons should be interpreted with caution.

CompoundCell LineCancer TypeIC50 (µM)
Gelomulide K & M A549Lung10.5 - 29.8[1]
MDA-MB-231Breast10.5 - 29.8[1]
MCF7Breast10.5 - 29.8[1]
HepG2Liver10.5 - 29.8[1]
Doxorubicin A549Lung~1.0 - 5.0
MDA-MB-231Breast~0.05 - 0.5
MCF7Breast~0.1 - 1.0
HepG2Liver~0.1 - 2.0
Cisplatin A549Lung~5.0 - 20.0
MDA-MB-231Breast~2.0 - 15.0
MCF7Breast~5.0 - 30.0
HepG2Liver~1.0 - 10.0
Paclitaxel A549Lung~0.01 - 0.1
MDA-MB-231Breast~0.001 - 0.01
MCF7Breast~0.001 - 0.01
HepG2Liver~0.01 - 0.5

Table 1: Comparative in vitro cytotoxicity (IC50) of Gelomulide analogs and standard chemotherapeutic drugs against various cancer cell lines. The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anti-cancer activity of ent-abietane diterpenoids, the class of compounds to which this compound belongs, is primarily attributed to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Apoptosis Induction

Ent-abietane diterpenoids have been shown to trigger the intrinsic apoptotic pathway. This process is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of a cascade of enzymes called caspases, ultimately resulting in the cleavage of cellular components and cell death.

This compound This compound Cellular Stress Cellular Stress This compound->Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Bax Bax Mitochondrion->Bax Upregulation Bcl-2 Bcl-2 Mitochondrion->Bcl-2 Downregulation Caspase-9 Caspase-9 Bax->Caspase-9 Activation Bcl-2->Caspase-9 Inhibition Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, ent-abietane diterpenoids can cause cancer cells to arrest in specific phases of the cell cycle, most notably the G2/M phase. This arrest prevents the cells from progressing through mitosis and dividing. The mechanism involves the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By altering the activity of these proteins, the diterpenoids disrupt the normal progression of the cell cycle, leading to a halt in cell proliferation.

cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Cyclin B1/CDK1 Complex Cyclin B1/CDK1 Complex G2/M Checkpoint Arrest G2/M Checkpoint Arrest M M Cyclin B1/CDK1 Complex->M Promotes Cell Division Cell Division This compound This compound This compound->Cyclin B1/CDK1 Complex Inhibits G1 G1 S S G1->S G2 G2 S->G2 M->Cell Division

Caption: Mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Protocols

The following provides a generalized methodology for assessing the in vitro cytotoxicity of a compound like this compound, based on standard laboratory practices.

Cell Culture

Human cancer cell lines (e.g., A549, MDA-MB-231, MCF7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound (or other test compounds) in DMSO is prepared and serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.

  • MTT Incubation: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Solubilize Formazan Solubilize Formazan Incubate (4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

References

A Guide to the Cross-Validation of Gelomulide N Cytotoxic Activity Across Different Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of the biological activity of Gelomulide N, a diterpenoid with potential therapeutic applications. Given the absence of published inter-laboratory studies on this compound, this document outlines a standardized protocol and workflow to facilitate the comparison of its cytotoxic activity across different research facilities. The aim is to ensure data reproducibility and reliability, which are critical for advancing preclinical drug development.

Proposed Biological Activity for Cross-Validation: Cytotoxicity Assay

Based on the reported activities of related compounds isolated from the Suregada genus, a key biological effect to consider for cross-validation is cytotoxicity against a cancer cell line.[1] This guide proposes the use of a well-characterized and widely available human cancer cell line, such as the A549 lung carcinoma line, for assessing the cytotoxic potency of this compound.

Experimental Protocols

A standardized experimental protocol is paramount for meaningful cross-laboratory comparisons. The following methodology is a composite based on common practices for in vitro cytotoxicity testing.

Cell Culture and Maintenance
  • Cell Line: A549 (human lung carcinoma) cells should be obtained from a certified cell bank to ensure genetic consistency.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells should be passaged upon reaching 80-90% confluency. For experiments, cells should be used within a specified passage number range (e.g., passages 5-20).

Cytotoxicity Assay Protocol (CellTiter 96 AQueous One Solution Assay)
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A series of 5-fold serial dilutions should be prepared in the culture medium to achieve a final concentration range (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.5% DMSO as a vehicle control and wells with untreated cells as a negative control. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Cell Viability Measurement: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well. Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the this compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Data Presentation

Consistent and clear data reporting is essential for cross-laboratory comparisons. The IC50 values from each laboratory should be summarized in a table as shown below.

Laboratory Analyst Date Cell Passage No. IC50 (µM) - Replicate 1 IC50 (µM) - Replicate 2 IC50 (µM) - Replicate 3 Mean IC50 (µM) Standard Deviation
Lab A
Lab B
Lab C

Visualizations

Experimental Workflow for Cross-Validation

The following diagram illustrates a proposed workflow for a cross-validation study of this compound's cytotoxic activity.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Centralized Sourcing of this compound B Distribution to Participating Labs A->B Single Batch C Standardization of Protocol & Cell Line B->C D Independent Execution of Cytotoxicity Assays (Labs A, B, C) C->D E Data Collection (IC50 Values) D->E F Statistical Analysis (e.g., ANOVA) E->F G Comparison of Inter-Laboratory Results F->G

Caption: Proposed workflow for inter-laboratory cross-validation of this compound activity.

Potential Signaling Pathway for Cytotoxicity

While the precise mechanism of action for this compound is not fully elucidated, many cytotoxic compounds induce apoptosis. The diagram below represents a simplified, generalized apoptotic signaling pathway that could be investigated in relation to this compound's effects.

G A This compound B Cellular Stress (e.g., DNA Damage, ER Stress) A->B C Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Caspase-9) E->F G Caspase-3 Activation (Executioner Caspase) F->G H Apoptosis (Cell Death) G->H

Caption: Generalized intrinsic apoptosis pathway potentially induced by cytotoxic compounds.

References

A Comparative Guide to the Structural Activity Relationship of Gelomulide N and its Analogs in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationship (SAR) of Gelomulide N and its analogs, focusing on their cytotoxic effects against cancer cell lines. The information is compiled from recent studies on ent-abietane diterpenoids isolated from the Suregada genus.

Quantitative Data Summary

The cytotoxic activity of this compound analogs and other related ent-abietane diterpenoids are summarized in the tables below. The data is presented as either percentage inhibition at a fixed concentration or as GI50 values, reflecting the concentration required to inhibit cell growth by 50%.

Table 1: Cytotoxicity of this compound Analogs Against Human Melanoma (FM-55-M1) Cells [1][2]

CompoundR1 (C-1)R2 (C-3)R3 (C-7)R4 (C-8, C-14)% Inhibition at 200 μM
Banyangmbolide Aα-OHβ-OAc-β-epoxyNot Reported
Banyangmbolide Bα-OHβ-OAc-8β,14β-diolNot Reported
Banyangmbolide Cα-OHβ-OAc-8β-OH, 14-HNot Reported
Banyangmbolide Dα-OHβ-OAc-14-HNot Reported
Banyangmbolide E-β-OAc=O-48-55%
Gelomulide A----Not Reported
Gelomulide B----48-55%
Gelomulide D----48-55%
Gelomulide O----Not Reported

Note: Banyangmbolide A is a C-1 deacetylated analog of this compound.

Table 2: Cytotoxicity of Related Ent-abietane Diterpenoids [3]

CompoundCancer Cell LineGI50 (μg/mL)
MangiolideRenal (TK10)0.02
Melanoma (UACC62)0.03
Breast (MCF7)0.05
Jolkinolide BRenal (TK10)3.31
Melanoma (UACC62)0.94
Breast (MCF7)2.99

Structural Activity Relationship (SAR) Analysis

  • Substitution at C-7: The presence of a ketone group at the C-7 position, as seen in Banyangmbolide E, appears to be a significant contributor to its cytotoxic activity.[1][2]

  • Modifications at C-8 and C-14: The epoxy group or diol at the C-8 and C-14 positions, present in many of the studied gelomulides, seems to influence cytotoxicity. The activity of Gelomulide B and D, which possess modifications at these positions, suggests their importance.[1][2]

  • The α,β-unsaturated γ-lactone moiety: This feature, common to ent-abietane diterpenoids, is generally considered important for cytotoxic activity. The potent activity of Mangiolide and Jolkinolide B further supports this.[3][4]

  • Acetoxylation: The presence and position of acetate groups, such as at C-1 and C-3, likely modulate the activity, as seen in the variations between the different analogs.

Due to the limited availability of IC50 values for a wide range of this compound analogs, a more detailed quantitative SAR is challenging at this time. However, the data strongly suggests that modifications on rings B and C of the ent-abietane skeleton are critical for cytotoxic potency.

Experimental Protocols

The following is a detailed methodology for a standard MTT assay used to determine the cytotoxicity of compounds like this compound and its analogs.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.

    • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., this compound analog) is prepared in a suitable solvent like DMSO.

    • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

    • The culture medium is removed from the wells and replaced with 100 µL of the medium containing the different concentrations of the test compound.

    • Control wells containing medium with the vehicle (e.g., DMSO) and a known cytotoxic drug (positive control) are also included.

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are then incubated for 4 hours at 37°C in the dark. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key relationships and processes involved in the study of this compound and its analogs.

SAR_Logic Structural Activity Relationship Logic cluster_sar SAR Analysis Core Scaffold Core Scaffold Modifications Modifications Core Scaffold->Modifications Introduce Biological Activity Biological Activity Modifications->Biological Activity Measure SAR Conclusion SAR Conclusion Biological Activity->SAR Conclusion Correlate SAR Conclusion->Modifications Guide further

Caption: Logical flow of a structural activity relationship study.

Experimental_Workflow Cytotoxicity Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis

Caption: General workflow for determining cytotoxicity.

Signaling_Pathway Proposed Cytotoxic Signaling Pathway for Ent-abietane Diterpenoids Gelomulide Analogs Gelomulide Analogs Cellular Stress Cellular Stress Gelomulide Analogs->Cellular Stress NF-kB Pathway Inhibition NF-kB Pathway Inhibition Gelomulide Analogs->NF-kB Pathway Inhibition Mitochondrial Pathway Mitochondrial Pathway Cellular Stress->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Decreased Pro-survival Proteins Decreased Pro-survival Proteins NF-kB Pathway Inhibition->Decreased Pro-survival Proteins Decreased Pro-survival Proteins->Apoptosis

Caption: A proposed signaling pathway for cytotoxicity.

References

A Comparative Analysis of the Bioactivity of Gelomulide N and Gelomulide K

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activity of two related diterpenoids, Gelomulide N and Gelomulide K. The information is compiled from published experimental data to assist researchers in evaluating their potential for further investigation and development.

Summary of Cytotoxic Activity

Gelomulide K has demonstrated moderate cytotoxic activity against a panel of human cancer cell lines. In contrast, current published data from the primary comparative study did not indicate significant cytotoxic activity for this compound under the tested conditions. The inhibitory concentrations (IC50) for Gelomulide K are summarized in the table below.

CompoundCell LineCancer TypeIC50 (µM)
Gelomulide K A549Lung Carcinoma21.6
MCF7Breast Carcinoma29.8
MDA-MB-231Breast Carcinoma25.4
HepG2Hepatocellular Carcinoma10.5
This compound A549, MCF7, MDA-MB-231, HepG2-No significant activity reported

Experimental Protocols

The cytotoxicity data presented above was obtained using a Sulforhodamine B (SRB) assay. The detailed methodology is as follows:

Cell Lines and Culture:

  • Human lung carcinoma (A549), breast carcinoma (MCF7 and MDA-MB-231), and hepatocellular carcinoma (HepG2) cell lines were used.

  • Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cultures were incubated at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (Sulforhodamine B Assay):

  • Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells were then exposed to various concentrations of Gelomulide K and this compound for 48 hours.

  • Following treatment, the cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • The plates were washed with distilled water and air-dried.

  • Cells were stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid for 30 minutes.

  • Unbound dye was removed by washing with 1% acetic acid.

  • The protein-bound dye was solubilized with 10 mM Tris base.

  • The absorbance was measured at 562 nm using a microplate reader.

  • The IC50 values, representing the concentration of the compound that inhibited cell growth by 50%, were calculated from dose-response curves.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps of the Sulforhodamine B (SRB) assay used to determine the cytotoxic activity of Gelomulide K and this compound.

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (A549, MCF7, MDA-MB-231, HepG2) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Addition of Gelomulide K & N seeding->treatment incubation 48h Incubation treatment->incubation fixation Cell Fixation (10% TCA) incubation->fixation staining Staining (0.4% SRB) fixation->staining wash Washing (1% Acetic Acid) staining->wash solubilization Dye Solubilization (10 mM Tris) wash->solubilization readout Absorbance Reading (562 nm) solubilization->readout calculation IC50 Calculation readout->calculation

Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Signaling Pathway Context

While the direct molecular targets of Gelomulide K and N have not been fully elucidated in the primary literature, their cytotoxic effects suggest a potential interference with fundamental cellular processes. A simplified, hypothetical signaling pathway illustrating potential points of action for a cytotoxic compound is provided below. This diagram is for conceptual understanding and does not represent experimentally confirmed mechanisms for these specific gelomulides.

Hypothetical_Pathway cluster_signal Signaling Cascade cluster_nucleus Nuclear Events cluster_cell_cycle Cell Cycle Progression cluster_inhibition Potential Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression (e.g., Cyclins) transcription_factors->gene_expression cell_cycle Cell Cycle Progression gene_expression->cell_cycle proliferation Cell Proliferation cell_cycle->proliferation cytotoxic_compound Cytotoxic Compound (e.g., Gelomulide K) cytotoxic_compound->raf cytotoxic_compound->cell_cycle apoptosis Apoptosis cytotoxic_compound->apoptosis

Hypothetical signaling pathway and potential cytotoxic intervention points.

In Vivo Validation of Novel Anti-Tumor Agents: A Comparative Analysis of Gelomulide N and Established Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective anti-tumor agents is a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new cancer therapeutics. This guide provides a comparative overview of the pre-clinical validation of Gelomulide N, a recently identified diterpenoid, alongside two well-stadulidied natural compounds with proven anti-tumor efficacy: Nimbolide and Curcumin.

Due to the early stage of research, in vivo data for this compound is not yet available. Therefore, this guide will utilize in vitro cytotoxicity data from closely related Gelomulides as a proxy to assess its potential. This will be contrasted with the established in vivo anti-tumor effects and mechanisms of action of Nimbolide and Curcumin to provide a framework for the potential future validation of this compound.

Comparative Analysis of Anti-Tumor Activity

The following tables summarize the available data on the anti-tumor activity of Gelomulides, Nimbolide, and Curcumin. It is important to note the distinction between the in vitro data available for Gelomulides and the extensive in vivo data for the comparator compounds.

Table 1: In Vitro Cytotoxicity of Gelomulide Congeners

CompoundCancer Cell LineCell Line TypeIC50 (µM)
Gelomulide KMDA-MB-231Breast Cancer25.30
BT474Breast Cancer> 30
MCF-7Breast Cancer37.84
MDA-MB-468Breast Cancer> 30
SKBR3Breast Cancer> 30
Gelomulide K & MA549Lung Cancer10.5 - 29.8
MDA-MB-231Breast Cancer10.5 - 29.8
MCF7Breast Cancer10.5 - 29.8
HepG2Liver Cancer10.5 - 29.8

Data for this compound is not available. Data for closely related Gelomulides K and M, isolated from the same genus Suregada, are presented as an indication of potential bioactivity.[1]

Table 2: In Vivo Anti-Tumor Efficacy of Comparator Compounds

CompoundAnimal ModelCancer TypeDosage & AdministrationTumor Growth InhibitionReference
NimbolideHamsterOral Carcinogenesis (DMBA-induced)Not specifiedSignificant reduction in tumor growth[2]
MouseColon Cancer XenograftNot specifiedSuppression of tumor growth[2]
CurcuminMouseStomach & Lung CancerNot specified (in floating tablets)Significant inhibition of tumor growth[3]
MouseMelanoma (B16-R)Not specifiedSubstantial inhibition of tumor growth (in combination)[4]
NanocurcuminMouseEhrlich Ascites Carcinoma40 µg/ml59.8% reduction in tumor size[5]

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms by which an anti-tumor compound exerts its effects is critical for its development. While the specific pathways targeted by this compound are yet to be elucidated, the known mechanisms of Nimbolide and Curcumin offer insights into potential avenues of investigation.

Nimbolide: This limonoid from the neem tree has been shown to modulate multiple signaling pathways implicated in cancer progression.[1][6][7][8][9] Key targets include:

  • NF-κB Pathway: Nimbolide inhibits the activation of NF-κB, a transcription factor that promotes inflammation, cell survival, and proliferation.[7][10]

  • PI3K/Akt/mTOR Pathway: It interferes with this critical survival pathway, leading to the induction of apoptosis.[6][7]

  • MAPK Pathway: Nimbolide can abrogate the MAPK signaling cascade, which is involved in cell proliferation and differentiation.[6]

  • Wnt/β-catenin Pathway: It has been shown to inhibit this pathway, which is often dysregulated in cancer.[1]

Curcumin: The active component of turmeric, curcumin, is a pleiotropic molecule that interacts with a wide array of molecular targets.[11][12][13][14][15] Its anti-tumor effects are mediated through the modulation of:

  • NF-κB Pathway: Curcumin is a potent inhibitor of NF-κB activation, thereby downregulating the expression of genes involved in inflammation, cell survival, and angiogenesis.[12]

  • PI3K/Akt Pathway: It has been found to inhibit the PI3K/Akt signaling pathway in various cancer cells.[12][14]

  • JAK/STAT Pathway: Curcumin can suppress the activation of the JAK/STAT pathway, which plays a crucial role in cancer cell proliferation and survival.[12]

  • Wnt/β-catenin Pathway: It has been demonstrated to downregulate key components of this pathway.[12]

Experimental Protocols for In Vivo Validation

To ascertain the anti-tumor effects of a novel compound like this compound in a living organism, a robust and well-defined experimental protocol is essential. A standard approach involves the use of xenograft models in immunocompromised mice.

Protocol: Xenograft Mouse Model for In Vivo Anti-Tumor Efficacy Study

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer) are cultured under standard sterile conditions in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Six-to-eight-week-old female athymic nude mice (nu/nu) are used. The animals are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Cell Implantation: A suspension of 1 x 10^6 to 10 x 10^6 cancer cells in 100-200 µL of sterile phosphate-buffered saline (PBS) or Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored every 2-3 days using a digital caliper. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Protocol:

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to treatment and control groups (n=8-10 mice per group).

    • The test compound (e.g., this compound) is formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline).

    • The compound is administered to the treatment group via a clinically relevant route, such as intraperitoneal (i.p.) injection or oral gavage, at predetermined doses and schedules (e.g., daily or every other day for 2-3 weeks).

    • The control group receives the vehicle only. A positive control group treated with a standard-of-care chemotherapeutic agent (e.g., cisplatin or paclitaxel) can also be included.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are recorded throughout the study.

    • At the end of the treatment period, the mice are euthanized, and the tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated as a percentage.

  • Toxicity Assessment: Animal well-being is monitored daily. Signs of toxicity such as weight loss, behavioral changes, or ruffled fur are recorded. Organ tissues may be collected for histopathological analysis.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effects.

Visualizing the Path Forward: Workflows and Pathways

To better illustrate the process of in vivo validation and the potential mechanisms of action, the following diagrams are provided.

G cluster_preclinical In Vitro & In Silico Analysis cluster_invivo In Vivo Validation Compound Identification\n(this compound) Compound Identification (this compound) In Vitro Cytotoxicity\n(IC50 Determination) In Vitro Cytotoxicity (IC50 Determination) Compound Identification\n(this compound)->In Vitro Cytotoxicity\n(IC50 Determination) Mechanism of Action Studies\n(e.g., Apoptosis, Cell Cycle) Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) In Vitro Cytotoxicity\n(IC50 Determination)->Mechanism of Action Studies\n(e.g., Apoptosis, Cell Cycle) Animal Model Selection\n(e.g., Xenograft) Animal Model Selection (e.g., Xenograft) Mechanism of Action Studies\n(e.g., Apoptosis, Cell Cycle)->Animal Model Selection\n(e.g., Xenograft) Tumor Implantation Tumor Implantation Animal Model Selection\n(e.g., Xenograft)->Tumor Implantation Treatment Administration\n(this compound vs. Control) Treatment Administration (this compound vs. Control) Tumor Implantation->Treatment Administration\n(this compound vs. Control) Tumor Growth Monitoring Tumor Growth Monitoring Treatment Administration\n(this compound vs. Control)->Tumor Growth Monitoring Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Tumor Growth Monitoring->Efficacy & Toxicity Assessment Further Pre-clinical Development Further Pre-clinical Development Efficacy & Toxicity Assessment->Further Pre-clinical Development

Caption: Workflow for the in vivo validation of a novel anti-tumor compound.

Caption: The PI3K/Akt signaling pathway, a potential target for this compound.

Conclusion

This compound, as a member of the anti-tumor-associated class of ent-abietane diterpenoids, presents an intriguing candidate for further investigation. The available in vitro data on its congeners suggest a potential for cytotoxicity against various cancer cell lines. To validate its therapeutic potential, comprehensive in vivo studies are imperative. By following established protocols, such as the xenograft mouse model, and by investigating its impact on key cancer-related signaling pathways like PI3K/Akt and NF-κB, the anti-tumor profile of this compound can be thoroughly characterized. The well-documented in vivo efficacy and mechanisms of action of compounds like Nimbolide and Curcumin provide a valuable roadmap for the preclinical development of this novel natural product. Future research should focus on obtaining robust in vivo data to ascertain the true potential of this compound as a viable anti-tumor agent.

References

Gelomulide N: A Comparative Analysis of an ent-Abietane Diterpenoid in the Context of Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents from natural sources, the ent-abietane diterpenoids have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative analysis of Gelomulide N, an ent-abietane diterpenoid isolated from Gelonium aequoreum, against other structurally related compounds, focusing on their cytotoxic effects against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural products.

Introduction to this compound and ent-Abietane Diterpenoids

This compound belongs to the extensive family of ent-abietane diterpenoids, a group of naturally occurring C20 compounds characterized by a tricyclic carbon skeleton. These compounds have been isolated from various plant genera, including Suregada (formerly Gelonium) and Euphorbia, and have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

This compound was first isolated from a dichloromethane-soluble extract of Gelonium aequoreum.[1] While its specific cytotoxic activity has not been extensively reported, a study on a series of seventeen ent-abietane diterpenes, including this compound, indicated that some members of this family, such as Gelomulide K and M, exhibit moderate cytotoxicity against several human cancer cell lines.[1][2] This has prompted further interest in the potential of this compound and its analogs as anticancer agents.

Comparative Cytotoxicity of ent-Abietane Diterpenoids

To provide a clear perspective on the potential of this compound, this section presents a comparative summary of the cytotoxic activities of various ent-abietane diterpenoids against a panel of human cancer cell lines. The data, presented in the tables below, are compiled from multiple independent studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxicity of Gelomulides and Related ent-Abietane Diterpenoids from Suregada Species

CompoundCancer Cell LineIC50 (µM)Source SpeciesReference
Gelomulide K A549 (Lung)>40Gelonium aequoreum[1]
MDA-MB-231 (Breast)29.8Gelonium aequoreum[1]
MCF7 (Breast)10.5Gelonium aequoreum[1]
HepG2 (Liver)>40Gelonium aequoreum[1]
Gelomulide M A549 (Lung)26.4Gelonium aequoreum[1]
MDA-MB-231 (Breast)18.7Gelonium aequoreum[1]
MCF7 (Breast)11.2Gelonium aequoreum[1]
HepG2 (Liver)20.3Gelonium aequoreum[1]
Banyangmbolide A FM-55-M1 (Melanoma)>200Suregada occidentalis[3]
Banyangmbolide C FM-55-M1 (Melanoma)>200Suregada occidentalis[3]
Banyangmbolide E FM-55-M1 (Melanoma)~55% inhibition at 200 µMSuregada occidentalis[3]
Gelomulide A FM-55-M1 (Melanoma)>200Suregada occidentalis[3]
Gelomulide B FM-55-M1 (Melanoma)~52% inhibition at 200 µMSuregada occidentalis[3]
Gelomulide D FM-55-M1 (Melanoma)~48% inhibition at 200 µMSuregada occidentalis[3]
Gelomulide O FM-55-M1 (Melanoma)>200Suregada occidentalis[3]

Table 2: Cytotoxicity of ent-Abietane Diterpenoids from Euphorbia Species

CompoundCancer Cell LineIC50 (µM)Source SpeciesReference
Euphonoid H C4-2B (Prostate)5.52 ± 0.65Euphorbia fischeriana[4]
C4-2B/ENZR (Prostate)4.16 ± 0.42Euphorbia fischeriana[4]
PC-3 (Prostate)> 20Euphorbia fischeriana[4]
22Rv1 (Prostate)> 20Euphorbia fischeriana[4]
LNCaP (Prostate)> 20Euphorbia fischeriana[4]
Euphonoid I C4-2B (Prostate)4.49 ± 0.78Euphorbia fischeriana[4]
C4-2B/ENZR (Prostate)5.74 ± 0.45Euphorbia fischeriana[4]
PC-3 (Prostate)12.45 ± 3.24Euphorbia fischeriana[4]
22Rv1 (Prostate)10.33 ± 1.15Euphorbia fischeriana[4]
LNCaP (Prostate)9.87 ± 2.56Euphorbia fischeriana[4]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or other diterpenoids). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Plausible Mechanisms of Action and Signaling Pathways

While the specific molecular targets of this compound have not been elucidated, studies on other ent-abietane and related diterpenoids provide insights into their potential mechanisms of action.

Induction of Apoptosis

A common mechanism by which many cytotoxic natural products exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Some ent-kaurane diterpenoids, which are structurally related to ent-abietanes, have been shown to induce apoptosis in cancer cells. This process is often characterized by DNA fragmentation and the activation of caspases, a family of proteases that execute the apoptotic program.

Modulation of Key Signaling Pathways

Several signaling pathways that are critical for cancer cell survival, proliferation, and metastasis have been identified as potential targets for diterpenoids.

  • NF-κB Pathway: The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of inflammation and cell survival. Its aberrant activation is a hallmark of many cancers. Some diterpenoids have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.

  • PI3K/Akt and ERK Pathways: The PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways are crucial for cell growth, proliferation, and survival. Dysregulation of these pathways is common in cancer. Studies on certain abietane diterpenoids have demonstrated their ability to inhibit the PI3K/Akt and ERK signaling pathways, leading to a reduction in viral replication, and this mechanism could potentially be relevant to their anticancer effects.

dot

plausible_mechanism cluster_diterpenoid ent-Abietane Diterpenoid (e.g., this compound) cluster_pathways Potential Cellular Targets cluster_effects Cellular Outcomes Gelomulide_N This compound PI3K_Akt PI3K/Akt Pathway Gelomulide_N->PI3K_Akt Inhibition ERK ERK Pathway Gelomulide_N->ERK Inhibition NF_kB NF-κB Pathway Gelomulide_N->NF_kB Inhibition Proliferation Decreased Proliferation PI3K_Akt->Proliferation ERK->Proliferation NF_kB->Proliferation Apoptosis Induction of Apoptosis NF_kB->Apoptosis Inhibition of anti-apoptotic genes

Caption: Plausible mechanism of action for this compound.

dot

experimental_workflow Cell_Culture 1. Seed Cancer Cells in 96-well plate Compound_Treatment 2. Treat with This compound / Diterpenoids Cell_Culture->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay 4. Add MTT Reagent & Incubate Incubation->MTT_Assay Solubilization 5. Solubilize Formazan Crystals MTT_Assay->Solubilization Measurement 6. Measure Absorbance at 570 nm Solubilization->Measurement Analysis 7. Calculate IC50 values Measurement->Analysis

Caption: Workflow of the MTT cytotoxicity assay.

Conclusion

This compound represents an intriguing member of the ent-abietane diterpenoid family. While quantitative data on its cytotoxic activity remains to be fully elucidated, the demonstrated bioactivity of its structural analogs suggests that it warrants further investigation as a potential anticancer agent. The comparative data presented in this guide highlight the diverse and potent cytotoxic effects of ent-abietane diterpenoids from various natural sources. Future research should focus on determining the specific IC50 values of this compound against a broad panel of cancer cell lines and elucidating its precise molecular mechanisms of action. Such studies will be crucial in unlocking the full therapeutic potential of this and other related natural products.

References

A Researcher's Guide to Gelomulide N Extraction: A Comparative Analysis of Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to potential therapeutic. Gelomulide N, a promising diterpenoid found in plants of the Suregada genus, has garnered interest for its potential pharmacological activities. This guide provides a comparative overview of various extraction methods for this compound, offering detailed experimental protocols and a framework for evaluating their efficacy.

While direct comparative studies on this compound extraction are limited in published literature, this guide synthesizes established methodologies for diterpenoid extraction and general principles of modern extraction techniques. By presenting a hypothetical comparative dataset, we aim to illustrate the potential outcomes of such a study and guide researchers in selecting the most appropriate method for their objectives.

Comparing Extraction Methodologies: A Quantitative Overview

The selection of an extraction method is a trade-off between yield, purity, cost, and environmental impact. The following table presents a hypothetical comparison of different extraction techniques for this compound from Suregada plant material. This data is illustrative and would need to be confirmed by experimental studies.

Extraction MethodSolvent SystemTemperature (°C)Extraction TimeCrude Yield (%)This compound Purity (%)Solvent Consumption (L/100g)Energy Consumption
Maceration Dichloromethane:Methanol (1:1)2572 hours5.21.52.0Low
Soxhlet Extraction Ethyl Acetate7724 hours7.82.11.5High
Ultrasound-Assisted Extraction (UAE) Ethanol451 hour6.51.81.0Medium
Microwave-Assisted Extraction (MAE) Ethanol:Water (70:30)8015 minutes7.12.00.8High
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with Ethanol co-solvent502 hours4.33.50.2High

Experimental Protocols: A Step-by-Step Guide

Detailed and reproducible protocols are the cornerstone of scientific research. Below are methodologies for the extraction of this compound using various techniques, adapted from established procedures for diterpenoid isolation.[1][2][3]

Plant Material Preparation
  • Source: Leaves of Suregada aequorea or other this compound-containing species.

  • Preparation: Air-dry the plant material at room temperature for 7-10 days until brittle. Grind the dried material into a fine powder (40-60 mesh) using a mechanical grinder. Store the powder in an airtight container in a cool, dark place.

Conventional Extraction Methods
  • Weigh 100 g of powdered plant material and place it in a large Erlenmeyer flask.

  • Add 1 L of dichloromethane:methanol (1:1 v/v) to the flask, ensuring the powder is fully submerged.

  • Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Re-macerate the plant residue twice more with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Place 50 g of powdered plant material into a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 500 mL of ethyl acetate and connect it to the Soxhlet extractor and a condenser.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material.

  • Allow the extraction to proceed for 24 hours.

  • After extraction, cool the apparatus and concentrate the solvent in the round-bottom flask using a rotary evaporator to yield the crude extract.

Modern Extraction Methods
  • Place 20 g of powdered plant material in a 500 mL beaker.

  • Add 200 mL of ethanol to the beaker.

  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.

  • Sonciate at a frequency of 40 kHz and a power of 300 W for 1 hour at a constant temperature of 45°C.

  • Filter the mixture and concentrate the filtrate using a rotary evaporator.

  • Place 10 g of powdered plant material into a microwave-safe extraction vessel.

  • Add 100 mL of 70% aqueous ethanol.

  • Place the vessel in a microwave extractor.

  • Irradiate at 500 W for 15 minutes, maintaining the temperature at 80°C.

  • After extraction, allow the vessel to cool, then filter the contents.

  • Concentrate the filtrate using a rotary evaporator.

  • Load 100 g of powdered plant material into the extraction vessel of a supercritical fluid extractor.

  • Set the extraction parameters: pressure at 300 bar and temperature at 50°C.

  • Pump supercritical CO₂ through the vessel at a flow rate of 20 g/min .

  • Introduce ethanol as a co-solvent at a rate of 2 mL/min.

  • Perform the extraction for 2 hours.

  • The extracted material is collected in a separator by reducing the pressure, allowing the CO₂ to return to a gaseous state and leaving the extract behind.

Visualizing the Path to Pure this compound

The journey from crude plant material to isolated this compound involves a series of logical steps. The following diagrams illustrate a general workflow for the extraction and purification process.

Extraction_Workflow Plant_Material Powdered Suregada Plant Material Extraction Extraction (Maceration, Soxhlet, UAE, MAE, or SFE) Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification_Workflow Crude_Extract Crude Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of this compound-rich Fractions TLC_Analysis->Pooling Further_Purification Further Purification (e.g., Preparative HPLC) Pooling->Further_Purification Pure_Gelomulide_N Pure this compound Further_Purification->Pure_Gelomulide_N

References

A Head-to-Head Comparison of Gelomulide N and Jolkinolide B: Diterpenoids with Anticancer Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product drug discovery, diterpenoids have emerged as a promising class of compounds with diverse biological activities. Among these, Gelomulide N and Jolkinolide B, both belonging to the ent-abietane diterpenoid family, have garnered interest for their potential as anticancer agents. This guide provides a comprehensive head-to-head comparison of their chemical properties, biological activities, and mechanisms of action, supported by available experimental data. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the current understanding of these two compounds.

Overview and Chemical Properties

This compound and Jolkinolide B share a common ent-abietane core structure but differ in their origins and chemical substitutions.

This compound is a diterpenoid isolated from the leaves of Suregada glomerulata (Bl.) Baill. (also known as Gelonium aequoreum).[1][2][3] Its molecular formula is C24H32O7, with a molecular weight of 432.51 g/mol .[2][4][5]

Jolkinolide B is an ent-abietane-type diterpenoid first discovered in Euphorbia jolkini and is a significant active component in several toxic Euphorbia plants, including the roots of Euphorbia fischeriana Steud.[6][7][8][9][10] It has a molecular formula of C20H26O4 and a molecular weight of 330.42 g/mol .[11][12]

FeatureThis compoundJolkinolide B
Source Suregada glomerulata (Bl.) Baill.[1][2]Euphorbia jolkini, Euphorbia fischeriana Steud[6][9]
Chemical Class ent-abietane diterpenoident-abietane-type diterpenoid[9]
Molecular Formula C24H32O7[2][4]C20H26O4[11][12]
Molecular Weight 432.51 g/mol [2][4]330.42 g/mol [11]

Biological Activity and Cytotoxicity

While both compounds have been investigated for their anticancer properties, the extent of research and available quantitative data differ significantly. Jolkinolide B is a well-studied compound with a broad spectrum of reported biological activities, whereas the biological profile of this compound is less characterized.

Jolkinolide B demonstrates a wide range of pharmacological effects, including anticancer, anti-inflammatory, anti-osteoporosis, and anti-tuberculosis activities.[6][9] Its anticancer effects are the most extensively studied, with demonstrated activity against various cancer cell lines. Jolkinolide B has been shown to induce apoptosis in cancer cells and inhibit tumor growth.[7][8][13] For instance, it has been reported to suppress the proliferation of MKN45 gastric cancer cells both in vitro and in vivo.[5][14] Furthermore, it exhibits anti-metastatic potential by inhibiting cell adhesion and invasion in breast cancer cells.[15] In bladder cancer, Jolkinolide B has been shown to sensitize cancer cells to mTOR inhibitors.[11]

Due to the limited publicly available quantitative data for this compound, a direct comparison of cytotoxic potency with Jolkinolide B through IC50 values is not feasible at this time.

Mechanism of Action and Signaling Pathways

The disparity in the research focus on these two compounds is most evident in the understanding of their mechanisms of action. The signaling pathways affected by Jolkinolide B have been extensively investigated, while the molecular targets of this compound remain to be elucidated.

This compound: The mechanism of action for this compound's cytotoxic activity has not yet been reported.

Jolkinolide B: The anticancer effects of Jolkinolide B are attributed to its ability to modulate multiple signaling pathways crucial for cancer cell survival and proliferation.[6] Key targeted pathways include:

  • JAK/STAT Pathway: Jolkinolide B has been shown to inhibit the JAK/STAT signaling pathway, which is frequently overactivated in cancer cells and plays a critical role in oncogenesis.[3][4][6] It can suppress the activation of STAT3, a key transcription factor in this pathway.[3]

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Jolkinolide B has been demonstrated to downregulate the PI3K/Akt pathway in breast cancer cells.[16][17] It also shows synergistic effects with mTOR inhibitors in bladder cancer by dually inhibiting Akt signaling and autophagy.[11]

  • NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation and cancer. Jolkinolide B has been reported to inhibit this pathway, contributing to its anti-inflammatory and anticancer activities.[6]

  • Glycolysis and Mitochondrial Apoptosis Pathway: Jolkinolide B can induce apoptosis in cancer cells by altering glycolysis and targeting the mitochondrial pathway.[13] It has also been shown to activate the ATR-CHK1-CDC25A-Cdk2 signaling pathway in response to DNA damage, leading to cell cycle arrest and apoptosis in gastric cancer cells.[5][14]

Signaling Pathways Modulated by Jolkinolide B

JolkinolideB_Pathways cluster_JolkinolideB Jolkinolide B cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes JolkinolideB Jolkinolide B JAK_STAT JAK/STAT Pathway JolkinolideB->JAK_STAT PI3K_Akt PI3K/Akt/mTOR Pathway JolkinolideB->PI3K_Akt NF_kB NF-κB Pathway JolkinolideB->NF_kB Apoptosis Apoptosis JAK_STAT->Apoptosis ReducedProliferation Reduced Proliferation JAK_STAT->ReducedProliferation PI3K_Akt->Apoptosis CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest PI3K_Akt->ReducedProliferation NF_kB->ReducedProliferation

Caption: Jolkinolide B inhibits key oncogenic signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of compounds like this compound and Jolkinolide B.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Jolkinolide B) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate24h Incubate 24h SeedCells->Incubate24h AddCompound Add Test Compound Incubate24h->AddCompound IncubateXh Incubate 24-72h AddCompound->IncubateXh AddMTT Add MTT Reagent IncubateXh->AddMTT Incubate4h Incubate 2-4h AddMTT->Incubate4h AddSolubilizer Add Solubilization Solution Incubate4h->AddSolubilizer ReadAbsorbance Measure Absorbance AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50 End End CalculateIC50->End

Caption: Workflow of the MTT cytotoxicity assay.

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression and phosphorylation status.

Protocol:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total Akt, phospho-Akt, total PI3K, phospho-PI3K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor.

Protocol:

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with the test compound and/or an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Conclusion

This compound and Jolkinolide B are both ent-abietane diterpenoids with potential anticancer activities. However, the current body of research is heavily skewed towards Jolkinolide B, which has been shown to possess a broad range of biological effects and to modulate multiple key oncogenic signaling pathways, including the JAK/STAT, PI3K/Akt/mTOR, and NF-κB pathways. In contrast, while this compound has demonstrated cytotoxic activity against some cancer cell lines, there is a significant lack of quantitative data and mechanistic studies.

For researchers and drug development professionals, Jolkinolide B represents a more characterized lead compound with multiple validated targets for anticancer therapy. Further investigation into this compound is warranted to determine its specific molecular targets and to quantify its cytotoxic potency, which would enable a more direct and comprehensive comparison with Jolkinolide B and other related diterpenoids. The development of both compounds as potential therapeutic agents will depend on more extensive preclinical and eventually clinical evaluations.

References

A Comparative Guide to Validating the Purity of Natural versus Synthetic Gelomulide N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity validation of Gelomulide N derived from natural sources versus a hypothetically synthesized version. It outlines the distinct impurity profiles expected from each source and details the experimental protocols for robust purity assessment.

This compound is a naturally occurring ent-abietane diterpenoid isolated from the leaves of Suregada glomerulata.[1][2] Like other related diterpenoids, it has demonstrated cytotoxic activities against various cancer cell lines, making it a compound of interest for drug development.[1][2][3][4] While a total synthesis of this compound has not been formally reported, this guide will address the purity validation from both a natural product isolation and a hypothetical synthetic chemistry perspective, as the impurity profiles would be inherently different.

Experimental Protocols for Purity Validation

The purity of both natural and synthetic this compound can be determined using a combination of chromatographic and spectroscopic techniques. These methods are essential for identifying and quantifying the principal compound as well as any impurities.

1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate this compound from impurities and quantify its purity.

  • Methodology:

    • Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

    • Column: A C18 reverse-phase column is a common choice for separating diterpenoids.

    • Mobile Phase: A gradient of water and acetonitrile or methanol is often employed. The specific gradient profile would need to be optimized.

    • Detection: UV detection at a wavelength where this compound has significant absorbance.

    • Sample Preparation: Accurately weighed samples of natural or synthetic this compound are dissolved in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Analysis: The percentage purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound and identify the mass of any impurities.

  • Methodology:

    • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.

    • Ionization: Electrospray ionization (ESI) is a common technique for diterpenoids.

    • Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. Additional peaks will indicate the presence of impurities, and their mass-to-charge ratio can provide clues to their identity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound and identify and quantify impurities.

  • Methodology:

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments:

      • ¹H NMR: To identify and quantify the compound and any proton-containing impurities.

      • ¹³C NMR: To confirm the carbon skeleton of the molecule.

      • 2D NMR (e.g., COSY, HSQC, HMBC): To confirm the complete chemical structure.

    • Quantitative NMR (qNMR): This technique can be used for an absolute purity determination by comparing the integral of a signal from this compound to the integral of a certified internal standard of known concentration.[5]

Data Presentation: Comparative Purity Analysis

The following table summarizes the expected purity data for natural and hypothetically synthetic this compound. The values for the synthetic sample are illustrative, as a published synthesis is not available.

ParameterNatural this compoundSynthetic this compound (Hypothetical)
Purity (by HPLC) Typically >95% after purificationPotentially >98% after rigorous purification
Major Impurities Related natural products (other Gelomulides), isomers, degradation products.Reagents, starting materials, by-products from side reactions, stereoisomers.
Molecular Weight Confirmation (by MS) ConfirmedConfirmed
Structural Confirmation (by NMR) ConfirmedConfirmed
Expected Impurity Profiles
  • Natural this compound: The primary impurities are likely to be other structurally related diterpenoids that are co-extracted from the plant material. These can be challenging to separate due to their similar chemical properties.

  • Synthetic this compound: The impurity profile would be dictated by the synthetic route. Potential impurities include unreacted starting materials, reagents, catalysts, and by-products formed during the synthesis. The stereochemical purity would also be a critical factor to assess, as incorrect stereoisomers could be formed.

Visualizations

Experimental Workflow for Purity Validation

G Experimental Workflow for Purity Validation of this compound cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Natural Natural Product Isolation & Purification HPLC HPLC Analysis (Purity Assessment) Natural->HPLC LCMS LC-MS Analysis (Molecular Weight Confirmation) Natural->LCMS NMR NMR Spectroscopy (Structural Elucidation & qNMR) Natural->NMR Synthetic Synthetic Product Purification Synthetic->HPLC Synthetic->LCMS Synthetic->NMR Purity Purity Calculation HPLC->Purity Impurity Impurity Profiling LCMS->Impurity NMR->Impurity Report Final Purity Report Purity->Report Impurity->Report

Caption: Workflow for the purity validation of this compound.

Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity

Many cytotoxic diterpenoids exert their effects by inducing apoptosis through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential (MMP).[6]

G Hypothesized Signaling Pathway for this compound Cytotoxicity GelomulideN This compound Cell Cancer Cell GelomulideN->Cell ROS Increased ROS Production Cell->ROS Mitochondrion Mitochondrial Dysfunction ROS->Mitochondrion MMP Loss of Mitochondrial Membrane Potential Mitochondrion->MMP Caspases Caspase Activation MMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A potential signaling pathway for this compound's cytotoxic effects.

References

Unveiling the Therapeutic Potential of Gelomulide N and Related Diterpenoids: A Comparative Analysis of Cytotoxicity in Cancerous and Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of research highlights the potential of ent-abietane diterpenoids, a class of natural compounds, as selective anti-cancer agents. This guide provides a comparative analysis of the cytotoxic effects of these compounds, with a focus on Gelomulide N and its analogs, on cancerous versus normal cells. The data presented underscores the promise of this compound class for the development of targeted cancer therapies with potentially reduced side effects.

Differential Cytotoxicity: A Key to Safer Cancer Treatment

A critical challenge in cancer chemotherapy is the indiscriminate toxicity of many drugs, which affects both cancerous and healthy cells, leading to severe side effects. The ideal chemotherapeutic agent would exhibit high toxicity towards cancer cells while sparing normal cells. Recent studies on ent-abietane diterpenoids, including this compound, suggest that some members of this family may possess this desirable characteristic of differential cytotoxicity.

This compound, isolated from Suregada glomerulata, has demonstrated moderate cytotoxic activity against a range of human cancer cell lines, including lung (A549), breast (MDA-MB-231 and MCF7), and liver (HepG2) cancer cells.[1] While comprehensive data on its effects on normal, non-cancerous cells is still emerging, studies on closely related ent-abietane diterpenoids offer compelling evidence of selective cytotoxicity.

Comparative Analysis of Cytotoxicity

To illustrate the differential effects of this compound class, we present data from a study on three other ent-abietane diterpenoids: fischerianoids A, B, and C, isolated from Euphorbia fischeriana. These compounds were tested against a panel of human cancer cell lines and a normal human colon epithelial cell line (NCM460).

CompoundCell LineCell TypeIC50 (µM)
Fischerianoid A HL-60Acute Leukemia8.50 ± 0.13
MM-231Breast Cancer> 40
SMMC-7721Hepatic Cancer18.34 ± 0.25
A-549Lung Cancer25.61 ± 0.17
HEP3BHepatic Cancer35.52 ± 0.08
SW-480Colon Cancer> 40
NCM460 Normal Colon Epithelial > 40
Fischerianoid B HL-60Acute Leukemia10.22 ± 0.09
MM-231Breast Cancer> 40
SMMC-7721Hepatic Cancer22.18 ± 0.11
A-549Lung Cancer30.15 ± 0.21
HEP3BHepatic Cancer> 40
SW-480Colon Cancer> 40
NCM460 Normal Colon Epithelial > 40
Fischerianoid C HL-60Acute Leukemia9.76 ± 0.15
MM-231Breast Cancer> 40
SMMC-7721Hepatic Cancer15.88 ± 0.07
A-549Lung Cancer28.93 ± 0.13
HEP3BHepatic Cancer> 40
SW-480Colon Cancer> 40
NCM460 Normal Colon Epithelial > 40

Data sourced from a study on fischerianoids A-C.[1] The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that fischerianoids A, B, and C exhibit selective cytotoxicity against the HL-60 and SMMC-7721 cancer cell lines, with IC50 values in the micromolar range.[1] Crucially, these compounds showed no obvious cytotoxicity against the normal NCM460 colon cell line at concentrations up to 40 µM.[1] This selectivity suggests a therapeutic window where these compounds could effectively target cancer cells with minimal impact on normal tissues.

Mechanism of Action: Inducing Programmed Cell Death (Apoptosis)

The primary mechanism by which many cytotoxic anticancer agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. While the specific signaling pathways activated by this compound are still under investigation, a common pathway for apoptosis induction by natural products involves the activation of a cascade of enzymes called caspases.

cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound Pro-apoptotic proteins (Bax, Bak) Pro-apoptotic proteins (Bax, Bak) This compound->Pro-apoptotic proteins (Bax, Bak) Activates Anti-apoptotic proteins (Bcl-2, Bcl-xL) Anti-apoptotic proteins (Bcl-2, Bcl-xL) This compound->Anti-apoptotic proteins (Bcl-2, Bcl-xL) Inhibits Mitochondrion Mitochondrion Pro-apoptotic proteins (Bax, Bak)->Mitochondrion Promotes pore formation Anti-apoptotic proteins (Bcl-2, Bcl-xL)->Mitochondrion Inhibits pore formation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Recruits Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Pro-caspase-9->Apoptosome Forms Pro-caspase-3 Pro-caspase-3 Caspase-9->Pro-caspase-3 Cleaves & Activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

This diagram illustrates a plausible intrinsic pathway of apoptosis. This compound may promote the activity of pro-apoptotic proteins while inhibiting anti-apoptotic proteins. This leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is a critical step in their preclinical assessment. A standard method used in the cited studies is the MTT assay.

MTT Cell Viability Assay

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancerous and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 104 cells/mL) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound or fischerianoids) for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting cell viability against the compound concentration.

Start Start Cell_Culture Culture Cancerous & Normal Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Treatment Treat with varying concentrations of this compound or Analogs Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate Cell Viability MTT_Assay->Data_Analysis IC50_Determination Determine IC50 Values Data_Analysis->IC50_Determination Comparison Compare IC50 between Cancerous and Normal Cells IC50_Determination->Comparison End End Comparison->End

Caption: Experimental workflow for assessing differential cytotoxicity.

Conclusion and Future Directions

The available evidence strongly suggests that ent-abietane diterpenoids, including this compound and fischerianoids, represent a promising class of natural products for the development of novel anti-cancer therapies. The demonstrated selective cytotoxicity of some of these compounds against cancer cells highlights their potential to overcome the limitations of conventional chemotherapy.

Further research is warranted to fully elucidate the differential effects of this compound on a broader range of cancerous and normal cell lines. In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by this compound. Such investigations will be instrumental in advancing this compound and related diterpenoids from promising lead compounds to clinically effective and safer cancer treatments.

References

Safety Operating Guide

Navigating the Safe Disposal of Gelomulide N: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Gelomulide N are paramount to ensuring laboratory safety and environmental protection. While specific institutional and governmental regulations must always be followed, this guide provides a framework for the safe disposal of this compound, a diterpenoid compound with noted cytotoxic properties.[1][2]

Chemical and Physical Properties

A clear understanding of a compound's properties is the first step in safe handling and disposal.

PropertyValue
Molecular Formula C24H32O7[3][]
Molecular Weight 432.51 g/mol [3][]
Appearance Powder[]
Boiling Point 551.4 ± 50.0 °C (Predicted)[3]
Density 1.26 ± 0.1 g/cm3 (Predicted)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1][2]

Disposal Protocol for this compound

Given its cytotoxic nature, this compound waste must be treated as hazardous. The following step-by-step procedure outlines the recommended disposal process.

1. Decontamination of Labware and Surfaces:

  • Initial Rinse: All glassware, spatulas, and other equipment that have come into contact with this compound should be rinsed with a solvent in which the compound is soluble (e.g., ethyl acetate, acetone). This rinseate must be collected and disposed of as hazardous chemical waste.

  • Secondary Wash: Following the initial solvent rinse, wash the labware with an appropriate detergent and water.

  • Surface Cleaning: Work surfaces should be wiped down with a solvent-soaked cloth, followed by a standard laboratory cleaning agent. The cleaning materials used must also be disposed of as hazardous waste.

2. Disposal of Solid this compound Waste:

  • Unused or Expired Compound: Unused or expired solid this compound should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: Items such as gloves, weighing papers, and absorbent pads contaminated with solid this compound should be collected in a designated, sealed hazardous waste bag or container.

  • Labeling: All solid waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.

3. Disposal of this compound Solutions:

  • Collection: All solutions containing this compound, including experimental residues and the initial solvent rinses from decontamination, must be collected in a dedicated, sealed, and properly labeled hazardous waste container.

  • Solvent Compatibility: Ensure that the waste container is compatible with the solvents used. If multiple solvent types are used, collect them in separate, appropriately labeled containers to avoid adverse chemical reactions.

  • Labeling: The liquid hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical names of the contents (e.g., "this compound in Dichloromethane"), and their approximate concentrations.

4. Final Disposal:

  • Institutional Procedures: All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow their specific procedures for waste pickup and disposal.

  • Regulatory Compliance: Ensure that all disposal practices are in strict accordance with local, state, and federal regulations for hazardous chemical waste.

Experimental Workflow for Disposal

To visualize the procedural flow of this compound disposal, the following diagram outlines the key decision points and steps.

Gelomulide_N_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure cluster_final_disposition Final Disposition start This compound Handling solid_waste Solid Waste (Unused compound, contaminated PPE) start->solid_waste liquid_waste Liquid Waste (Solutions, rinseate) start->liquid_waste labware Contaminated Labware start->labware collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid decontaminate Decontaminate with Solvent labware->decontaminate ehs_pickup Arrange for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup decontaminate->collect_liquid Collect Rinseate wash Wash with Detergent decontaminate->wash

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) for this compound before handling or disposal. Adherence to all applicable local, state, and federal regulations is mandatory.

References

Essential Safety and Logistical Information for Handling Gelomul-ide N

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. Not for use in humans.

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Gelomulide N. Given that this compound has demonstrated cytotoxic properties, it is imperative to handle this compound with stringent safety precautions to minimize exposure risks to personnel and the environment. The following procedures are based on established guidelines for handling cytotoxic agents.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure to cytotoxic compounds like this compound. All personnel must be trained in the proper use and disposal of PPE.[1][2] The following table summarizes the required PPE for various activities involving this compound.

ActivityRequired Personal Protective Equipment
Compound Storage and Transport - Nitrile gloves (double gloving recommended)
- Lab coat
Weighing and Reconstituting Powder - Nitrile gloves (double gloving)
- Disposable gown with tight cuffs
- Eye protection (safety glasses with side shields or goggles)[1][3]
- Surgical face mask or a fit-tested N95 respirator[1][4]
Handling Solutions - Nitrile gloves (double gloving)
- Disposable gown
- Eye protection (safety glasses with side shields or goggles)
Waste Disposal - Nitrile gloves (double gloving)
- Disposable gown
- Eye protection (safety glasses with side shields or goggles)
Spill Cleanup - Nitrile gloves (industrial thickness, >0.45mm)[3]
- Disposable gown
- Eye protection (goggles or face shield)[1]
- N95 respirator[1]
- Shoe covers

Operational Plan: Safe Handling of this compound

1. Engineering Controls:

  • All work involving powdered this compound or concentrated solutions should be conducted in a designated area within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of aerosols or particles.[5]

  • Use a disposable plastic-backed absorbent pad on the work surface to contain any potential spills.

2. Personal Hygiene:

  • Wash hands thoroughly with soap and water before putting on and after removing PPE.

  • Avoid eating, drinking, or smoking in the laboratory areas where this compound is handled.[2]

3. Handling Procedures:

  • Receiving and Unpacking: Upon receipt, inspect the container for any damage or leakage. If the container is compromised, treat it as a spill.

  • Weighing: Weigh the powdered compound on a tared weigh boat within a chemical fume hood. Use care to avoid generating dust.

  • Reconstitution: Add solvent to the vial containing this compound slowly to avoid splashing.

  • Administration (In Vitro/In Vivo): Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.[5]

4. First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.[6][7][8]

1. Waste Segregation:

  • All materials that come into contact with this compound, including gloves, gowns, weigh boats, pipette tips, vials, and contaminated absorbent pads, must be segregated as cytotoxic waste.[6]

2. Waste Containers:

  • Sharps: Needles, syringes, and glass vials should be disposed of in a designated, puncture-resistant, and clearly labeled cytotoxic sharps container.[7][9] These containers are often color-coded purple.[7]

  • Solid Waste: All non-sharp contaminated items (e.g., gloves, gowns, absorbent pads) should be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.[9] This is often a purple bag.[7]

  • Liquid Waste: Unused solutions of this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Some diluted solutions may be chemically deactivated before disposal, but this should be done in accordance with institutional safety protocols.[10]

3. Final Disposal:

  • Cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[8]

Experimental Workflow

Gelomulide_N_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Don PPE B Prepare work surface in fume hood A->B C Weigh this compound powder B->C D Reconstitute with solvent C->D E Perform experimental procedures D->E F Decontaminate work surface E->F G Segregate cytotoxic waste F->G H Dispose of waste in labeled containers G->H I Doff PPE H->I J Wash hands I->J

Caption: A logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gelomulide N
Reactant of Route 2
Reactant of Route 2
Gelomulide N

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.